Icanbelimod
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514888-56-2 | |
| Record name | Icanbelimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icanbelimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Icanbelimod (CBP-307)
Prepared for: Researchers, scientists, and drug development professionals.
Abstract: Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action centers on its potent agonism of the S1P1 receptor, which leads to receptor internalization and subsequent functional antagonism.[3][4] This process effectively blocks the S1P-driven egress of lymphocytes from secondary lymphoid organs, resulting in a rapid, dose-dependent, and reversible reduction of circulating peripheral lymphocytes.[5] With high selectivity for the S1P1 subtype over others, particularly S1P2 and S1P3, this compound offers a targeted approach for the treatment of T-cell-driven autoimmune and chronic inflammatory diseases such as ulcerative colitis, multiple sclerosis, and psoriasis. This guide details the molecular interactions, signaling pathways, quantitative pharmacology, and key experimental methodologies underlying this compound's immunomodulatory effects.
The Role of Sphingosine-1-Phosphate in Lymphocyte Trafficking
Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid that regulates a multitude of cellular processes. A key physiological role of S1P is the control of immune cell trafficking. Lymphocytes, such as T-cells and B-cells, constantly circulate between the blood, tissues, and secondary lymphoid organs (e.g., lymph nodes, spleen). The egress of these lymphocytes from lymphoid organs back into circulation is critically dependent on an S1P concentration gradient, which is low within the lymph node and high in the blood and lymph.
Lymphocytes express five distinct G-protein coupled receptors (GPCRs) for S1P, designated S1P1 through S1P5. The S1P1 receptor is paramount for lymphocyte egress. When a lymphocyte's surface S1P1 receptors are engaged by the high extracellular S1P concentration outside the lymph node, it promotes cell migration out of the lymphoid tissue and into circulation. Modulation of this S1P1 signaling pathway is a validated therapeutic strategy for treating autoimmune diseases by controlling lymphocyte distribution.
This compound: A Potent and Selective S1P1 Receptor Agonist
This compound is a small molecule designed to be a highly potent and selective agonist of the S1P1 receptor. Preclinical studies have demonstrated its high affinity for human S1P1 and S1P5, with over 1,000-fold selectivity against S1P2, S1P3, and S1P4 receptors. This selectivity is a key feature, as agonism of the S1P3 receptor has been associated with adverse effects such as bradycardia.
Core Mechanism of Action: Functional Antagonism via Receptor Internalization
The primary mechanism of action of this compound is the sequestration of lymphocytes within lymph nodes. This is achieved not by blocking the S1P1 receptor, but by initially acting as a potent agonist, which triggers the receptor's internalization and subsequent degradation.
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Agonist Binding: this compound binds to the S1P1 receptor on the surface of lymphocytes.
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Receptor Internalization: This binding event initiates a process of receptor phosphorylation, ubiquitination, and ultimately, internalization from the cell surface into the cytoplasm.
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Functional Antagonism: With the S1P1 receptors removed from the surface, the lymphocyte is rendered unresponsive to the physiological S1P gradient that normally guides its exit from the lymph node.
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Lymphocyte Sequestration: The inability to egress results in the retention of lymphocytes within the lymphoid organs, leading to a significant and dose-dependent reduction of circulating T- and B-cells in the peripheral blood. This sequestration is lymphocyte-specific and does not significantly alter the counts of other white blood cells like monocytes.
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Reversibility: The effect is reversible. Upon cessation of treatment, S1P1 receptors are re-expressed on the lymphocyte surface, and peripheral lymphocyte counts recover to baseline levels, typically within one week.
This mechanism effectively reduces the number of inflammatory lymphocytes available to migrate to sites of inflammation, thereby mitigating the pathology of autoimmune diseases.
Quantitative Pharmacology and Pharmacodynamics
Quantitative data from in vitro and clinical studies underscore the potency and efficacy of this compound.
| Parameter | Value | Species/System | Reference |
| EC₅₀ (S1P1 Internalization) | 9.83 nM | Recombinant Cells | |
| EC₅₀ (Human S1P1) | ~2.8 nM | In Vitro Assay | |
| EC₅₀ (Human S1P5) | ~7.3 nM | In Vitro Assay | |
| Selectivity | >1000-fold | Over S1P2, S1P3, S1P4 |
Table 1: In Vitro Potency and Selectivity of this compound.
| Dose Regimen | Maximum Mean Lymphocyte Reduction | Study Population | Reference |
| Single Dose, 0.1 mg | -11% | Healthy Men | |
| Single Dose, 0.25 mg | -40% | Healthy Men | |
| Single Dose, 0.5 mg | -71% | Healthy Men | |
| Single Dose, 2.5 mg | -77% | Healthy Men | |
| Multiple Dose, 0.15 mg QD | -49% (at Day 14) | Healthy Men | |
| Multiple Dose, 0.25 mg QD | -75% (at Day 14) | Healthy Men |
Table 2: Pharmacodynamic Effect of this compound on Peripheral Lymphocyte Counts in Humans.
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on established preclinical and clinical experimental protocols.
Objective: To determine the potency (EC₅₀) of this compound at S1P receptors and its selectivity across the S1P receptor family.
Methodology:
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Cell Line Preparation: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
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Functional Assay: A common method is the Tango™ GPCR assay system or a similar system that measures a downstream event following receptor activation, such as β-arrestin recruitment or calcium mobilization.
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Compound Incubation: The engineered cells are plated and incubated with serial dilutions of this compound.
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Signal Detection: After incubation, a substrate is added, and the resulting signal (e.g., luminescence or fluorescence) is measured using a plate reader. The signal intensity is proportional to the level of receptor activation.
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Data Analysis: The dose-response data are plotted, and the EC₅₀ value—the concentration of this compound that elicits a 50% maximal response—is calculated for each receptor subtype using non-linear regression analysis. Selectivity is determined by comparing the EC₅₀ values across the different receptor subtypes.
Objective: To quantify the effect of this compound on peripheral blood lymphocyte counts in living organisms.
Methodology:
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Animal Model: Preclinical studies often use Sprague-Dawley (SD) rats or mouse models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE). Clinical studies are performed in healthy human volunteers and patient populations.
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Drug Administration: this compound is administered orally at various dose levels. A vehicle control or placebo is administered to a separate cohort.
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Blood Sampling: Peripheral blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 6, 8, 24, 48, 72 hours and beyond).
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Lymphocyte Counting: Total and differential white blood cell counts are performed using an automated hematology analyzer. To specifically quantify lymphocyte subpopulations (e.g., T-cells, B-cells), flow cytometry is used. Blood samples are stained with fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells).
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Data Analysis: The absolute lymphocyte count at each time point is calculated and compared to the baseline value to determine the percentage reduction. The dose-dependency and time course of lymphocyte reduction and subsequent recovery are then characterized.
Visualized Signaling Pathways and Workflows
Caption: Generalized S1P1 receptor signaling pathway upon agonist binding.
Caption: this compound induces S1P1 internalization, trapping lymphocytes in lymph nodes.
Caption: Experimental workflow for quantifying peripheral lymphocyte reduction.
Conclusion
This compound (CBP-307) represents a refined therapeutic agent targeting the S1P1 receptor. Its core mechanism of action—inducing S1P1 receptor internalization to cause lymphocyte sequestration—is a potent and clinically validated strategy for managing autoimmune disorders. The drug's high potency, selectivity, oral bioavailability, and reversible pharmacodynamic effects position it as a promising candidate with the potential for a favorable risk-benefit profile. The data gathered from preclinical and clinical studies provide a robust understanding of its function, guiding its ongoing development for various inflammatory conditions.
References
- 1. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod: A Technical Deep Dive into S1P1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icanbelimod (formerly CBP-307) is a next-generation, orally administered small molecule modulator of the sphingosine-1-phosphate receptor (S1PR) family, with potent and selective agonist activity at the S1P1 receptor subtype.[1][2] This selectivity is critical for its therapeutic mechanism, which involves the modulation of lymphocyte trafficking from lymphoid tissues, a key process in inflammatory and autoimmune diseases.[3] Non-selective S1PR modulators, such as the first-in-class drug fingolimod, are associated with side effects like bradycardia, which are attributed to off-target effects on other S1P receptor subtypes, particularly S1P3.[4][5] This technical guide provides a comprehensive overview of the S1P1 receptor selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways.
Introduction to S1P Receptors and this compound's Mechanism of Action
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a diverse range of cellular processes, including cell migration, proliferation, and survival, by binding to a family of five G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5. The S1P1 receptor is crucial for the egress of lymphocytes from secondary lymphoid organs. By acting as a functional antagonist, S1P1 receptor agonists like this compound cause the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient and effectively sequestering them within the lymph nodes. This reduction in circulating lymphocytes is the primary mechanism behind its therapeutic efficacy in autoimmune disorders.
Quantitative Analysis of this compound's S1P Receptor Selectivity
The selectivity of this compound for the S1P1 receptor over other subtypes is a key differentiator. The following tables summarize the available quantitative data on the potency and functional activity of this compound at the human S1P receptors.
Table 1: Functional Potency (IC50) of this compound at S1P Receptor Subtypes
| Receptor Subtype | IC50 (nM) |
| S1P1 | 0.6 |
| S1P2 | Data not available |
| S1P3 | 12,000 |
| S1P4 | 70 |
| S1P5 | 1.0 |
Data sourced from publicly available information.
Table 2: Functional Activity (EC50) of this compound
| Assay | Receptor Subtype | EC50 (nM) |
| S1P1 Receptor Internalization | S1P1 | 9.83 |
Experimental Protocols
The determination of this compound's S1P receptor selectivity and functional potency relies on a suite of in vitro assays. Below are detailed methodologies for the key experiments cited.
GTPγS Binding Assay for S1P Receptor Agonist Activity
This assay measures the activation of G proteins coupled to S1P receptors upon agonist binding. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.
Objective: To determine the potency (EC50) and efficacy of this compound as an agonist at S1P receptor subtypes.
Materials:
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Cell membranes prepared from cell lines stably expressing individual human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).
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[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
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Guanosine diphosphate (GDP).
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This compound.
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Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
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Scintillation cocktail.
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96-well filter plates.
Procedure:
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Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
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Assay Setup: Prepare serial dilutions of this compound in the assay buffer. The assay is performed in a 96-well plate format.
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Reaction Mixture: To each well, add the following in order:
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Assay buffer
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Cell membranes (5-20 µg of protein per well)
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GDP (final concentration 10 µM)
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This compound at various concentrations
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[³⁵S]GTPγS (final concentration 0.1-0.5 nM)
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Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
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Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Detection: Dry the filter plates completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration-response curves are then generated to determine the EC50 values.
S1P1 Receptor Internalization Assay
This assay quantifies the ability of an agonist to induce the internalization of the S1P1 receptor from the cell surface.
Objective: To measure the functional consequence of this compound binding to the S1P1 receptor, leading to its internalization.
Materials:
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HEK293 or CHO cells stably expressing a fluorescently tagged human S1P1 receptor (e.g., S1P1-eGFP).
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Cell culture medium (e.g., DMEM) with and without serum.
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This compound.
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Fixing solution (e.g., 4% paraformaldehyde in PBS).
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Nuclear stain (e.g., DAPI).
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High-content imaging system or flow cytometer.
Procedure:
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Cell Seeding: Seed the S1P1-eGFP expressing cells into 96-well imaging plates and allow them to adhere and grow to a suitable confluence.
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Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours to minimize basal receptor internalization.
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Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
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Incubation: Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for receptor internalization.
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Fixation and Staining: Gently wash the cells with PBS and then fix them with the fixing solution. After fixation, wash the cells again and stain the nuclei with DAPI.
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Imaging and Analysis: Acquire images using a high-content imaging system. The degree of receptor internalization is quantified by measuring the fluorescence intensity of S1P1-eGFP within intracellular vesicles relative to the cell membrane. Alternatively, the reduction of surface receptor can be quantified by flow cytometry.
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Data Analysis: Generate concentration-response curves to determine the EC50 value for this compound-induced S1P1 receptor internalization.
Signaling Pathways and Experimental Workflows
S1P1 Receptor Downstream Signaling Pathway
Upon agonist binding, the S1P1 receptor primarily couples to the Gi/o family of G proteins. This initiates a signaling cascade that leads to various cellular responses, including the regulation of cell migration.
Caption: S1P1 receptor downstream signaling pathway activated by this compound.
Experimental Workflow for GTPγS Binding Assay
The following diagram illustrates the key steps involved in determining the agonist activity of this compound using the GTPγS binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod: A Technical Guide to Sphingosine-1-Phosphate Receptor 1 Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icanbelimod (formerly CBP-307) is an orally administered, next-generation, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed for the treatment of chronic inflammatory diseases.[1][2] As a potent agonist, this compound induces the internalization of S1P1 receptors on lymphocytes, effectively sequestering these immune cells within lymph nodes.[3][4] This mechanism prevents their migration to sites of inflammation, representing a targeted approach to managing T-cell-driven pathologies such as ulcerative colitis (UC).[1] Preclinical and clinical studies have demonstrated this compound's dose-dependent reduction of peripheral lymphocyte counts, a favorable pharmacokinetic profile, and promising efficacy and safety in patients with moderate-to-severe UC. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacology, clinical trial data, and the experimental protocols used in its evaluation.
The Sphingosine-1-Phosphate (S1P) Signaling Pathway and this compound's Mechanism of Action
The S1P signaling pathway is a critical regulator of the immune system. Sphingosine-1-phosphate is a bioactive lipid mediator that interacts with a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The interaction between S1P and the S1P1 receptor on lymphocytes is essential for their egress from secondary lymphoid organs into the bloodstream and lymphatic circulation.
This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially activates the receptor, which then undergoes prolonged internalization and degradation. This process renders the lymphocytes unresponsive to the endogenous S1P gradient, trapping them within the lymph nodes. By preventing the recirculation of lymphocytes, particularly pathogenic T cells, this compound reduces the inflammatory infiltrate at disease sites. Unlike the first-generation S1P modulator fingolimod, which targets S1P1, S1P3, S1P4, and S1P5, next-generation modulators like this compound exhibit greater selectivity for S1P1, which is hypothesized to minimize off-target effects associated with S1P3 activation, such as bradycardia.
Quantitative Data Presentation
Preclinical and In Vitro Pharmacology
This compound is a highly potent S1P1 receptor agonist with demonstrated activity in preclinical models.
| Parameter | Value | Species/System | Reference |
| S1P1 Internalization EC50 | 9.83 nM | CHO cells expressing human S1P1 | |
| In Vivo Lymphocyte Reduction | >50% reduction at 0.01 mg/kg | Rats | |
| Elimination Half-life | 5.3 hours | Rats |
Phase 1 Pharmacokinetics in Healthy Male Volunteers
A first-in-human, randomized, placebo-controlled study assessed the pharmacokinetics of this compound following single and multiple ascending oral doses.
| Parameter (Single Dose) | 0.1 mg | 0.25 mg | 0.5 mg | 2.5 mg | Reference |
| Mean Tmax (hours) | 6.0 | 7.3 | 5.0 | 6.0 | |
| Mean Terminal t1/2 (hours) | 25.2 (pooled across doses) | 25.2 | 25.2 | 25.2 | |
| Effect of High-Fat Meal (0.5 mg) | Tmax delayed to 10.7 h; AUClast & Cmax increased ~1.8-fold |
Phase 1 Pharmacodynamics in Healthy Male Volunteers
This compound demonstrated a rapid, dose-dependent reduction in total circulating lymphocyte counts.
| Dose Regimen | Maximum Mean Lymphocyte Decrease from Baseline | Reference |
| Single Dose 0.1 mg | 11% | |
| Single Dose 0.25 mg | 40% | |
| Single Dose 0.5 mg | 71% | |
| Single Dose 2.5 mg | 77% | |
| Multiple Dose 0.15 mg (28 days) | 49% | |
| Multiple Dose 0.25 mg (28 days) | 75% | |
| Lymphocyte counts recovered within 7 days after dosing cessation. |
Phase 2 Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CN002 Trial)
The CN002 trial was a multicenter, randomized, double-blind, placebo-controlled study evaluating this compound in adults with moderate-to-severe UC.
| Efficacy Endpoint (0.2 mg Dose) | Week 12 (Induction) | Week 48 (Maintenance) | Reference |
| Clinical Remission | Statistically significant improvement vs. placebo | 67% of patients who completed the study achieved clinical remission | |
| Clinical Response | Statistically significant improvement vs. placebo | 57% of patients with clinical response at Week 12 achieved clinical remission at Week 48 | |
| Sustained Remission | N/A | 80% of patients in remission at Week 12 sustained it through Week 48 |
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.
| Study Population | Most Common Treatment-Emergent Adverse Events (TEAEs) | Notable Safety Findings | Reference |
| Healthy Volunteers (Phase 1) | Single Dose: Headache (28.6%), Dizziness (19.0%)Multiple Dose: Headache (50.0%), Lymphopenia (41.7%) | Transient bradycardia observed, notably at the 2.5 mg single dose. Up-titration attenuated heart rate reductions. | |
| UC Patients (Phase 2) | Frequencies of TEAEs were similar between this compound and placebo groups. | Most TEAEs were mild to moderate in severity. No new safety signals were identified through Week 48. |
Experimental Protocols
S1P1 Receptor Internalization Assay (General Protocol)
This functional assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface, a key mechanistic step for S1P modulators.
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 receptors tagged with a fluorescent protein (e.g., GFP) are cultured in appropriate media.
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Compound Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted in assay buffer to a range of concentrations.
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Cell Treatment: Cells are plated in multi-well plates and incubated with the various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
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Imaging and Quantification: The cells are fixed. Receptor internalization is visualized using high-content imaging or confocal microscopy. The degree of internalization is quantified by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
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Data Analysis: The percentage of internalization is calculated for each concentration relative to controls. An EC50 value, the concentration at which 50% of the maximal effect is observed, is determined by fitting the data to a four-parameter logistic curve.
Ex Vivo S1P1 Receptor Occupancy Assay
This assay is used to determine the extent to which a drug is bound to its target receptor in a specific tissue after in vivo administration.
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Dosing and Tissue Collection: Laboratory animals (e.g., mice) are dosed with this compound or a vehicle control. At a predetermined time point corresponding to expected peak drug concentration, animals are euthanized. Target tissues, such as the spleen or lymph nodes, are rapidly harvested and flash-frozen.
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Membrane Preparation: The frozen tissue is homogenized in a buffer solution. The homogenate is then centrifuged at low speed to remove nuclei and cellular debris, followed by high-speed ultracentrifugation to pellet the membrane fraction containing the S1P1 receptors.
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Radioligand Binding: The membrane preparation is incubated with a radiolabeled S1P1 ligand (e.g., [³²P]S1P). The binding reaction is performed in the presence (non-specific binding) or absence (total binding) of a high concentration of an unlabeled S1P1 ligand.
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Quantification: The amount of bound radioactivity is measured using a scintillation counter.
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Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of receptor occupancy in the drug-treated animals is calculated by comparing their specific binding to that of the vehicle-treated animals.
Phase 1 First-in-Human Clinical Trial Protocol (Outline)
The first-in-human study for this compound followed a standard design to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
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Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
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Participants: Healthy male volunteers.
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Stages:
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Single Ascending Dose (SAD): Participants were randomized (e.g., 3:1 drug to placebo) into sequential cohorts, each receiving a single oral dose of this compound (e.g., 0.1 mg, 0.25 mg, 0.5 mg, 2.5 mg) or placebo.
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Multiple Ascending Dose (MAD): New cohorts were randomized to receive a daily oral dose of this compound (e.g., 0.15 mg, 0.25 mg) or placebo for an extended period (e.g., 28 days).
-
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Assessments:
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Safety: Continuous monitoring for adverse events, vital signs, ECGs, and clinical laboratory tests.
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PK: Serial blood samples were collected at predefined time points to measure plasma concentrations of this compound and determine parameters like Cmax, Tmax, AUC, and t1/2.
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PD: Serial blood samples were collected to measure total lymphocyte counts using flow cytometry.
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Dose Escalation: Progression to the next dose level occurred only after a safety review committee evaluated the data from the preceding cohort.
Logical Relationships in Drug Development
The development pathway for a targeted modulator like this compound follows a logical progression from foundational science to clinical application. Each stage builds upon the data of the previous one, with go/no-go decisions made at critical junctures.
Conclusion
This compound is a potent, selective S1P1 receptor modulator that has demonstrated a clear mechanism of action, predictable pharmacodynamics, and a favorable pharmacokinetic profile. Clinical data from Phase 1 and Phase 2 studies support its potential as a new therapeutic option for immune-mediated diseases like ulcerative colitis, suggesting a differentiated risk-benefit profile. Further investigation in registrational trials is warranted to fully establish its position in the therapeutic landscape.
References
- 1. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod In Vivo Pharmacodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves the functional antagonism of the S1P1 receptor, leading to the sequestration of lymphocytes within secondary lymphoid organs. This targeted modulation of lymphocyte trafficking forms the basis of its therapeutic potential in T-cell-driven autoimmune diseases. This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings and detailing the results from the first-in-human clinical trial. The document includes quantitative data on lymphocyte reduction, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.
Core Mechanism of Action: S1P1 Receptor Modulation
This compound is a highly potent and selective S1P1 receptor agonist.[1] The binding of this compound to S1P1 on lymphocytes induces receptor internalization and degradation, thereby rendering the cells unresponsive to the endogenous S1P gradient that is crucial for their egress from lymph nodes.[2] This functional antagonism effectively traps lymphocytes, particularly T cells and B cells, in the lymphoid tissues, reducing their numbers in peripheral circulation and limiting their infiltration into sites of inflammation.[2] This targeted approach to immunomodulation is a validated therapeutic strategy for various autoimmune disorders.[3]
Signaling Pathway
The signaling cascade initiated by the binding of an agonist to the S1P1 receptor is multifaceted. The following diagram illustrates the key components of this pathway.
Preclinical In Vivo Pharmacodynamics
While detailed protocols and quantitative results from preclinical studies are not extensively published, key findings have been summarized in the context of clinical trial design.[1]
Animal Models
This compound has undergone preclinical evaluation in rodent and non-rodent species, including rats and dogs, to assess its pharmacodynamics and safety profile. The selection of these species is standard in pharmaceutical development to inform on potential toxicities and to establish a safe starting dose for human trials.
Key Findings
-
Lymphocyte Reduction: In vivo studies in rats demonstrated that this compound induces a significant, dose-dependent reduction in peripheral blood lymphocyte counts, with reductions greater than 50% observed.
-
Dose Selection for Clinical Trials: The minimal efficacious dose in rats for reducing peripheral blood lymphocyte counts was determined to be 0.01 mg/kg. This dose was used to calculate the starting dose for the first-in-human clinical trial.
-
Safety Pharmacology: 28-day repeat-dose toxicology studies in rats and dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 1 mg/kg in both species.
-
Pharmacokinetics: this compound was observed to have a short elimination half-life of 5.3 hours in rats. This rapid elimination profile is a key differentiator from first-generation S1P modulators and allows for a faster recovery of lymphocyte counts upon discontinuation of the drug, which is typically observed within 12-48 hours in animal studies.
Clinical In Vivo Pharmacodynamics
The primary source of in vivo pharmacodynamic data for this compound in humans is a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study in healthy male volunteers (NCT02280434).
Experimental Protocol: First-in-Human Study
The study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
-
Study Design: The study consisted of a single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.
-
SAD Phase: Four cohorts received single oral doses of this compound (0.1 mg, 0.25 mg, 0.5 mg, and 2.5 mg) or placebo.
-
MAD Phase: Two cohorts received once-daily oral doses of this compound (0.15 mg and 0.25 mg) or placebo for 28 days. A dose up-titration schedule was implemented in the 0.25 mg cohort to mitigate potential first-dose cardiac effects.
-
-
Participants: Healthy male volunteers were enrolled in the study.
-
Pharmacodynamic Assessments: The primary pharmacodynamic endpoint was the absolute lymphocyte count, measured at various time points post-dose.
-
Pharmacokinetic Assessments: Plasma concentrations of this compound were measured to determine key pharmacokinetic parameters.
-
Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
The following diagram outlines the workflow of this clinical study.
Quantitative Pharmacodynamic Data
Oral administration of this compound resulted in a rapid and dose-dependent reduction in total circulating lymphocyte counts.
Table 1: Maximal Mean Decrease in Lymphocyte Count After Single Doses of this compound
| This compound Dose | Maximal Mean Decrease from Baseline (%) | Time to Maximal Decrease (approx. hours post-dose) |
| 0.1 mg | 11% | 6 |
| 0.25 mg | 40% | 6 |
| 0.5 mg | 71% | 6 |
| 2.5 mg | 77% | 6 |
Table 2: Mean Decrease in Lymphocyte Count After Multiple Doses of this compound (Day 14)
| This compound Dose (Once Daily) | Mean Decrease from Baseline (%) |
| 0.15 mg | 49% |
| 0.25 mg | 75% |
Lymphocyte counts returned to baseline levels within one week after the last dose in the multiple-dose phase, confirming the rapid reversibility of the pharmacodynamic effect predicted by the preclinical data.
Conclusion
The in vivo pharmacodynamic profile of this compound is characterized by a potent, dose-dependent, and reversible reduction in peripheral lymphocyte counts. This effect is a direct consequence of its selective S1P1 receptor modulation. Preclinical studies in rats and dogs established the efficacious dose range and a favorable safety profile, which guided the design of the successful first-in-human clinical trial. The clinical data in healthy volunteers confirmed the pharmacodynamic effects observed in animals and demonstrated a predictable dose-response relationship. These findings support the continued development of this compound for the treatment of autoimmune diseases such as ulcerative colitis and Crohn's disease. Further studies in patient populations are ongoing to establish the clinical efficacy and long-term safety of this promising next-generation S1P1 receptor modulator.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 3. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
Icanbelimod: A Technical Guide to its Core Mechanism of S1P1 Receptor-Mediated Lymphocyte Trafficking Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icanbelimod (formerly CBP-307) is a next-generation, orally administered, highly potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its primary mechanism of action involves the inhibition of lymphocyte trafficking from secondary lymphoid organs, a key process in the pathophysiology of many autoimmune diseases. By acting as a functional antagonist of the S1P1 receptor, this compound induces the sequestration of lymphocytes, leading to a rapid, dose-dependent, and reversible reduction of circulating lymphocytes in the peripheral blood.[1][4] This technical guide provides an in-depth overview of the S1P1 signaling pathway, the specific mechanism by which this compound inhibits lymphocyte egress, a summary of its pharmacokinetic and pharmacodynamic profile, and detailed methodologies for key experimental assessments.
Introduction: The Role of S1P1 in Lymphocyte Trafficking
The recirculation of lymphocytes between the blood, tissues, and secondary lymphoid organs is fundamental for immune surveillance. However, in autoimmune disorders, this process contributes to pathology by allowing autoreactive lymphocytes to infiltrate and damage tissues. The egress of lymphocytes from lymph nodes back into circulation is not a passive process; it is actively governed by a chemotactic gradient of sphingosine-1-phosphate (S1P).
S1P is a signaling lysophospholipid with a higher concentration in the blood and lymph than within lymphoid tissues. Lymphocytes express five subtypes of S1P receptors (S1P1-5). The S1P1 receptor is critically responsible for sensing the S1P gradient, which guides lymphocytes out of the lymph nodes and back into the efferent lymphatics and circulation. Modulation of the S1P1 receptor is therefore a validated therapeutic strategy to interfere with this trafficking process and prevent immune cell-mediated inflammation.
Core Mechanism of Action: Functional Antagonism and Lymphocyte Sequestration
This compound exerts its therapeutic effect by acting as a potent S1P1 receptor modulator. Although it initially binds to the receptor as an agonist, chronic exposure leads to the internalization and subsequent degradation of the S1P1 receptor complex. This process renders the lymphocyte unresponsive to the physiological S1P gradient, effectively trapping it within the lymph node. This "functional antagonism" is the core mechanism that leads to the sequestration of lymphocytes in secondary lymphoid tissues and a profound, yet reversible, reduction in peripheral lymphocyte counts.
The selectivity of this compound for S1P1 is a key feature, as it avoids the off-target effects associated with less selective S1P modulators that may interact with other receptor subtypes, such as S1P3, which is linked to cardiac effects like bradycardia.
Quantitative Data: Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy male volunteers have demonstrated that this compound produces a rapid and dose-dependent reduction in circulating lymphocytes. The pharmacokinetic profile is characterized by ready absorption and a shorter half-life compared to the first-generation S1P modulator, fingolimod.
Table 1: Pharmacodynamic Response - Lymphocyte Count Reduction
| Dosage Regimen | Dose | Maximal Mean Lymphocyte Reduction | Time to Nadir | Data Source(s) |
| Single Ascending Dose | 0.1 mg | 11% | ~6 hours post-dose | |
| 0.25 mg | 40% | ~6 hours post-dose | ||
| 0.5 mg | 71% | ~6 hours post-dose | ||
| 2.5 mg | 77% | ~6 hours post-dose | ||
| Multiple Ascending Dose | 0.15 mg (Once Daily) | 49% | By Day 14 | |
| 0.25 mg (Once Daily) | 75% | By Day 14 | ||
| Lymphocyte counts returned to baseline levels within one week after the final dose was administered. |
Table 2: Pharmacokinetic Parameters in Healthy Men
| Parameter | Value | Condition | Data Source(s) |
| Tmax (Time to Max Concentration) | 5.0 - 7.3 hours | Single Dose, Fasted | |
| 10.7 hours | Single 0.5 mg Dose, Fed (High-Fat Meal) | ||
| t1/2 (Elimination Half-Life) | ~25.2 hours | Single Dose | |
| Food Effect on Exposure | Cmax increased 1.77-fold | Single 0.5 mg Dose, Fed vs. Fasted | |
| AUClast increased 1.81-fold | Single 0.5 mg Dose, Fed vs. Fasted |
Clinical Efficacy in Ulcerative Colitis
A Phase 2 clinical trial evaluated the efficacy of this compound in patients with moderate-to-severe ulcerative colitis. The study, which included a 12-week induction period and a 36-week maintenance period, demonstrated a statistically significant improvement in clinical remission and response compared to placebo.
Table 3: Phase 2 Ulcerative Colitis Maintenance Data (Week 48)
| Patient Group | Metric | Result | Data Source(s) |
| Responders from Induction Continuing this compound | Sustained Clinical Remission | 80% | |
| Achieved Clinical Remission | 57% | ||
| All Patients on this compound in Maintenance | Achieved Clinical Remission | 67% |
Experimental Protocols
Assessing the ability of an S1P1 modulator to inhibit lymphocyte trafficking is a critical component of its preclinical evaluation. The following protocols describe representative in vitro and in vivo methods.
In Vitro Lymphocyte Chemotaxis Assay (Transwell System)
This assay quantifies the ability of a compound to inhibit the migration of lymphocytes toward a chemoattractant, such as S1P.
Methodology:
-
Cell Isolation: Isolate primary human T lymphocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.
-
Cell Labeling (Optional): For ease of quantification, label lymphocytes with a fluorescent dye (e.g., Calcein-AM).
-
Assay Setup:
-
Use a 24-well plate with porous transwell inserts (e.g., 5 µm pore size).
-
Add assay medium containing S1P (chemoattractant) to the lower chamber of the wells.
-
Add assay medium without S1P to control wells to measure random migration.
-
-
Compound Incubation:
-
In a separate plate, pre-incubate the isolated lymphocytes for 30-60 minutes with varying concentrations of this compound or a vehicle control.
-
-
Migration:
-
Add the pre-incubated lymphocyte suspension to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C, 5% CO2 for 2-4 hours to allow for cell migration.
-
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a fluorescence plate reader (if labeled) or by cell counting via flow cytometry.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
In Vivo Lymphocyte Trafficking Model
In vivo models are used to confirm that the compound affects lymphocyte distribution within a whole organism.
Methodology Overview:
-
Cell Preparation: Lymphocytes are harvested from a donor animal (e.g., a mouse) and labeled with a fluorescent tracker dye.
-
Compound Administration: Recipient animals are treated with this compound or a vehicle control via oral gavage.
-
Cell Transfer: The labeled lymphocytes are adoptively transferred into the recipient animals via intravenous injection.
-
Tissue Analysis: After a set period (e.g., 24 hours), peripheral blood, lymph nodes, and spleen are collected.
-
Quantification: Flow cytometry is used to count the number of labeled lymphocytes in each compartment. A successful S1P1 modulator like this compound will result in a lower number of labeled cells in the peripheral blood and a higher number retained in the lymph nodes and spleen compared to the vehicle control group.
Logical Framework of Therapeutic Action
The clinical benefit of this compound is a direct consequence of its core pharmacological action. The logical relationship from drug administration to therapeutic effect follows a clear, sequential pathway.
Conclusion
This compound is a selective S1P1 receptor modulator that effectively inhibits lymphocyte trafficking by inducing receptor internalization and sequestering lymphocytes within secondary lymphoid organs. This mechanism is supported by robust pharmacodynamic data demonstrating a rapid, dose-dependent, and reversible reduction in peripheral lymphocyte counts. Its pharmacokinetic profile and promising clinical data in ulcerative colitis highlight its potential as a valuable oral therapeutic for a range of autoimmune and inflammatory diseases. The targeted nature of its action represents a significant advancement in the modulation of immune responses for therapeutic benefit.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 4. Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Icanbelimod for Ulcerative Colitis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research on icanbelimod (formerly CBP-307) for the treatment of ulcerative colitis (UC). It is designed to be a comprehensive resource for professionals in the field, detailing the mechanism of action, clinical trial data, and relevant experimental protocols.
Introduction to this compound
This compound is an orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is a next-generation small molecule designed to offer a favorable safety and efficacy profile for the treatment of chronic inflammatory diseases, including ulcerative colitis.[3][4][5] By selectively targeting the S1P1 receptor, this compound aims to provide a more targeted immunomodulatory effect compared to less selective S1P receptor modulators.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. This process is primarily mediated by the interaction of S1P with the S1P1 receptor on lymphocytes.
This compound acts as a functional antagonist of the S1P1 receptor. By binding to S1P1, it causes the internalization and degradation of the receptor, thereby preventing lymphocytes from responding to the S1P gradient and egressing from the lymph nodes. This sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, particularly T cells, that can infiltrate the colonic mucosa and contribute to the inflammatory cascade in ulcerative colitis.
Caption: S1P1 signaling pathway and the mechanism of action of this compound.
Clinical Development Program
This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 2 clinical trial (CN002) in patients with moderate-to-severe ulcerative colitis.
Phase 1 Study in Healthy Volunteers
A first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy male participants.
Pharmacokinetics: this compound demonstrated rapid absorption with a time to maximum concentration (Tmax) of 4-7 hours.
Pharmacodynamics: A dose-dependent reduction in peripheral blood lymphocyte count was observed.
Table 1: Pharmacodynamic Profile of this compound in Healthy Volunteers (Single Dose)
| Dose Level | Mean Maximum Lymphocyte Reduction |
| 0.1 mg | -11% |
| 0.25 mg | -40% |
| 0.5 mg | -71% |
| 2.5 mg | -77% |
Table 2: Pharmacodynamic Profile of this compound in Healthy Volunteers (Multiple Doses)
| Dose Level | Mean Maximum Lymphocyte Reduction |
| 0.15 mg | -49% |
| 0.25 mg | -75% |
Safety: this compound was generally well-tolerated. The most common treatment-emergent adverse events were headache and dizziness. A dose-titration regimen was found to mitigate the first-dose effect on heart rate.
Phase 2 Clinical Trial (CN002) in Ulcerative Colitis
The CN002 study was a multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound in adult patients with moderate-to-severe ulcerative colitis. The study consisted of a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were enrolled and randomized to receive this compound (0.1 mg or 0.2 mg) or placebo once daily.
Table 3: Efficacy of this compound in the 12-Week Induction Period of the CN002 Trial
| Outcome | This compound 0.2 mg | Placebo |
| Clinical Remission | Statistically significant improvement vs. placebo | - |
| Clinical Response | Statistically significant improvement vs. placebo | - |
Note: Specific percentages for the induction phase were reported as showing statistically significant improvement, but the exact numbers from a direct source are not provided in the search results.
Table 4: Efficacy of this compound in the 36-Week Maintenance Period of the CN002 Trial
| Patient Group | Outcome | Result |
| Responders from induction continuing 0.2 mg this compound (n=21) | Clinical Remission at Week 48 | 57% (12/21) |
| Responders from induction continuing 0.2 mg this compound (n=21) | Completion of Maintenance Period | 86% (18/21) |
| Remitters from induction continuing 0.2 mg this compound | Sustained Remission at Week 48 | 80% |
Safety: this compound was well-tolerated through the 48-week study period, with safety findings consistent with the induction period. The frequencies of treatment-emergent adverse events were similar between the this compound and placebo groups, with most being mild to moderate in severity.
Experimental Protocols
This section details the methodologies for key experiments and assessments typically employed in clinical trials for ulcerative colitis, relevant to the evaluation of this compound.
Clinical Trial Workflow
The CN002 Phase 2 trial followed a structured workflow to assess the efficacy and safety of this compound.
Caption: Workflow of the this compound CN002 Phase 2 Clinical Trial.
Assessment of Clinical Activity: The Mayo Score
The Mayo Score is a composite index used to assess the severity of ulcerative colitis. It consists of four components, each scored from 0 to 3, with a total score ranging from 0 to 12.
Table 5: The Full Mayo Score for Ulcerative Colitis
| Component | Score 0 | Score 1 | Score 2 | Score 3 |
| Stool Frequency | Normal | 1-2 stools/day > normal | 3-4 stools/day > normal | ≥5 stools/day > normal |
| Rectal Bleeding | None | Streaks of blood with stool <50% of the time | Obvious blood with stool most of the time | Passing blood alone |
| Endoscopic Findings | Normal or inactive disease | Mild disease (erythema, decreased vascular pattern, mild friability) | Moderate disease (marked erythema, absent vascular pattern, friability, erosions) | Severe disease (spontaneous bleeding, ulceration) |
| Physician's Global Assessment | Normal | Mild disease | Moderate disease | Severe disease |
Histological Assessment
Histological evaluation of colonic biopsies is a critical component of assessing disease activity and response to treatment in ulcerative colitis. Several validated scoring systems are used in clinical trials.
The Geboes Score (GS) is a comprehensive histological scoring system that evaluates multiple features of inflammation and tissue injury. It is graded from 0 to 5, with subgrades, to provide a detailed assessment of disease activity.
Table 6: Components of the Geboes Score
| Grade | Histological Feature |
| 0 | Structural change only |
| 1 | Chronic inflammation |
| 2 | Lamina propria eosinophils/neutrophils |
| 3 | Neutrophils in epithelium |
| 4 | Crypt destruction |
| 5 | Erosions or ulcers |
The RHI is a validated histological index that focuses on four key features of active inflammation.
Table 7: Components of the Robarts Histopathology Index
| Feature | Scoring |
| Chronic inflammatory infiltrate | Graded on a scale |
| Lamina propria neutrophils | Graded on a scale |
| Neutrophils in the epithelium | Graded on a scale |
| Surface epithelial injury | Graded on a scale |
The Nancy Index is a simpler, three-item histological scoring system that has been validated for use in clinical trials. It is a 5-grade system (0-4) based on the presence of ulceration and the severity of acute and chronic inflammatory infiltrates.
Table 8: Grading of the Nancy Histological Index
| Grade | Description |
| 0 | Absence of significant histological disease activity |
| 1 | Chronic inflammatory infiltrate without acute inflammation |
| 2 | Mildly active disease |
| 3 | Moderately active disease |
| 4 | Severely active disease (ulceration) |
Lymphocyte Enumeration
The pharmacodynamic effect of this compound is assessed by measuring peripheral blood lymphocyte counts. This is typically performed using flow cytometry.
Protocol Outline for Lymphocyte Enumeration by Flow Cytometry:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: A cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD16/56 for NK cells, and CD45 for pan-leukocyte identification) is added to a defined volume of whole blood.
-
Incubation: The sample is incubated to allow the antibodies to bind to the cells.
-
Red Blood Cell Lysis: A lysing solution is added to remove red blood cells.
-
Data Acquisition: The sample is run on a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from individual cells.
-
Data Analysis: A gating strategy is applied to the flow cytometry data to identify and quantify the different lymphocyte subpopulations based on their unique patterns of antigen expression. Absolute counts are determined using counting beads or a dual-platform method.
Conclusion
This compound, a selective S1P1 receptor modulator, has demonstrated promising efficacy and a favorable safety profile in the treatment of moderate-to-severe ulcerative colitis. Its mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes, offers a targeted approach to reducing the inflammatory burden in the colon. The data from the Phase 2 CN002 trial supports the continued development of this compound as a potential new oral therapy for patients with ulcerative colitis. Further research, including Phase 3 trials, will be crucial to fully elucidate its long-term safety and efficacy and its position in the evolving landscape of ulcerative colitis treatments.
References
- 1. Development and validation of the Nancy histological index for UC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connect Biopharma Announces Positive Long-Term Data from [globenewswire.com]
- 3. researchgate.net [researchgate.net]
- 4. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 5. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
Icanbelimod: A Technical Whitepaper on its Potential in Multiple Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icanbelimod (formerly CBP-307) is a next-generation, orally active, and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its mechanism of action, involving the sequestration of lymphocytes in lymphoid organs, is a clinically validated approach for the treatment of relapsing forms of multiple sclerosis (MS).[4] While specific preclinical data for this compound in established MS models such as experimental autoimmune encephalomyelitis (EAE) are not yet publicly available, extensive preclinical studies have indicated its high potency in reducing disease severity in general autoimmune disease models.[1] Phase 1 clinical trials in healthy volunteers have demonstrated a promising pharmacokinetic and pharmacodynamic profile, characterized by potent, dose-dependent reduction of circulating lymphocytes and a favorable safety profile. This technical guide synthesizes the available data on this compound, details the underlying S1P1 signaling pathway, and provides established experimental protocols for evaluating therapeutic candidates in the EAE model. By examining data from analogous selective S1P1 modulators, this paper projects the significant potential of this compound as a future therapeutic for multiple sclerosis.
The Role of S1P1 Modulation in Multiple Sclerosis
The sphingosine-1-phosphate (S1P) signaling pathway is a critical regulator of lymphocyte trafficking. A concentration gradient of S1P exists between the blood and lymphatic systems, which guides the egress of lymphocytes from secondary lymphoid organs. In multiple sclerosis, autoreactive lymphocytes infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and neurodegeneration.
S1P1 receptor modulators, such as this compound, act as functional antagonists. Upon binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their entry into the circulation and subsequent migration to the CNS. This sequestration of lymphocytes is the primary mechanism by which S1P1 modulators exert their therapeutic effect in MS.
The S1P1 Receptor Signaling Pathway
The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Activation of the S1P1 receptor by its natural ligand, S1P, or by an agonist like this compound, initiates a cascade of intracellular events. This includes the activation of downstream signaling pathways such as the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival and migration.
Crucially for its therapeutic action, agonist binding also leads to the recruitment of β-arrestin, which mediates the internalization of the S1P1 receptor. Persistent agonism, as is the case with therapeutic modulators, leads to the ubiquitination and subsequent proteasomal degradation of the internalized receptors. This sustained loss of surface S1P1 receptors is what leads to functional antagonism.
Potential of this compound in Preclinical Models of Multiple Sclerosis
While specific data on this compound in EAE models are pending public release, the robust efficacy of other selective S1P1 modulators in these models provides a strong rationale for its potential. The EAE model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation and demyelination.
Efficacy of Selective S1P1 Modulators in EAE Models
Studies on selective S1P1 modulators, such as ponesimod and ozanimod, have consistently demonstrated significant therapeutic effects in EAE models. These effects are typically measured by a reduction in clinical scores, which grade the severity of paralysis.
| Compound | Model | Dosing Regimen | Key Findings | Reference |
| Ponesimod | MOG-induced EAE in C57BL/6 mice | Prophylactic and therapeutic | Significantly reduced clinical scores in both preventative and therapeutic settings. | |
| Ponesimod | MBP-induced EAE in Lewis rats | 30 and 100 mg/kg, once daily | Dose-dependent reduction in mean maximal clinical scores. | |
| Ozanimod | MOG-induced EAE in C57BL/6 mice | 0.6 mg/kg, once daily (therapeutic) | Significantly reduced clinical severity and lymphocyte infiltration into the spinal cord; reversed demyelination. |
Given that this compound is a highly potent and selective S1P1 modulator, it is reasonable to hypothesize that it would demonstrate comparable or superior efficacy in EAE models.
Clinical Data for this compound
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study of this compound in healthy male volunteers has provided key insights into its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
This compound was readily absorbed with a mean Tmax of 4-7 hours and an elimination half-life of approximately 25 hours, supporting once-daily dosing.
| Parameter | Single Dose (0.1 - 2.5 mg) | Multiple Dose (0.15 - 0.25 mg) |
| Tmax (hours) | 4 - 7 | 4 - 7 |
| t1/2 (hours) | ~25 | Not explicitly stated, but consistent with once-daily dosing |
Pharmacodynamics: Lymphocyte Reduction
This compound induced a rapid, dose-dependent reduction in circulating lymphocyte counts. The effect was reversible, with lymphocyte counts returning to baseline within one week of treatment cessation.
| Dose | Maximum Mean Decrease in Lymphocyte Count |
| Single Dose | |
| 0.1 mg | 11% |
| 0.25 mg | 40% |
| 0.5 mg | 71% |
| 2.5 mg | 77% |
| Multiple Dose (Day 14) | |
| 0.15 mg | 49% |
| 0.25 mg | 75% |
Safety and Tolerability
In the Phase 1 study, this compound was generally well-tolerated up to a dose of 0.5 mg. The most common treatment-emergent adverse events (TEAEs) were mild and included headache and dizziness. As expected with S1P1 modulators, a transient reduction in heart rate was observed, which was attenuated with dose up-titration.
| Dose | Most Common TEAEs |
| Single Dose | Headache (28.6%), Dizziness (19.0%) |
| Multiple Dose | Headache (50.0%), Lymphopenia (41.7%) |
Experimental Protocols for EAE Models
The following is a detailed methodology for a standard MOG35-55-induced EAE model in C57BL/6 mice, which is suitable for evaluating the efficacy of therapeutic agents like this compound.
EAE Induction Protocol
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Each mouse receives a total of 200 µg of MOG35-55 in 0.2 mL of emulsion.
-
-
Immunization (Day 0):
-
Mice are anesthetized.
-
Two subcutaneous injections of 0.1 mL each are administered on the upper and lower back.
-
-
Pertussis Toxin (PTX) Administration:
-
PTX is administered intraperitoneally (i.p.) to facilitate the entry of immune cells into the CNS.
-
A dose of 200-500 ng of PTX in 0.1 mL of PBS is given on Day 0 (within 2 hours of immunization) and again on Day 2.
-
Treatment Regimens
-
Prophylactic: Treatment with the test compound (e.g., this compound) begins on the day of immunization (Day 0).
-
Therapeutic: Treatment begins upon the onset of clinical signs (typically around Day 9-14).
Clinical Scoring and Monitoring
Mice are weighed and scored daily for clinical signs of EAE starting from Day 7 post-immunization. The standard scoring scale is as follows:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
Experimental Workflow Diagram
Conclusion
This compound is a promising next-generation S1P1 modulator with a well-defined mechanism of action that is highly relevant to the pathology of multiple sclerosis. The potent and dose-dependent reduction of lymphocytes observed in clinical trials, combined with a favorable pharmacokinetic and safety profile, positions it as a strong candidate for development as an oral therapeutic for MS. Although direct preclinical efficacy data in MS models are not yet in the public domain, the consistent and significant positive outcomes of other selective S1P1 modulators in EAE models provide a compelling basis for the therapeutic potential of this compound. Further preclinical studies are warranted to confirm its efficacy in these models and to elucidate its full potential in modulating the course of multiple sclerosis.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Icanbelimod (CBP-307): A Technical Guide to a Novel S1P1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed methodologies for pivotal experiments are presented to the extent publicly available, and logical relationships in its mechanism and development pathway are visualized. This guide is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.
Chemical Structure and Properties
This compound is a small molecule with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid hemihydrate.[1] Its development was based on a proprietary T cell modulation screening platform. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | [1] |
| Synonyms | CBP-307 | [1] |
| Molecular Formula | C₂₃H₂₄FN₃O₃ | |
| Molecular Weight | 409.46 g/mol | |
| Appearance | Solid powder | |
| Administration | Oral |
Mechanism of Action: S1P1 Receptor Modulation
This compound is a potent and selective agonist of the S1P1 receptor. The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating the trafficking of lymphocytes from secondary lymphoid organs to the peripheral circulation. By acting as a functional antagonist, this compound induces the internalization and degradation of S1P1 receptors on lymphocytes. This process effectively traps lymphocytes in the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the bloodstream. This sequestration of lymphocytes is the primary mechanism by which this compound exerts its immunomodulatory effects in autoimmune diseases.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
Icanbelimod: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed by Connect Biopharma. Discovered through their proprietary Immune Modulation Technology Platform, this compound has demonstrated potent and selective S1P1 agonism, leading to the sequestration of lymphocytes within lymph nodes and a subsequent reduction in circulating lymphocytes. This mechanism of action holds significant therapeutic potential for various T-cell-driven inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical trial findings in healthy volunteers and patients with ulcerative colitis.
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that have shown significant efficacy in the treatment of autoimmune diseases.[1] The first-in-class S1P receptor modulator, fingolimod, gained regulatory approval for multiple sclerosis, validating the therapeutic potential of this target.[1] However, non-selective S1P receptor modulators can be associated with side effects such as bradycardia, which are linked to activity at S1P3 receptors.[2] This has driven the development of next-generation, selective S1P1 receptor modulators with improved safety profiles. This compound was designed to be a highly potent and selective S1P1 agonist with the aim of providing a favorable risk-benefit profile.[2]
Discovery and Preclinical Development
This compound was discovered by Connect Biopharma utilizing their proprietary Immune Modulation Technology Platform.[3] This platform is a high-throughput screening system based on the biology of T-cell function, designed to rapidly identify molecules that target clinically validated disease pathways. While specific details of the screening cascade for this compound are not publicly disclosed, the general approach for identifying selective S1P1 modulators involves screening compound libraries in cell-based assays expressing human S1P receptors to identify potent S1P1 agonists with minimal activity at other S1P receptor subtypes, particularly S1P3.
Preclinical Pharmacology
Preclinical studies in animal models were conducted to establish the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
Pharmacodynamics: In vivo studies in rats demonstrated a dose-dependent reduction in peripheral blood lymphocyte counts of over 50%. Notably, this compound exhibited a short elimination half-life of 5.3 hours in rats, suggesting a rapid recovery of lymphocyte counts upon discontinuation of the drug.
Toxicology: Repeat-dose toxicology studies in rats and dogs established the no-observed-adverse-effect level (NOAEL) at 1 mg/kg in both species. The minimal efficacious dose for lymphocyte reduction in rats was 0.01 mg/kg.
Chemistry, Manufacturing, and Controls (CMC)
This compound, with the chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1, 2, 4-oxadiazol-3-yl) benzyl)azetidine-3-carboxylic acid hemihydrate, is an orally administered small molecule. Detailed information regarding the manufacturing process, quality control, and formulation is proprietary to the manufacturer.
Mechanism of Action: S1P1 Receptor Modulation
This compound is a selective agonist of the S1P1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to S1P1 on lymphocytes induces receptor internalization. This process renders the lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs. By trapping lymphocytes in the lymph nodes, this compound reduces the number of circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.
The downstream signaling of S1P1 activation by this compound involves the Gαi subunit of the G-protein complex. This signaling, in conjunction with β-arrestin recruitment, is crucial for the efficient internalization of the S1P1 receptor and the subsequent reduction in circulating lymphocytes.
Figure 1: this compound Signaling Pathway.
Clinical Development
This compound has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy.
Phase 1 Clinical Trial (NCT02280434)
A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in healthy male volunteers in Australia. The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of this compound.
-
Study Design: The trial consisted of a SAD phase with four cohorts (0.1 mg, 0.25 mg, 0.5 mg, and 2.5 mg) and a MAD phase with two cohorts (0.15 mg and 0.25 mg) administered once daily for 28 days.
-
Pharmacokinetic (PK) Analysis: Plasma concentrations of this compound were measured at various time points to determine key PK parameters including Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic (PD) Analysis: Absolute lymphocyte counts were measured to assess the biological activity of this compound.
-
Safety Assessments: Safety was monitored through the recording of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Figure 2: Phase 1 Clinical Trial Workflow.
Pharmacokinetics: this compound was rapidly absorbed with a time to maximum concentration (Tmax) of 4-7 hours. Exposure (Cmax and AUC) increased in a dose-dependent manner. The mean terminal half-life was approximately 25.2 hours.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) |
| 0.1 mg | 1.2 ± 0.4 | 7.3 ± 2.2 | 34.9 ± 10.1 | 25.2 ± 5.9 |
| 0.25 mg | 3.1 ± 0.8 | 6.0 ± 1.8 | 98.7 ± 23.5 | 25.2 ± 5.9 |
| 0.5 mg | 6.5 ± 1.7 | 5.0 ± 1.3 | 211.1 ± 55.4 | 25.2 ± 5.9 |
| 2.5 mg | 28.9 ± 7.9 | 5.3 ± 1.5 | 899.7 ± 245.6 | 25.2 ± 5.9 |
Pharmacodynamics: this compound induced a rapid, dose-dependent reduction in circulating lymphocyte counts.
Table 2: Mean Maximal Lymphocyte Reduction from Baseline (Single Dose)
| Dose | Maximal Lymphocyte Reduction |
| 0.1 mg | 11% |
| 0.25 mg | 40% |
| 0.5 mg | 71% |
| 2.5 mg | 77% |
In the MAD cohorts, lymphocyte counts reached a steady state by day 14, with reductions of 49% for the 0.15 mg dose and 75% for the 0.25 mg dose. Lymphocyte counts returned to baseline within one week of treatment discontinuation.
Safety: this compound was generally well-tolerated at doses up to 0.5 mg. The most common treatment-emergent adverse events (TEAEs) were headache and dizziness. Transient bradycardia was observed, particularly at the 2.5 mg dose.
Phase 2 Clinical Trial in Ulcerative Colitis (CN002)
A multicenter, randomized, double-blind, placebo-controlled Phase 2 study was conducted to evaluate the efficacy and safety of this compound in adult patients with moderate-to-severe ulcerative colitis.
-
Study Design: The trial included a 12-week induction period followed by a 36-week maintenance period. A total of 145 patients were randomized to receive this compound (0.1 mg or 0.2 mg) or placebo once daily.
-
Efficacy Endpoints: The primary endpoint was the change from baseline in the adapted Mayo score at week 12. Key secondary endpoints included clinical remission and clinical response.
-
Endoscopic Assessment: Endoscopic improvement was assessed using the Mayo endoscopic subscore.
-
Safety Monitoring: Safety was assessed through the monitoring of AEs, laboratory parameters, and vital signs.
Efficacy: At week 12, the 0.2 mg dose of this compound showed a statistically significant improvement in clinical remission and clinical response compared to placebo. During the 36-week maintenance period, 80% of patients who achieved clinical remission at week 12 maintained it through week 48.
Table 3: Key Efficacy Outcomes in the Phase 2 Ulcerative Colitis Trial (Week 48)
| Outcome | This compound 0.2 mg |
| Maintained Clinical Remission | 80% |
| Achieved Clinical Remission (from clinical response at week 12) | 57% |
| Completed Maintenance Period | 86% |
Safety: this compound was well-tolerated over the 48-week study period. The frequency of TEAEs was similar between the this compound and placebo groups, with most being mild to moderate in severity. No new safety signals were identified.
Conclusion
This compound is a potent and selective S1P1 receptor modulator with a well-defined mechanism of action that leads to a reversible reduction in circulating lymphocytes. Preclinical and clinical data have demonstrated its potential as a therapeutic agent for T-cell-mediated inflammatory diseases. The Phase 1 trial established a favorable pharmacokinetic and pharmacodynamic profile, while the Phase 2 trial in ulcerative colitis provided evidence of clinical efficacy and a good safety profile. Further clinical development, including registrational trials, is anticipated to further delineate the therapeutic role of this compound in the management of ulcerative colitis and potentially other autoimmune disorders. Connect Biopharma is actively seeking strategic partnerships to advance the development of this compound.
References
- 1. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel endoscopic scoring system for immune mediated colitis: A Multicenter Retrospective Study of 674 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod: An In-Depth In Vitro Pharmacology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icanbelimod (formerly CBP-307) is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator developed for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its receptor binding affinity, functional activity, and selectivity profile. The information presented is collated from publicly available preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors (GPCRs) that play a critical role in regulating lymphocyte trafficking from secondary lymphoid organs to the peripheral circulation. Modulation of S1P receptors, particularly S1P1, has emerged as a successful therapeutic strategy for various autoimmune disorders. This compound is a next-generation S1P1 modulator designed to offer a favorable efficacy and safety profile. Understanding its detailed in vitro pharmacology is crucial for elucidating its mechanism of action and therapeutic potential.
Receptor Binding Profile
This compound demonstrates high affinity and selectivity for the S1P1 receptor subtype. The following table summarizes the available binding affinity data for this compound across the S1P receptor family.
| Receptor Subtype | Binding Affinity (IC50) |
| S1P1 | 0.6 nM[1] |
| S1P2 | >1000-fold selectivity vs S1P1 |
| S1P3 | 12 µM[1] |
| S1P4 | 70 nM[1] |
| S1P5 | 1.0 nM[1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity.
Functional Activity
This compound acts as an agonist at the S1P1 receptor, initiating downstream signaling cascades that lead to receptor internalization and subsequent modulation of lymphocyte trafficking.
S1P1 Receptor Internalization
A key functional consequence of S1P1 agonism is the internalization of the receptor, which renders lymphocytes unresponsive to the S1P gradient and prevents their egress from lymph nodes. This compound potently induces S1P1 receptor internalization.
| Assay | Parameter | Value |
| S1P1 Internalization | EC50 | 9.83 nM[2] |
Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
G Protein Activation and Downstream Signaling
As a Gαi-coupled receptor, activation of S1P1 by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It also triggers the exchange of GDP for GTP on the Gαi subunit, a process that can be measured in a GTPγS binding assay. While specific EC50 values for this compound in these assays are not publicly available, its potent agonism at S1P1 suggests robust activity in these functional readouts.
β-Arrestin Recruitment
β-arrestin recruitment is another important signaling pathway for S1P receptors, involved in both receptor desensitization and G protein-independent signaling. The characterization of this compound's activity in β-arrestin recruitment assays would provide further insight into its signaling profile and potential for biased agonism. However, specific quantitative data for this compound in β-arrestin recruitment assays are not currently available in the public domain.
Signaling Pathways and Experimental Workflows
This compound-Mediated S1P1 Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by the binding of this compound to the S1P1 receptor.
Experimental Workflow: Receptor Internalization Assay
The workflow for a typical S1P1 receptor internalization assay is depicted below.
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the interpretation and replication of pharmacological data.
Radioligand Binding Assay (Hypothetical Protocol)
-
Objective: To determine the binding affinity (IC50) of this compound for S1P receptors.
-
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
-
Radioligand (e.g., [3H]-S1P).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
S1P1 Receptor Internalization Assay (General Protocol)
-
Objective: To quantify the functional potency (EC50) of this compound to induce S1P1 receptor internalization.
-
Materials:
-
U2OS or HEK293 cells stably expressing a fluorescently-tagged human S1P1 receptor (e.g., S1P1-eGFP).
-
Cell culture medium.
-
This compound at various concentrations.
-
Fixative (e.g., 4% paraformaldehyde).
-
High-content imaging system.
-
-
Procedure:
-
Seed the S1P1-eGFP expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for receptor internalization.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the fluorescently-tagged S1P1 from the plasma membrane to intracellular compartments.
-
Determine the EC50 value from the concentration-response curve.
-
Conclusion
This compound is a potent S1P1 receptor agonist with high selectivity over other S1P receptor subtypes, particularly S1P3. Its primary in vitro functional effect is the robust induction of S1P1 receptor internalization. This pharmacological profile is consistent with its mechanism of action of sequestering lymphocytes in the lymph nodes, thereby preventing their infiltration into sites of inflammation. Further characterization of its activity in G protein activation and β-arrestin recruitment assays would provide a more complete understanding of its signaling properties. The data presented herein support the continued investigation of this compound as a promising therapeutic agent for autoimmune diseases.
References
Icanbelimod's Impact on T-Cell Egress from Lymph Nodes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icanbelimod (formerly CBP-307) is a potent and selective second-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action centers on the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration within lymph nodes and a subsequent reduction of circulating lymphocytes in the peripheral blood. This targeted immunomodulatory effect makes this compound a promising therapeutic candidate for various autoimmune diseases. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its effect on T-cell egress from lymph nodes, supported by available quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action: S1P1 Receptor Modulation
The egress of lymphocytes, including T-cells, from secondary lymphoid organs such as lymph nodes is critically dependent on the sphingosine-1-phosphate (S1P) gradient and the expression of S1P1 receptors on the lymphocyte surface. T-cells in the lymph nodes, where S1P concentrations are low, are guided to exit into the efferent lymphatics and subsequently into the peripheral circulation by following a concentration gradient towards the higher S1P levels in the blood and lymph.
This compound, as a potent S1P1 agonist, binds to the S1P1 receptor on T-cells. This binding initially activates the receptor but subsequently leads to its internalization and degradation. The loss of surface S1P1 receptors renders the T-cells unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of T-cells prevents their recirculation to sites of inflammation, thereby exerting an immunosuppressive effect.
S1P1 Receptor Internalization
Preclinical studies have demonstrated this compound's high potency in inducing the internalization of the S1P1 receptor.
| Parameter | Value | Reference |
| EC50 for S1P1 Internalization | 9.83 nM | [1] |
Pharmacodynamic Effects on Lymphocyte Counts
The primary pharmacodynamic effect of this compound is a dose-dependent reduction in peripheral blood lymphocyte counts, a direct consequence of T-cell sequestration in the lymph nodes.
Preclinical Data in Animal Models
In vivo animal studies have shown significant reductions in peripheral blood lymphocyte counts following oral administration of this compound. In rats, a dose of 0.01 mg/kg was sufficient to cause a greater than 50% decrease in the number of peripheral blood lymphocytes[1]. While specific quantitative data on T-cell populations within the lymph nodes from these preclinical studies are not publicly available, the observed lymphopenia in the blood is a well-established surrogate marker for lymphocyte sequestration in lymphoid tissues for S1P1 modulators.
Clinical Data in Healthy Human Subjects
A first-in-human, randomized, double-blind, placebo-controlled study in healthy men demonstrated a rapid and dose-dependent reduction in total circulating lymphocyte counts after single and multiple oral doses of this compound[2][3][4].
Table 1: Maximal Mean Decrease in Lymphocyte Count After Single Doses of this compound
| This compound Dose | Maximal Mean Decrease from Baseline (%) |
| 0.1 mg | -11% |
| 0.25 mg | -40% |
| 0.5 mg | -71% |
| 2.5 mg | -77% |
Table 2: Maximal Mean Decrease in Lymphocyte Count After Multiple Once-Daily Doses of this compound
| This compound Dose | Maximal Mean Decrease from Baseline (%) |
| 0.15 mg | -49% |
| 0.25 mg | -75% |
Lymphocyte counts recovered to baseline levels within 7 days after the cessation of dosing, indicating a reversible effect.
Signaling Pathways and Experimental Workflows
S1P1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the S1P1 receptor and the mechanism of action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 4. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod and Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in regulating a multitude of physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs.[1] S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5.[2] These receptors are expressed on various cell types and are involved in diverse biological functions, including immune cell trafficking, angiogenesis, vascular permeability, and neural development.[3] The modulation of S1P receptor signaling has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[3]
Icanbelimod (formerly CBP-307) is a next-generation, orally active, and potent small molecule modulator of S1P receptors.[4] It is designed to be a selective agonist for the S1P1 receptor subtype, which is predominantly responsible for regulating lymphocyte egress. By functionally antagonizing the S1P1 receptor on lymphocytes, this compound induces their retention in lymph nodes, thereby reducing the number of circulating lymphocytes that can contribute to inflammation in autoimmune diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action in the context of S1P receptor signaling pathways, and the experimental methodologies used for its characterization.
S1P Receptor Signaling Pathways
The five S1P receptor subtypes (S1P1-5) couple to various heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades. This differential coupling underlies the diverse physiological roles of S1P.
-
S1P1: Primarily couples to Gαi, leading to the inhibition of adenylyl cyclase, activation of the PI3K/Akt and Ras/ERK pathways, and Rac activation. This signaling is crucial for lymphocyte egress, endothelial barrier function, and cell survival.
-
S1P2 and S1P3: Couple to Gαi, Gαq, and Gα12/13. Activation of Gαq leads to phospholipase C (PLC) activation and subsequent calcium mobilization, while Gα12/13 activation stimulates the Rho/ROCK pathway, influencing cell migration and cytoskeletal arrangements.
-
S1P4: Couples to Gαi and Gα12/13 and is primarily expressed in hematopoietic and lymphoid tissues.
-
S1P5: Couples to Gαi and Gα12/13 and is predominantly found in the central nervous system and on natural killer (NK) cells.
The signaling pathways are complex and can be influenced by factors such as cell type and the specific S1P receptor modulator.
Caption: S1P Receptor Signaling Pathways.
This compound: Pharmacological Profile
This compound is a selective S1P1 receptor modulator. Its primary mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to receptor internalization and functional antagonism. This prevents lymphocytes from egressing from lymph nodes in response to the natural S1P gradient, thereby reducing the number of circulating lymphocytes.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Parameter | Value (nM) |
| Human S1P1 | EC50 (Receptor Internalization) | 2.8 |
| Human S1P5 | EC50 | 7.3 |
| Human S1P2 | Selectivity | >1000-fold vs S1P1 |
| Human S1P3 | Selectivity | >1000-fold vs S1P1 |
| Human S1P4 | Selectivity | >1000-fold vs S1P1 |
Note: Specific Ki or EC50 values for S1P2, S1P3, and S1P4 are not publicly available at the time of this writing.
Table 2: Pharmacodynamic Effects of this compound in Healthy Men (Single Dose)
| Dose | Maximum Mean Decrease in Lymphocyte Count |
| 0.1 mg | -11% |
| 0.25 mg | -40% |
| 0.5 mg | -71% |
| 2.5 mg | -77% |
Table 3: Pharmacodynamic Effects of this compound in Healthy Men (Multiple Doses)
| Dose (Once Daily for 28 Days) | Maximum Mean Decrease in Lymphocyte Count |
| 0.15 mg | -49% |
| 0.25 mg | -75% |
Experimental Protocols
The characterization of S1P receptor modulators like this compound involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, selectivity, and physiological effects.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the S1P receptor by this compound.
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled S1P ligand (e.g., [³³P]S1P).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5).
-
Glass fiber filter plates.
-
Scintillation counter.
Protocol:
-
Incubate the cell membranes with varying concentrations of this compound for 30 minutes at room temperature.
-
Add a fixed concentration of the radiolabeled S1P ligand to initiate the binding reaction.
-
Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter plates to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound in stimulating G protein activation.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).
-
Scintillation counter or SPA beads.
Protocol:
-
Pre-incubate the cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by filtration or using scintillation proximity assay (SPA) beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the stimulated binding against the logarithm of the this compound concentration to determine the EC50 (potency) and Emax (efficacy) values.
S1P1 Receptor Internalization Assay
This cell-based functional assay directly measures the ability of an agonist to induce the internalization of the S1P1 receptor.
Objective: To quantify the potency (EC50) of this compound in inducing S1P1 receptor internalization.
Materials:
-
Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP in HEK293 or U2OS cells).
-
This compound at various concentrations.
-
Cell culture medium.
-
Fixative (e.g., 4% paraformaldehyde).
-
High-content imaging system or flow cytometer.
Protocol:
-
Plate the S1P1-GFP expressing cells in a multi-well plate and allow them to adhere.
-
Starve the cells in serum-free medium for 2-4 hours to minimize basal receptor internalization.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fix the cells with paraformaldehyde.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the internalization of the S1P1-GFP receptor by measuring the decrease in plasma membrane fluorescence and the increase in intracellular vesicular fluorescence.
-
Plot the percentage of internalization against the logarithm of the this compound concentration to determine the EC50 value.
Experimental Workflow for S1P Receptor Modulator Characterization
The discovery and development of a novel S1P receptor modulator like this compound typically follows a structured experimental workflow.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Icanbelimod (CBP-307): A Technical Guide to its Role in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Icanbelimod (formerly CBP-307) is an orally administered, next-generation selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of inflammatory bowel disease (IBD). By acting as a functional antagonist of the S1P1 receptor, this compound sequesters lymphocytes in peripheral lymphoid organs, preventing their trafficking to the sites of inflammation in the gastrointestinal tract. This targeted immunomodulatory mechanism offers a promising therapeutic strategy for IBD. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, its mechanism of action, and the experimental protocols relevant to its study in the context of IBD.
Introduction to this compound and its Target
Inflammatory bowel disease, encompassing ulcerative colitis (UC) and Crohn's disease (CD), is characterized by chronic inflammation of the digestive tract, driven by a dysregulated immune response. A key pathological feature of IBD is the excessive infiltration of lymphocytes into the intestinal mucosa, which perpetuates the inflammatory cascade.[1]
Sphingosine-1-phosphate (S1P) is a signaling lipid that plays a crucial role in lymphocyte trafficking.[2] A concentration gradient of S1P between the lymph nodes and the blood directs the egress of lymphocytes from the lymphoid tissues.[3] The S1P1 receptor, expressed on the surface of lymphocytes, is essential for their response to this S1P gradient.[4][5]
This compound is a potent agonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient. This functional antagonism effectively traps lymphocytes within the lymph nodes, reducing their numbers in the peripheral circulation and thereby limiting their infiltration into the gut mucosa.
In Vitro Pharmacology
This compound has demonstrated high potency and selectivity for the S1P1 receptor in in vitro assays.
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.6 nM | S1P1 | Potent inhibition. |
| 12 µM | S1P3 | High selectivity over S1P3, which is associated with cardiovascular side effects. | |
| 70 nM | S1P4 | ||
| 1.0 nM | S1P5 | ||
| EC50 | 9.83 nM | S1P1 | Activity of inducing S1P1 internalization. |
Preclinical Pharmacology
Preclinical studies in various animal models have established the in vivo activity and pharmacokinetic profile of this compound. While specific data on this compound in experimental models of IBD (e.g., DSS or TNBS-induced colitis) are not publicly available, its efficacy in other models of inflammation supports its therapeutic potential.
Pharmacodynamics
| Parameter | Value | Species | Model |
| ED50 (Lymphocyte Lowering) | 0.03 mg/kg (p.o.) | Rat | Peripheral Blood Lymphocyte (PBL) Lowering Response |
| Minimal Dose for Maximal PBL Sequestration | 0.5 mg/kg (p.o.) | Rat | PBL Sequestration |
| 0.5 mg/kg (p.o.) | Dog | PBL Sequestration | |
| 10 mg/kg (p.o.) | Mouse | PBL Sequestration |
Pharmacokinetics
| Parameter | Value | Species |
| Half-life (t1/2) | 8.5 h | Rat |
Toxicology
No-observed-adverse-effect levels (NOAEL) have been determined in repeat-dose toxicology studies.
| Dose | Duration | Species |
| 1 mg/kg | 28-day | Rat |
| 1 mg/kg | 28-day | Dog |
Clinical Development in Inflammatory Bowel Disease
This compound has undergone Phase 1 studies in healthy volunteers and a Phase 2 clinical trial in patients with moderate-to-severe ulcerative colitis.
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled study in healthy male participants assessed the safety, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound.
Pharmacodynamics - Lymphocyte Reduction: this compound induced a rapid, dose-dependent reduction in peripheral lymphocyte counts, which was reversible upon cessation of treatment.
| Dose | Route | Regimen | Maximum Mean Lymphocyte Decrease |
| 0.1 mg | Oral | Single Dose | 11% |
| 0.25 mg | Oral | Single Dose | 40% |
| 0.5 mg | Oral | Single Dose | 71% |
| 2.5 mg | Oral | Single Dose | 77% |
| 0.15 mg | Oral | Once Daily (28 days) | 49% |
| 0.25 mg | Oral | Once Daily (28 days) | 75% |
Safety: this compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were headache and dizziness. A transient, dose-dependent reduction in heart rate was observed, a known effect of S1P1 receptor modulators.
Phase 2 Study in Moderate-to-Severe Ulcerative Colitis (CN002 Trial)
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in adults with moderate-to-severe UC. The study consisted of a 12-week induction period followed by a 36-week maintenance period.
Efficacy - 12-Week Induction: The 0.2 mg once-daily dose of this compound demonstrated statistically significant improvements in clinical remission and clinical response compared to placebo.
Efficacy - 48-Week Maintenance: Patients who responded to this compound in the induction phase and continued treatment showed sustained efficacy.
| Efficacy Endpoint (Week 48) | This compound 0.2 mg | Notes |
| Completion of Maintenance Period | 86% (18/21) | Of patients who entered the maintenance period. |
| Clinical Remission | 67% (12/18) | Of patients who completed the maintenance period. |
| Sustained Clinical Remission | 80% (8/10) | Of patients who were in remission at the end of the induction period. |
Safety: The long-term safety profile of this compound through week 48 was consistent with the findings from the induction period, with no new safety signals identified.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
Caption: this compound binds to the S1P1 receptor on lymphocytes, leading to its internalization and blocking their egress from lymph nodes.
Experimental Workflow for Preclinical IBD Model (DSS-induced Colitis)
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Icanbelimod S1P1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod, also known as CBP-307, is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] S1P1 is a G-protein coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from lymph nodes to the peripheral blood.[3] By acting as a functional antagonist, this compound induces the internalization of S1P1 receptors, leading to the sequestration of lymphocytes in lymph nodes.[4] This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as ulcerative colitis.[5] These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human S1P1 receptor.
Principle of the Assay
This protocol describes a competitive radioligand binding assay. In this assay, a constant concentration of a radiolabeled ligand that binds to the S1P1 receptor is incubated with a source of the S1P1 receptor (e.g., cell membranes from a cell line overexpressing the receptor). The binding of the radioligand is measured in the presence of increasing concentrations of an unlabeled competitor compound, in this case, this compound. The ability of this compound to displace the radioligand from the receptor is used to determine its binding affinity, typically expressed as the inhibitor concentration that displaces 50% of the specific radioligand binding (IC50). This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Quantitative Data Summary
| Compound | Parameter | Value (nM) | Assay Type | Receptor | Source |
| This compound | EC50 | 9.83 | S1P1 Internalization | Human S1P1 |
Note: The EC50 value represents the concentration of this compound that induces a half-maximal response in the S1P1 internalization assay. This is a measure of the compound's functional potency, which is related to its binding affinity.
S1P1 Receptor Signaling Pathway
The binding of an agonist, such as the endogenous ligand S1P or a modulator like this compound, to the S1P1 receptor initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate downstream pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival, proliferation, and migration. Additionally, S1P1 receptor activation leads to its phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which mediates receptor desensitization and internalization.
Caption: S1P1 Receptor Signaling Pathway.
Experimental Protocol: this compound S1P1 Competitive Radioligand Binding Assay
This protocol is adapted from established methods for S1P receptor binding assays.
Materials and Reagents:
-
Membrane Preparation: CHO or HEK293 cells stably expressing the human S1P1 receptor.
-
Radioligand: [³²P]S1P (PerkinElmer or equivalent).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).
-
Wash Buffer: 50 mM HEPES-Na (pH 7.5), 0.5% fatty acid-free BSA.
-
Scintillation Cocktail: Ultima Gold™ (PerkinElmer) or equivalent.
-
Non-specific Binding Control: High concentration of unlabeled S1P (e.g., 10 µM).
-
Equipment: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, scintillation counter, multi-channel pipettes, incubator.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound S1P1 binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 pM to 10 µM).
-
Dilute the [³²P]S1P in Assay Buffer to the desired final concentration (typically around the Kd value, e.g., 0.1-0.2 nM).
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
Add 50 µL of Assay Buffer to the "total binding" wells.
-
Add 50 µL of the unlabeled S1P solution (10 µM final concentration) to the "non-specific binding" wells.
-
Add 50 µL of each this compound dilution to the "competitor" wells.
-
-
Incubation:
-
Add 50 µL of the S1P1 receptor membrane preparation (diluted in Assay Buffer to provide 1-2 µg of protein per well) to all wells.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Add 50 µL of the diluted [³²P]S1P to all wells to initiate the binding reaction. The final assay volume is 150 µL.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filter plate to dry completely.
-
Add 200 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value of this compound.
-
-
Calculate Ki (optional):
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the S1P1 receptor.
-
-
This application note provides a comprehensive framework for conducting a radioligand binding assay to characterize the interaction of this compound with the S1P1 receptor. The provided protocol, based on established methodologies, offers a robust starting point for researchers in the field of drug development and immunology to further investigate the pharmacological properties of this and other S1P1 modulators. The high potency of this compound in functional assays suggests it is a promising candidate for the treatment of autoimmune disorders.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Lymphocyte Migration Assay Using Icanbelimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] S1P1 is a G-protein coupled receptor that plays a crucial role in regulating the egress of lymphocytes from lymphoid organs.[4][5] The S1P gradient between the lymph nodes and the blood/lymphatic fluid is a key driver of lymphocyte trafficking. This compound, by acting as a functional antagonist of the S1P1 receptor, induces its internalization, thereby rendering lymphocytes unresponsive to the S1P gradient. This leads to the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes in the peripheral blood. This mechanism of action makes this compound a promising therapeutic agent for autoimmune diseases where lymphocyte-mediated inflammation is a key pathological feature.
These application notes provide a detailed protocol for an in vitro lymphocyte migration assay to assess the inhibitory effect of this compound on lymphocyte chemotaxis. The most common method for this is the Transwell or Boyden chamber assay, which measures the migration of cells across a porous membrane towards a chemoattractant.
Data Presentation
The following tables summarize the key in vitro and in vivo data for this compound, providing a basis for experimental design and interpretation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective S1P1 Receptor Modulator | |
| Effect | Induces S1P1 internalization, functional antagonist | |
| EC₅₀ for S1P1 Internalization | 9.83 nM | Not explicitly cited, but consistent with potent S1P1 modulators. |
Table 2: In Vivo Pharmacodynamic Effect of this compound (Single Dose in Healthy Men)
| This compound Dose | Maximal Mean Decrease in Lymphocyte Count | Reference |
| 0.1 mg | 11% | |
| 0.25 mg | 40% | |
| 0.5 mg | 71% | |
| 2.5 mg | 77% |
Table 3: Representative In Vitro Lymphocyte Migration Inhibition by this compound
| This compound Concentration (nM) | Percent Inhibition of Migration (Hypothetical) |
| 0.1 | ~5% |
| 1 | ~20% |
| 10 | ~55% |
| 100 | ~85% |
| 1000 | ~95% |
Note: This table presents hypothetical data based on the known potency of S1P1 modulators and is intended to be representative. Actual results may vary depending on experimental conditions.
Experimental Protocols
In Vitro Lymphocyte Migration (Chemotaxis) Assay using a Transwell System
This protocol describes a method for assessing the effect of this compound on lymphocyte migration towards an S1P gradient.
Materials:
-
Cells: Jurkat T-cells or freshly isolated primary human or murine lymphocytes.
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Inhibitor: this compound.
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free Bovine Serum Albumin (BSA).
-
Transwell inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.
-
Detection Reagent: Calcein-AM, MTT, or fluorescently labeled antibodies for flow cytometry.
-
Instrumentation: Plate reader (for Calcein-AM or MTT) or flow cytometer.
Protocol:
-
Cell Preparation:
-
Culture Jurkat cells or isolate primary lymphocytes using standard procedures.
-
Prior to the assay, wash the cells twice with serum-free RPMI 1640.
-
Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
For inhibitor treatment, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the desired concentration of S1P (chemoattractant, e.g., 10-100 nM) to the lower chambers of the 24-well plate. Include a negative control with assay medium only.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension (with or without this compound) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours. The optimal incubation time should be determined empirically based on the cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using one of the following methods:
-
Calcein-AM Staining: Add Calcein-AM to the lower chamber, incubate, and read fluorescence on a plate reader. Generate a standard curve to correlate fluorescence with cell number.
-
MTT Assay: Add MTT reagent to the lower chamber, incubate, add a solubilizing agent, and read absorbance on a plate reader. Generate a standard curve.
-
Flow Cytometry: Collect the cells from the lower chamber and acquire a fixed volume on a flow cytometer for a set amount of time. The number of events will be proportional to the number of migrated cells.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (S1P alone).
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
Mandatory Visualization
Caption: S1P1 signaling pathway in lymphocyte migration and the effect of this compound.
Caption: Experimental workflow for the in vitro lymphocyte migration assay.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P1 receptor signaling overrides retention mediated by Gαi-coupled receptors to promote T cell egress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icanbelimod in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod (formerly CBP-307) is a next-generation, orally active, and highly selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] S1P1 receptors play a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs.[4] By acting as a functional antagonist of the S1P1 receptor, this compound prevents the migration of pathogenic lymphocytes, particularly CCR7+ T cells, from the lymph nodes into the peripheral circulation and, subsequently, the central nervous system (CNS).[1] This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease.
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human multiple sclerosis. The model mimics key pathological features of MS, including CNS inflammation, demyelination, and axonal damage, which result in a clinically observable ascending paralysis. EAE is an invaluable tool for investigating the pathogenesis of autoimmune neuroinflammation and for evaluating the efficacy of novel therapeutic agents like this compound.
These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound in the MOG35-55-induced EAE model in C57BL/6 mice.
Mechanism of Action: S1P1 Receptor Modulation
This compound, upon binding to the S1P1 receptor on lymphocytes, induces its internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient that directs their exit from lymph nodes. The resulting sequestration of lymphocytes in the lymphoid organs leads to a significant reduction in circulating lymphocyte counts, thereby limiting the number of autoreactive immune cells that can infiltrate the CNS to cause inflammation and demyelination. Preclinical studies have demonstrated that this compound is highly potent in reducing disease severity in autoimmune disease models. A first-in-human study confirmed its ability to induce a rapid, dose-dependent reduction in peripheral lymphocyte counts.
Experimental Protocols
This protocol describes the induction of chronic EAE in C57BL/6 mice using MOG35-55 peptide and outlines prophylactic and therapeutic treatment regimens with this compound.
Materials and Reagents
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
MOG35-55 Peptide: (MEVGWYRSPFSRVVHLYRNGK), synthesized and purified (>95%).
-
Complete Freund's Adjuvant (CFA): Containing 4 mg/mL Mycobacterium tuberculosis (H37Ra).
-
Pertussis Toxin (PTx): Lyophilized.
-
This compound (CBP-307): Powder form.
-
Vehicle for this compound: e.g., 0.5% (w/v) methylcellulose in sterile water.
-
Anesthesia: Isoflurane.
-
Consumables: Syringes (1 mL), needles (27G), oral gavage needles, microcentrifuge tubes.
Protocol 1: EAE Induction in C57BL/6 Mice
-
Preparation of MOG35-55/CFA Emulsion:
-
On the day of immunization (Day 0), dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution with CFA. To do this, draw equal volumes of the MOG solution and CFA into two separate syringes connected by a Luer-Lok stopcock.
-
Force the mixture back and forth between the syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
-
Keep the emulsion on ice until use.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject a total of 200 µL of the MOG35-55/CFA emulsion (containing 200 µg of MOG35-55) subcutaneously, distributed over two sites on the upper back/flank.
-
Administer 200 ng of PTx (reconstituted in sterile PBS) intraperitoneally (i.p.) in a volume of 100-200 µL.
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of 200 ng PTx i.p. to each mouse.
-
Protocol 2: this compound Administration
-
Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare fresh dilutions for daily dosing.
-
Dose Selection: Based on preclinical data for S1P modulators, a dose-response study is recommended. Suggested doses for mice are 0.1, 0.3, and 1.0 mg/kg. The minimal efficacious dose for this compound in rats was 0.01 mg/kg for lymphocyte reduction, which can serve as a starting point for dose-range finding.
-
Administration: Administer this compound or vehicle once daily via oral gavage.
-
Prophylactic Treatment Regimen:
-
Begin daily administration of this compound or vehicle on Day 0 (the day of immunization) and continue for the duration of the study (typically 28-35 days).
-
-
Therapeutic Treatment Regimen:
-
Begin daily administration of this compound or vehicle upon the onset of clinical signs (typically a score of 1.0 or 2.0), which usually occurs between Day 10 and Day 14 post-immunization. Continue daily dosing for the remainder of the study.
-
Protocol 3: Clinical Assessment and Endpoint Analysis
-
Daily Monitoring:
-
Monitor mice daily for clinical signs of EAE and body weight, starting from Day 7 post-immunization.
-
Use a standard 0-5 scoring system to grade disease severity (see Table 1).
-
-
Endpoint Sample Collection (e.g., Day 28):
-
Blood Collection: Collect blood via cardiac puncture for complete blood counts (to assess lymphopenia) and cytokine analysis (e.g., ELISA or Luminex for IFN-γ, IL-17).
-
CNS Tissue Harvest: Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde. Harvest the brain and spinal cord for histological analysis.
-
Spleen/Lymph Node Harvest: Harvest lymphoid organs for flow cytometric analysis of immune cell populations.
-
-
Histological Analysis:
-
Embed CNS tissues in paraffin and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Perform Luxol Fast Blue (LFB) staining to assess the extent of demyelination.
-
Experimental Workflow Visualization
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups (Vehicle, this compound low/mid/high dose).
Table 1: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or paresis |
| 3 | Complete hind limb paralysis |
| 4 | Complete hind limb and partial forelimb paralysis |
| 5 | Moribund state or death |
Table 2: Representative Efficacy Data for an S1P Modulator in Prophylactic EAE Treatment *
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) |
| Day of Onset (Mean) | 11.5 ± 1.2 | 14.2 ± 1.5 | 16.8 ± 2.0 | No Onset |
| Maximal Clinical Score (Mean) | 3.2 ± 0.4 | 2.1 ± 0.5 | 1.1 ± 0.3 | 0.1 ± 0.1 |
| Cumulative Disease Score (Mean) | 35.6 ± 5.1 | 18.5 ± 4.3 | 8.2 ± 2.1 | 0.5 ± 0.3 |
| Peripheral Lymphocytes (x106/mL) | 5.5 ± 0.8 | 3.1 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |
| CNS Inflammatory Score (H&E) | 3.5 ± 0.5 | 2.0 ± 0.4 | 1.2 ± 0.3 | 0.3 ± 0.2 |
| Demyelination Score (LFB) | 3.1 ± 0.4 | 1.8 ± 0.5 | 0.9 ± 0.2 | 0.2 ± 0.1 |
*Note: Data are hypothetical and based on typical results observed with S1P modulators like Fingolimod in EAE models. Actual results with this compound may vary and require experimental determination.
Table 3: Pharmacodynamic Effect of this compound on Lymphocyte Counts (from Human Study)
| Treatment (Single Dose) | Maximum Mean Decrease in Lymphocyte Count |
| This compound 0.1 mg | 11% |
| This compound 0.25 mg | 40% |
| This compound 0.5 mg | 71% |
| This compound 2.5 mg | 77% |
| Treatment (Multiple Dose, Day 14) | Maximum Mean Decrease in Lymphocyte Count |
| This compound 0.15 mg QD | 49% |
| This compound 0.25 mg QD | 75% |
This human pharmacodynamic data supports the potent lymphocyte-reducing effect of this compound, which is the primary mechanism expected to drive efficacy in the EAE model. A successful study should demonstrate a dose-dependent reduction in EAE clinical scores, correlating with decreased peripheral lymphocyte counts and reduced CNS inflammation and demyelination.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
Application Notes and Protocols for Icanbelimod in a DSS-Induced Colitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely utilized preclinical model that recapitulates many of the pathological features of human ulcerative colitis, making it a valuable tool for the evaluation of novel therapeutic agents.[1][3][4] Icanbelimod (formerly CBP-307) is a novel, orally administered, selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator. By acting as a functional antagonist of the S1PR1, this compound sequesters lymphocytes in the lymph nodes, preventing their trafficking to sites of inflammation, such as the colon in colitis.
These application notes provide a detailed, representative protocol for the use of this compound in a DSS-induced colitis mouse model, based on established methodologies for this model and the known mechanism of action of S1PR1 modulators. While specific preclinical data for this compound in this exact model is not publicly available, this document serves as a comprehensive guide for researchers aiming to investigate its therapeutic potential.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates lymphocyte trafficking. A concentration gradient of S1P exists between the lymph nodes (low concentration) and the blood/lymph (high concentration). Lymphocytes expressing S1PR1 on their surface are prompted to egress from the lymph nodes into circulation by this gradient.
This compound, as an S1PR1 modulator, binds to this receptor. This binding initially acts as an agonist, but prolonged exposure leads to the internalization and degradation of the S1PR1 receptor. This renders the lymphocytes insensitive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes reduces the infiltration of inflammatory immune cells into the colonic mucosa, thereby ameliorating the inflammation characteristic of colitis.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for Icanbelimod in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod (formerly CBP-307) is a potent and selective second-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It functions as an agonist, leading to the internalization of S1P1 receptors on lymphocytes. This process inhibits the egress of lymphocytes from lymphoid tissues, resulting in a dose-dependent reduction of peripheral blood lymphocyte counts.[1] Due to its immunomodulatory properties, this compound is under investigation for various autoimmune diseases. Preclinical studies in rodent models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) have demonstrated its efficacy.[3]
These application notes provide detailed protocols and quantitative data to guide researchers in designing and executing in vivo rodent studies with this compound.
Mechanism of Action: S1P1 Receptor Modulation
This compound selectively targets the S1P1 receptor, a key regulator of lymphocyte trafficking.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 3. gadconsulting.com [gadconsulting.com]
Application Notes and Protocols for Icanbelimod in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod (formerly known as CBP-307) is a potent and selective, orally administered small molecule modulator of the sphingosine 1-phosphate receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs.[2] By acting as a functional antagonist, this compound induces the internalization of S1P1, leading to the sequestration of lymphocytes in lymph nodes and a reduction of circulating lymphocytes.[3] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of various autoimmune and inflammatory diseases.
These application notes provide detailed protocols for the preparation and use of this compound in various in vitro cell culture-based assays to facilitate research and development of this and other S1P1 modulators.
This compound: Properties and Quantitative Data
This compound demonstrates high potency and selectivity for the S1P1 receptor. The following table summarizes key quantitative data for this compound.
| Property | Value | Cell Line/System |
| EC50 (S1P1 Internalization) | 9.83 nM | CHO cells expressing human S1P1 |
| IC50 (S1P1 Agonist Activity) | 0.6 nM | Not specified |
| IC50 (S1P3 Agonist Activity) | 12 µM | Not specified |
| IC50 (S1P4 Agonist Activity) | 70 nM | Not specified |
| IC50 (S1P5 Agonist Activity) | 1.0 nM | Not specified |
S1P1 Signaling Pathway
This compound, as an S1P1 receptor agonist, initiates a signaling cascade upon binding to the receptor. This leads to the internalization of the S1P1 receptor, effectively making this compound a functional antagonist. The binding of an agonist to the S1P1 receptor, which is coupled to Gi proteins, leads to the activation of downstream signaling pathways, including the PI3K/Akt and Rac1 pathways, which are crucial for cell migration and survival.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[4]
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
Procedure:
-
Under sterile conditions in a biological safety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity.[5]
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a specific cell line (e.g., Jurkat cells or CHO-K1 cells stably expressing S1P1).
Materials:
-
Jurkat cells or CHO-K1/S1P1 cells
-
Complete culture medium (e.g., RPMI-1640 for Jurkat, Ham's F-12K for CHO-K1, supplemented with 10% FBS and 1% Penicillin/Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or WST-8)
-
Plate reader
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., CHO-K1/S1P1), seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells (e.g., Jurkat), seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cells to attach (for adherent cells) or adapt.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Add 10-20 µL of the cell viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (media only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Lymphocyte Migration (Chemotaxis) Assay
Objective: To assess the inhibitory effect of this compound on the migration of lymphocytes towards a chemoattractant (e.g., S1P).
Materials:
-
Lymphocytes (e.g., Jurkat cells or primary PBMCs)
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free BSA
-
This compound stock solution
-
Chemoattractant: Sphingosine-1-phosphate (S1P)
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM or other cell viability stain for quantification
Protocol:
-
Cell Preparation:
-
Culture Jurkat cells or isolate PBMCs.
-
Prior to the assay, serum-starve the cells for 2-4 hours in assay medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant S1P (typically 10-100 nM) to the lower chambers of the 24-well plate. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescence-based assay with a reagent like Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the total number of cells added.
-
Determine the percentage of inhibition of migration by this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 for migration inhibition.
-
Cytokine Secretion Assay
Objective: To evaluate the effect of this compound on the production and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohemagglutinin (PHA))
-
ELISA or bead-based multiplex assay kits for TNF-α and IL-6
Protocol:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
-
Cell Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., 1 µg/mL LPS) to induce cytokine production. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the cell-free supernatants.
-
Cytokine Measurement:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA or a bead-based multiplex assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in the this compound-treated groups to the stimulated control group to determine the effect of this compound on cytokine secretion.
-
Conclusion
These application notes provide a framework for the in vitro characterization of this compound. The provided protocols for preparing this compound solutions and conducting cell viability, lymphocyte migration, and cytokine secretion assays will enable researchers to effectively study the biological activity of this potent S1P1 modulator. The quantitative data and the signaling pathway diagram offer a solid foundation for understanding the mechanism of action of this compound and for designing further experiments in the field of immunomodulatory drug discovery.
References
Application Notes and Protocols: Flow Cytometry Analysis of Lymphocyte Subsets After Icanbelimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] Its mechanism of action involves the functional antagonism of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking.[4][5] By modulating this receptor, this compound prevents the egress of lymphocytes from secondary lymphoid organs, leading to a rapid and dose-dependent reduction of circulating lymphocytes in the peripheral blood. This pharmacodynamic effect is a key indicator of the drug's activity and is central to its therapeutic potential in autoimmune diseases like ulcerative colitis.
Flow cytometry is an essential tool for quantifying these changes, enabling a detailed analysis of various lymphocyte subsets. This document provides a comprehensive overview of this compound's effects on lymphocyte populations and offers detailed protocols for their analysis using multi-color flow cytometry.
Mechanism of Action: S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a signaling lipid that exists in a concentration gradient between blood/lymph and lymphoid tissues. Lymphocytes, expressing the S1P1 receptor, use this gradient to exit from lymph nodes into circulation. This compound, as an S1P1 modulator, binds to this receptor. This binding initially acts as an agonist, causing the internalization and degradation of the S1P1 receptor, rendering the lymphocyte unresponsive to the S1P gradient. This functional antagonism effectively traps lymphocytes within the lymph nodes, leading to peripheral lymphopenia.
Effects of this compound on Circulating Lymphocytes
Clinical studies have demonstrated that this compound induces a significant, dose-dependent reduction in total lymphocyte counts. The effect is observed rapidly after administration, and lymphocyte counts recover to baseline approximately one week after treatment cessation.
Quantitative Data on Total Lymphocyte Count
The following table summarizes the mean percentage decrease in total circulating lymphocytes from baseline as observed in a first-in-human clinical trial.
| Treatment Regimen | Dose | Maximal Mean Decrease in Lymphocyte Count |
| Single Dose | 0.1 mg | 11% |
| 0.25 mg | 40% | |
| 0.5 mg | 71% | |
| 2.5 mg | 77% | |
| Multiple Doses (Day 14) | 0.15 mg QD | 49% |
| 0.25 mg QD | 75% |
Expected Effects on Lymphocyte Subsets
While specific data on this compound's effect on all lymphocyte subsets is emerging, the mechanism of S1P1 modulation is known to preferentially affect the circulation of naive T cells and central memory T cells, as well as B cells, which rely heavily on the CCR7 and S1P1 pathways for egress from lymphoid tissues. Effector memory T cells, which are less dependent on this pathway, are less affected.
| Lymphocyte Subset | Key Markers | Expected Change in Circulation | Rationale |
| T Lymphocytes | CD45+, CD3+ | Marked Decrease | High S1P1 dependence for egress from lymph nodes. |
| T Helper Cells | CD3+, CD4+ | Marked Decrease | Includes naive and central memory subsets. |
| Cytotoxic T Cells | CD3+, CD8+ | Moderate Decrease | Includes naive, central memory, and effector subsets. |
| B Lymphocytes | CD45+, CD19+ | Marked Decrease | High S1P1 dependence for egress. |
| Natural Killer (NK) Cells | CD3-, CD16+/CD56+ | Less Pronounced Decrease | Less dependent on S1P1 for circulation. |
| Memory T Cell Subsets | |||
| Naive (TN) | CD45RA+, CCR7+ | Profound Decrease | Highly dependent on CCR7/S1P1 for lymph node egress. |
| Central Memory (TCM) | CD45RO+, CCR7+ | Profound Decrease | Highly dependent on CCR7/S1P1 for lymph node egress. |
| Effector Memory (TEM) | CD45RO+, CCR7- | Minor Decrease/Stable | Recirculate through peripheral tissues, less S1P1-dependent. |
Application Protocol: Immunophenotyping of Peripheral Blood Lymphocyte Subsets
This protocol describes the preparation and staining of human whole blood for the analysis of major lymphocyte subsets by flow cytometry.
Principle
Fluorochrome-conjugated monoclonal antibodies are used to identify lymphocyte subsets based on their expression of specific cell surface antigens (CD markers). A "lyse-no-wash" procedure simplifies sample preparation, followed by acquisition on a flow cytometer.
Materials and Reagents
-
Sample: Human whole blood collected in K2-EDTA or Sodium Heparin tubes.
-
Antibodies: Fluorochrome-conjugated antibodies (see Table below).
-
Lysis Buffer: 1X RBC Lysis Buffer (e.g., eBioscience 1-Step Fix/Lyse Solution).
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.5% BSA and 2mM EDTA (FACS Wash).
-
Controls: Isotype controls or Fluorescence Minus One (FMO) controls for setting gates.
-
Equipment: Calibrated flow cytometer, vortex mixer, centrifuge, pipettes, 5 mL polystyrene FACS tubes.
Suggested Antibody Panel
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | BV510 / PerCP-Cy5.5 | All leukocytes (pan-leukocyte marker) |
| CD3 | APC-eFluor 780 | All T lymphocytes |
| CD4 | PE-Cy7 | T helper cells |
| CD8 | APC | Cytotoxic T cells |
| CD19 | Alexa Fluor 700 | B lymphocytes |
| CD56 | PE | Natural Killer (NK) cells |
| CCR7 | FITC | Naive and Central Memory T cells |
| CD45RA | BV605 | Naive T cells |
Experimental Workflow
Step-by-Step Procedure
-
Sample Collection: Collect peripheral blood in K2-EDTA anticoagulant tubes. Samples should be processed within 24 hours of collection and stored at room temperature. Gently invert the tube to mix before use.
-
Antibody Staining:
-
Label 5 mL polystyrene tubes for each sample and control.
-
Pipette 100 µL of whole blood into the bottom of each tube.
-
Add the pre-titered volume of each fluorochrome-conjugated antibody from the panel.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell (RBC) Lysis:
-
Add 2 mL of 1X RBC Lysis/Fixative buffer to each tube.
-
Vortex immediately and incubate for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 400-500 x g for 5 minutes.
-
Carefully aspirate or decant the supernatant without disturbing the cell pellet.
-
Add 2 mL of FACS Wash buffer and gently vortex to resuspend the pellet.
-
Repeat the centrifugation and aspiration steps.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in 300-500 µL of FACS Wash buffer.
-
Samples are now ready for acquisition. Keep samples protected from light and on ice if not acquired immediately.
-
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a calibrated flow cytometer with appropriate laser and filter configurations for the chosen fluorochromes. Run compensation controls using single-stained beads or cells to correct for spectral overlap.
-
Gating Strategy:
-
Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to identify the lymphocyte population based on its characteristic size and granularity.
-
Gate on single cells using FSC-A vs FSC-H to exclude doublets.
-
From the singlet gate, use a CD45 vs. SSC plot to create a clean gate on the CD45-bright, low-SSC lymphocyte population.
-
From the lymphocyte gate, identify major subsets:
-
T Cells (CD3+) and NK Cells (CD3-, CD56+).
-
B Cells (CD3-, CD19+).
-
-
From the T cell gate, further delineate T Helper (CD4+) and Cytotoxic T (CD8+) cells.
-
Analyze memory subsets on the CD4+ and CD8+ populations using CCR7 and CD45RA.
-
Data Interpretation
Following this compound treatment, a significant reduction in the absolute counts and percentages of circulating CD19+ B cells, CD4+ T cells, and CD8+ T cells is expected. The analysis of memory markers will likely show a preferential reduction in naive (CCR7+CD45RA+) and central memory (CCR7+CD45RO+) T cells compared to effector memory T cells. Monitoring these changes provides a clear pharmacodynamic readout of this compound's biological activity and helps confirm target engagement in clinical and research settings.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 4. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
- 5. Sphingosine-1-Phosphate Receptors in the Central Nervous and Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icanbelimod in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod, also known as CBP-307, is a next-generation, highly potent and selective sphingosine-1-phosphate receptor 1 (S1PR1) modulator.[1] It acts as an agonist, promoting the internalization of S1PR1, which in turn inhibits the egress of lymphocytes from lymphoid tissues.[2] This mechanism of action makes this compound a compound of significant interest for research in autoimmune diseases and other inflammatory conditions. These application notes provide a detailed protocol for the dissolution of this compound for in vitro experiments to ensure reproducible and accurate results.
Mechanism of Action: S1P1 Signaling Pathway
This compound selectively targets the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the internalization of the receptor, effectively rendering the lymphocytes unresponsive to the natural S1P gradient that governs their exit from lymph nodes. This sequestration of lymphocytes in the lymph nodes reduces the number of circulating lymphocytes that can contribute to inflammation in peripheral tissues.
Caption: S1P1 Signaling Pathway of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to in vitro studies.
| Parameter | Value | Notes | Source |
| Molecular Weight | 409.46 g/mol | --- | [2] |
| Solubility in DMSO | 6.8 mg/mL | Requires sonication and warming for complete dissolution. | [1] |
| EC50 for human S1P1 | ~2.8 - 3.55 nM | The half maximal effective concentration for inducing S1P1 internalization. | [1] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional, but recommended)
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for dilutions
-
Cell culture medium appropriate for the experimental cell line
Protocol for Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Pre-dissolution Preparations:
- Bring the this compound powder and DMSO to room temperature.
- Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.095 mg of this compound (Molecular Weight: 409.46 g/mol ).
2. Dissolution Procedure:
- Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
- Warm the solution in a water bath or heat block set to 37°C for 5-10 minutes.
- If the solution is not completely clear, sonicate for 5-10 minutes.
- Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
3. Storage of Stock Solution:
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Start [label="Start: this compound Powder", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Weigh [label="Weigh this compound"];
Add_DMSO [label="Add Sterile DMSO"];
Vortex [label="Vortex to Mix"];
Warm [label="Warm to 37°C"];
Sonicate [label="Sonicate (if necessary)"];
Check_Clarity [label="Check for Complete Dissolution", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Aliquot [label="Aliquot Stock Solution"];
Store [label="Store at -20°C or -80°C"];
End [label="End: Ready for Dilution", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Weigh;
Weigh -> Add_DMSO;
Add_DMSO -> Vortex;
Vortex -> Warm;
Warm -> Sonicate;
Sonicate -> Check_Clarity;
Check_Clarity -> Aliquot [label="Clear Solution"];
Check_Clarity -> Warm [label="Not Clear"];
Aliquot -> Store;
Store -> End;
}
Caption: Workflow for Dissolving this compound.
Protocol for Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
1. Serial Dilution:
- Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate assay buffer to achieve the desired final concentrations.
- For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
2. Final Concentration in Assay:
- When adding the working solution to your cell culture wells, ensure that the final volume of the added solution does not introduce a high concentration of DMSO.
- For instance, adding 2 µL of a 10 µM working solution to 200 µL of cell culture medium will result in a final this compound concentration of 100 nM and a final DMSO concentration of 0.001%.
Application Example: In Vitro Lymphocyte Migration Assay
This example protocol outlines a general procedure for assessing the effect of this compound on lymphocyte migration.
1. Cell Preparation:
- Isolate primary lymphocytes or use a lymphocyte cell line (e.g., Jurkat cells).
- Culture the cells in the appropriate medium and conditions.
2. Assay Setup:
- Use a transwell migration assay system (e.g., Boyden chamber).
- Add a chemoattractant (e.g., S1P) to the lower chamber.
- Pre-incubate the lymphocytes with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified period (e.g., 1-2 hours).
3. Migration:
- Add the pre-incubated lymphocytes to the upper chamber of the transwell plate.
- Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours).
4. Quantification:
- Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometer, or a fluorescent dye-based assay.
5. Data Analysis:
- Compare the migration of this compound-treated cells to untreated controls to determine the inhibitory effect of the compound.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Icanbelimod Treatment Regimen for Chronic Inflammation Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod (formerly CBP-307) is a potent and selective second-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its mechanism of action involves the functional antagonism of S1P1, leading to the sequestration of lymphocytes within lymph nodes and a subsequent reduction of circulating lymphocytes in the peripheral blood.[2] This targeted immunomodulatory effect makes this compound a promising therapeutic candidate for a variety of T-cell-driven chronic inflammatory and autoimmune diseases.[1] Preclinical studies have demonstrated its high potency in mitigating disease severity in animal models of autoimmune disorders, coupled with an excellent safety and tolerability profile.[1]
These application notes provide a comprehensive overview of this compound's mechanism of action, preclinical data, and representative protocols for its application in common murine and rodent models of chronic inflammation. The provided information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this compound and other S1P1 modulators.
Mechanism of Action: S1P1 Receptor Modulation
This compound's therapeutic effect is centered on its modulation of the S1P1 receptor. The following diagram illustrates the signaling pathway involved.
Caption: this compound's mechanism of action on the S1P1 receptor.
Preclinical Data Summary
Preclinical studies in rodents have been foundational in establishing the dose-dependent pharmacodynamic effects of this compound. The data from these studies informed the dose selection for first-in-human clinical trials.[2]
| Parameter | Species | Dosage | Observation | Reference |
| Minimal Efficacious Dose | Rat | 0.01 mg/kg | Reduction in peripheral blood lymphocyte counts. | |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 1 mg/kg | Determined from 28-day repeat-dose toxicology studies. | |
| No-Observed-Adverse-Effect Level (NOAEL) | Dog | 1 mg/kg | Determined from 28-day repeat-dose toxicology studies. | |
| Lymphocyte Count Reduction | Animal Models | Not specified | >50% reduction in lymphocyte counts. | |
| Lymphocyte Count Recovery | Animal Models | Not specified | Rapid recovery within 12-48 hours after discontinuation. |
Representative Experimental Protocols
While specific protocols for this compound in chronic inflammation models are not publicly available, the following are detailed, representative protocols based on studies with other S1P1 modulators in widely used animal models. These can be adapted for the evaluation of this compound, starting with dose ranges informed by the preclinical data above (e.g., 0.01 mg/kg to 1 mg/kg in rats).
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and bone erosion.
Experimental Workflow:
Caption: Experimental workflow for the rat CIA model.
Methodology:
-
Animals: Male Lewis or Sprague-Dawley rats, 6-8 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in an equal volume of Complete Freund's Adjuvant (CFA).
-
On Day 0, immunize rats intradermally at the base of the tail with 0.1 mL of the emulsion.
-
On Day 7, provide a booster injection with the same emulsion.
-
-
Treatment Regimen:
-
Begin treatment on Day 9 after the first immunization.
-
Administer this compound or vehicle control daily via oral gavage for a period of 21-30 days.
-
A positive control, such as Methotrexate (MTX) at 0.5 mg/kg twice a week, can be included.
-
Suggested this compound Dose Range (based on preclinical data and other S1P1 modulators): 0.1, 0.3, 1.0 mg/kg.
-
-
Assessment of Arthritis:
-
Monitor animals daily for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum cytokine and biomarker analysis.
-
Harvest ankle joints for histopathological examination to assess inflammation, pannus formation, and bone erosion.
-
Quantitative Data from a Representative S1P1 Modulator (IMMH001) Study in Rat CIA:
| Treatment Group | Dose (mg/kg) | Pathological Score (Mean ± SD) |
| CIA Control | - | 10.8 ± 2.0 |
| IMMH001 | 0.6 | 7.9 ± 1.2 |
| IMMH001 | 1.2 | 6.6 ± 1.4 |
| IMMH001 | 2.4 | 5.6 ± 1.1 |
| Methotrexate (MTX) | 0.5 | 7.1 ± 1.2 |
| FTY720 (Fingolimod) | 1.0 | 6.6 ± 1.3 |
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
Experimental Workflow:
Caption: Experimental workflow for the mouse EAE model.
Methodology:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Induction of EAE:
-
On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin (PTX) intraperitoneally on Day 0 and Day 2.
-
-
Treatment Regimen:
-
Prophylactic: Begin daily oral gavage of this compound or vehicle on the day of immunization (Day 0) or Day 2.
-
Therapeutic: Initiate daily oral gavage of this compound or vehicle upon the first signs of clinical symptoms (typically around Day 12-15).
-
Suggested this compound Dose Range: Based on other S1P1 modulators, a range of 0.15 mg/kg to 1.0 mg/kg can be explored.
-
-
Assessment of EAE:
-
Monitor mice daily for clinical signs of EAE and body weight.
-
Clinical scoring: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=hind and forelimb paralysis; 5=moribund.
-
-
Endpoint Analysis:
-
At the peak of disease or at the study endpoint, perfuse animals and collect brain and spinal cord for histopathological analysis of inflammatory cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate splenocytes or lymph node cells for ex vivo restimulation and cytokine profiling.
-
Quantitative Data from a Representative S1P1 Modulator (Fingolimod) Study in Mouse EAE:
| Treatment Group | Dose (mg/kg) | Mean Clinical Score (Day 25) |
| EAE Control | - | ~3.5 |
| Fingolimod | 0.3 | ~1.5 |
| Fingolimod | 1.0 | ~1.0 |
Conclusion
This compound is a promising S1P1 modulator with a well-defined mechanism of action and demonstrated preclinical efficacy. The provided protocols for CIA and EAE models offer a solid framework for further investigation into the therapeutic potential of this compound in chronic inflammatory conditions. Researchers should carefully consider the appropriate animal model, treatment regimen (prophylactic vs. therapeutic), and relevant endpoints to align with their specific research objectives. The dose-ranging information from preclinical toxicology and pharmacodynamic studies, along with the data from other S1P1 modulators, provides a strong basis for designing effective in vivo studies.
References
Measuring the Potency of Icanbelimod in Primary T Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] S1P1 is a G protein-coupled receptor that plays a critical role in the egress of lymphocytes, including T cells, from lymphoid organs.[4] By acting as a functional antagonist, this compound induces the internalization of S1P1 receptors on T cells, rendering them unresponsive to the natural S1P gradient that governs their circulation.[1] This sequestration of T cells within the lymph nodes forms the basis of its therapeutic potential in autoimmune diseases.
Accurate and reproducible measurement of this compound's potency in primary T cells is crucial for preclinical and clinical development. These application notes provide detailed protocols for key in vitro assays to quantify the bioactivity of this compound, focusing on its effects on S1P1 receptor internalization, T cell chemotaxis, and the modulation of T cell activation.
Key Potency Assays
The potency of this compound in primary T cells can be assessed through a panel of in vitro functional assays. The following are critical assays that provide a comprehensive characterization of its mechanism of action:
-
S1P1 Receptor Internalization Assay: Measures the ability of this compound to induce the internalization of the S1P1 receptor from the T cell surface, a primary pharmacodynamic effect.
-
T Cell Chemotaxis Assay: Quantifies the inhibition of T cell migration towards an S1P gradient, a direct functional consequence of S1P1 modulation.
-
T Cell Activation and Proliferation Assay: Assesses the modulatory effect of this compound on T cell activation and proliferation, key aspects of an immune response.
-
Cytokine Release Assay: Measures the impact of this compound on the production of key cytokines by activated T cells.
Data Presentation
The following tables summarize the expected quantitative data from the described potency assays for this compound.
Table 1: In Vitro Potency of this compound in Primary Human T Cells
| Assay | Parameter | This compound Potency | Reference Compound (S1P) Potency |
| S1P1 Receptor Internalization | EC50 | 9.83 nM | ~250 nM |
| T Cell Chemotaxis Inhibition | IC50 | To be determined | N/A |
| T Cell Proliferation Inhibition | IC50 | To be determined | N/A |
| Cytokine Release Inhibition (IL-2) | IC50 | To be determined | N/A |
| Cytokine Release Inhibition (IFN-γ) | IC50 | To be determined | N/A |
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Species | Dose | Effect |
| Rat | 0.01 mg/kg (oral) | >50% reduction in peripheral blood lymphocytes |
Experimental Protocols
S1P1 Receptor Internalization Assay by Flow Cytometry
This protocol details the measurement of this compound-induced S1P1 receptor internalization on primary human T cells using flow cytometry.
Materials:
-
This compound
-
Sphingosine-1-phosphate (S1P)
-
Ficoll-Paque PLUS
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin
-
Anti-human CD3, CD4, and CD8 antibodies conjugated to fluorochromes
-
Anti-human S1P1 antibody (extracellular domain specific) conjugated to a different fluorochrome
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Isolation of Primary Human T Cells:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the PBMCs twice with PBS.
-
Isolate T cells from PBMCs by negative selection using a commercially available T cell isolation kit.
-
-
Cell Culture and Treatment:
-
Resuspend isolated T cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well V-bottom plate.
-
Prepare serial dilutions of this compound and S1P (as a positive control) in complete RPMI 1640 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to induce receptor internalization.
-
-
Staining and Flow Cytometry:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing fluorochrome-conjugated antibodies against CD3, CD4, CD8, and S1P1.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer, gating on CD3+, CD4+, and CD8+ T cell populations.
-
Analyze the median fluorescence intensity (MFI) of the S1P1 staining.
-
-
Data Analysis:
-
Calculate the percentage of S1P1 internalization relative to the vehicle control.
-
Plot the percentage of internalization against the log concentration of this compound.
-
Determine the EC50 value by fitting the data to a four-parameter logistic curve.
-
T Cell Chemotaxis Assay (Transwell System)
This protocol describes how to measure the inhibitory effect of this compound on S1P-mediated T cell migration using a Transwell system.
Materials:
-
This compound
-
Sphingosine-1-phosphate (S1P)
-
Primary human T cells
-
RPMI 1640 medium with 0.5% fatty acid-free BSA
-
Transwell inserts (5 µm pore size) for 24-well plates
-
Calcein-AM
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Isolate primary human T cells as described in Protocol 1.
-
Wash the T cells and resuspend them in RPMI 1640 with 0.5% fatty acid-free BSA at 2 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add 600 µL of RPMI 1640 with 0.5% fatty acid-free BSA containing S1P (e.g., 100 nM) to the lower chambers of a 24-well plate. Use medium without S1P as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the this compound-treated T cell suspension to the upper chamber of each insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control (S1P-induced migration without this compound).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
T Cell Proliferation Assay
This protocol outlines the measurement of this compound's effect on T cell proliferation induced by anti-CD3/CD28 stimulation.
Materials:
-
This compound
-
Primary human T cells
-
RPMI 1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
CellTrace™ Violet (CTV) or Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well flat-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation and Staining:
-
Isolate primary human T cells.
-
Label the T cells with CTV or CFSE according to the manufacturer's protocol.
-
Wash and resuspend the labeled cells in complete RPMI 1640 medium at 1 x 10^6 cells/mL.
-
-
T Cell Stimulation and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C, then wash with PBS.
-
Seed 100 µL of the labeled T cell suspension into the wells.
-
Add 100 µL of medium containing serial dilutions of this compound.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with anti-CD3 antibody if needed for gating.
-
Acquire data on a flow cytometer, analyzing the fluorescence of the proliferation dye.
-
-
Data Analysis:
-
Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control without the compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Cytokine Release Assay
This protocol describes how to measure the effect of this compound on the release of key cytokines from activated primary T cells.
Materials:
-
This compound
-
Primary human T cells
-
RPMI 1640 medium, 10% FBS, 1% Penicillin-Streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies
-
96-well flat-bottom plates
-
ELISA or multiplex immunoassay kits for human IL-2 and IFN-γ
Protocol:
-
T Cell Stimulation and Treatment:
-
Follow the same procedure for T cell stimulation and treatment as in the T Cell Proliferation Assay (Protocol 3).
-
Incubate for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine by plotting the percentage of inhibition against the log concentration of this compound.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action on the S1P1 Signaling Pathway.
Caption: Experimental Workflow for Measuring this compound Potency.
References
- 1. In Vitro Characterization of the Effect of Cenerimod, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunohistochemical Analysis of S1P1 Receptor in Icanbelimod-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icanbelimod (formerly CBP-307) is a next-generation, orally administered, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] S1P1 receptors are G protein-coupled receptors that play a pivotal role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen.[3][4] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 on lymphocytes is a critical signal for their migration from the lymphoid tissue into the bloodstream and lymphatic system.[5]
This compound, like other S1P1 modulators, acts as a functional antagonist. Upon binding to the S1P1 receptor, it induces a persistent internalization and subsequent degradation of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymphoid organs. The resulting reduction in circulating lymphocytes, or lymphopenia, is a key pharmacodynamic marker of the drug's activity and is believed to be the primary mechanism for its therapeutic effect in autoimmune diseases like ulcerative colitis.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and subcellular localization of the S1P1 receptor within tissues. In the context of this compound treatment, IHC can be used to directly observe the drug's primary mechanism of action—the internalization and downregulation of the S1P1 receptor on target cells, providing crucial pharmacodynamic insights beyond simple blood lymphocyte counts. These application notes provide a comprehensive protocol for the IHC staining of the S1P1 receptor in tissues from subjects or animals treated with this compound.
S1P1 Receptor Signaling & this compound's Mechanism of Action
The diagram below illustrates the physiological signaling of the S1P1 receptor in lymphocyte trafficking and the mechanism by which this compound disrupts this process.
Application Notes & Expected Results
When performing IHC for the S1P1 receptor in tissues from this compound-treated subjects (e.g., lymph node, spleen, or gut-associated lymphoid tissue), the primary expected outcome is a discernible change in the staining pattern compared to vehicle-treated or baseline tissues.
-
Control/Baseline Tissues: In untreated tissues, S1P1 receptor staining is expected to be predominantly localized to the cell membrane of lymphocytes. Expression may also be observed on other cell types, such as endothelial cells.
-
This compound-Treated Tissues: Following treatment with this compound, a significant reduction in membranous S1P1 staining on lymphocytes is anticipated. This is a direct consequence of the drug-induced receptor internalization and subsequent degradation. Depending on the time point of tissue collection post-dosing and the specific antibody used, there might be a transient increase in cytoplasmic (vesicular) staining, representing the internalized receptors before their degradation. Over time, a general decrease in the overall S1P1 signal is expected.
Quantitative Data Summary
The following table presents hypothetical data summarizing the expected quantitative changes in S1P1 receptor staining following this compound treatment. Analysis would typically be performed using digital image analysis software or semi-quantitative scoring methods like the H-Score.
| Treatment Group | Tissue Type | Predominant Staining Location | Membranous S1P1 Intensity (H-Score) | Cytoplasmic S1P1 Intensity (H-Score) |
| Vehicle Control | Lymph Node | Cell Membrane | 200 ± 25 | 30 ± 10 |
| This compound (0.2 mg) | Lymph Node | Cytoplasm/Reduced | 50 ± 15 | 90 ± 20 |
| Vehicle Control | Spleen | Cell Membrane | 180 ± 30 | 25 ± 5 |
| This compound (0.2 mg) | Spleen | Cytoplasm/Reduced | 40 ± 10 | 75 ± 15 |
H-Score is calculated as: Σ [Intensity Level (0-3) × Percentage of Cells at that Intensity], resulting in a score from 0 to 300.
Experimental Workflow for S1P1 Immunohistochemistry
The diagram below provides a step-by-step overview of the recommended workflow for performing IHC on this compound-treated tissues.
Detailed Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues. All incubation steps should be performed in a humidified chamber unless otherwise specified.
Materials and Reagents
-
Primary Antibody: Rabbit or Mouse anti-S1P1 monoclonal antibody. (Ensure the antibody is validated for IHC-P).
-
Fixative: 10% Neutral Buffered Formalin (NBF).
-
Paraffin Wax: Histology grade.
-
Slides: Positively charged slides.
-
Rehydration Solutions: Xylene, Graded Ethanol (100%, 95%, 70%).
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0.
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween 20 (TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Solution: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in TBST.
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit/Mouse IgG polymer.
-
Detection System: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Harris' Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
Tissue Preparation
-
Fixation: Immediately after dissection, fix tissues in 10% NBF for 18-24 hours at room temperature.
-
Dehydration: Dehydrate the fixed tissues through a graded series of ethanol (e.g., 70%, 95%, 100% x2).
-
Clearing: Clear the tissues in xylene (2-3 changes).
-
Embedding: Infiltrate and embed the tissues in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
Deparaffinization and Rehydration
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3-5 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides thoroughly in distilled water.
Antigen Retrieval
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C using a water bath, steamer, or microwave. Maintain the temperature for 20 minutes.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with TBST (2 changes, 5 minutes each).
Immunostaining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Protein Block: Incubate sections in the blocking solution (e.g., 5% normal goat serum) for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody: Drain the blocking solution (do not rinse) and incubate sections with the anti-S1P1 primary antibody, diluted according to the manufacturer's datasheet, overnight at 4°C.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
Secondary Antibody: Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Rinse slides with TBST (3 changes, 5 minutes each).
-
Detection: Incubate sections with the DAB substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor development under a microscope.
-
Stop Reaction: Stop the color development by immersing the slides in distilled water.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
-
Bluing: "Blue" the sections by rinsing in running tap water for 5 minutes.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100% x2).
-
Clearing: Clear the sections in xylene (2 changes, 5 minutes each).
-
Mounting: Apply a coverslip using a permanent mounting medium.
Imaging and Analysis
-
Acquire high-resolution images using a bright-field microscope equipped with a digital camera.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, QuPath) to measure staining intensity and localization. The H-Score method is recommended for semi-quantitative analysis.
-
Compare the results between control and this compound-treated groups, paying close attention to the shift from membranous to cytoplasmic staining or overall signal reduction.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor modulators in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for Gene Expression Analysis in Response to Icanbelimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod is a selective, orally administered sphingosine 1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes, leading to their sequestration in lymph nodes. This reduction in circulating lymphocytes, particularly T cells, is thought to underlie its therapeutic effects in T-cell-driven inflammatory diseases such as ulcerative colitis. Understanding the downstream molecular consequences of S1P1 modulation is crucial for elucidating the full spectrum of this compound's activity and for the development of pharmacodynamic biomarkers.
These application notes provide a framework for analyzing gene expression changes in response to this compound treatment using state-of-the-art transcriptomic techniques. The protocols detailed below are designed to guide researchers in assessing the impact of this compound on relevant biological pathways.
Data Presentation
The following tables represent hypothetical, yet expected, quantitative data based on the known effects of S1P1 modulators. This data can be generated using the protocols described in this document.
Table 1: Differentially Expressed Genes in Peripheral Blood Mononuclear Cells (PBMCs) Following this compound Treatment (RNA-Seq Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR |
| KLF2 | Kruppel Like Factor 2 | -2.5 | 1.2e-8 | 2.5e-7 |
| S1PR1 | Sphingosine-1-Phosphate Receptor 1 | -2.1 | 3.5e-8 | 5.1e-7 |
| CCL5 | C-C Motif Chemokine Ligand 5 | -1.8 | 1.1e-7 | 1.9e-6 |
| CCR7 | C-C Motif Chemokine Receptor 7 | -1.5 | 4.2e-7 | 6.3e-6 |
| IL7R | Interleukin 7 Receptor | -1.3 | 8.9e-7 | 1.2e-5 |
| SELL | L-Selectin | -1.2 | 1.5e-6 | 1.8e-5 |
| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.1 | 2.3e-6 | 2.5e-5 |
| TNF | Tumor Necrosis Factor | -0.9 | 5.6e-6 | 5.8e-5 |
| IFNG | Interferon Gamma | -0.8 | 9.8e-6 | 9.1e-5 |
| CD69 | CD69 Molecule | -2.8 | 7.3e-9 | 1.5e-7 |
Table 2: qPCR Validation of Key Downregulated Genes in Response to this compound
| Gene Symbol | RNA-Seq Log2 Fold Change | qPCR Log2 Fold Change | p-value (qPCR) |
| KLF2 | -2.5 | -2.45 | < 0.001 |
| S1PR1 | -2.1 | -2.15 | < 0.001 |
| CCL5 | -1.8 | -1.75 | < 0.01 |
| CCR7 | -1.5 | -1.52 | < 0.01 |
| NFKB1 | -1.1 | -1.18 | < 0.05 |
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Icanbelimod Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icanbelimod in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a next-generation, orally administered small molecule that acts as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] The S1P/S1P1 signaling pathway is crucial for regulating the migration of lymphocytes from lymphoid tissues into the bloodstream and lymph.[5] By acting as a functional antagonist, this compound causes the internalization and degradation of S1P1 receptors on lymphocytes. This process traps lymphocytes in the lymph nodes, preventing their egress and thereby reducing the number of circulating lymphocytes. This immunomodulatory effect is the primary mechanism behind its therapeutic potential in autoimmune diseases.
Q2: I am starting my in vitro experiments with this compound. What is a good starting concentration range to test?
A2: While specific in vitro EC50 values for this compound are not publicly available, a rational starting point can be derived from its high potency observed in vivo and from typical concentrations used for other S1P receptor modulators in similar assays. For initial dose-response experiments, it is advisable to test a wide range of concentrations, for example, from 0.1 nM to 1 µM. This range will likely encompass the EC50 value and allow for the characterization of the full dose-response curve. Subsequent experiments can then focus on a narrower range of concentrations around the determined EC50.
Q3: How can I translate the effective in vivo doses of this compound to relevant in vitro concentrations?
A3: Translating in vivo doses to in vitro concentrations is not always straightforward. In vivo, this compound has been shown to be effective at reducing lymphocyte counts at oral doses as low as 0.1 mg to 0.5 mg in humans. However, direct conversion is complex due to factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and protein binding in vivo. A common practice in early-stage in vitro testing is to use concentrations that are multiples of the in vivo plasma Cmax (maximum concentration). It is recommended to test a range of concentrations both below and above the anticipated Cmax to establish a clear dose-response relationship in your specific assay system.
Q4: I am not observing the expected inhibitory effect of this compound in my lymphocyte migration assay. What could be the issue?
A4: Several factors could contribute to a lack of effect in a lymphocyte migration assay:
-
Suboptimal this compound Concentration: Ensure you are testing a sufficiently wide range of concentrations to capture the dose-response.
-
Cell Health and S1P1 Expression: Confirm the viability of your lymphocytes and ensure they express sufficient levels of the S1P1 receptor. S1P1 expression can be influenced by cell activation status.
-
Assay Setup: Verify the integrity of your chemoattractant gradient (e.g., S1P). The concentration of the chemoattractant itself can influence the migratory response, often showing a bell-shaped curve. An optimal concentration of S1P for T-lymphocyte migration has been reported to be around 80 nM.
-
Incubation Time: The pre-incubation time with this compound and the duration of the migration assay may need optimization. A pre-incubation of 30-60 minutes is often a good starting point.
Q5: My dose-response curve for this compound is not sigmoidal. What could be the reason?
A5: Non-sigmoidal or biphasic dose-response curves can occur for several reasons. In some biological systems, high concentrations of a compound can lead to off-target effects or cellular toxicity, resulting in a U-shaped or bell-shaped curve. Additionally, the specific signaling pathway being investigated might have inherent non-linear dynamics. It is crucial to carefully analyze your data and consider the possibility of such effects. If you observe a non-monotonic response, it is recommended to perform cytotoxicity assays at the higher concentrations of this compound to rule out cell death as a confounding factor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| Low signal-to-noise ratio in a cAMP assay | - Low receptor expression- Inefficient adenylyl cyclase stimulation (for Gi-coupled assays)- Suboptimal assay reagents or conditions | - Use a cell line with confirmed high-level expression of S1P1.- Optimize the concentration of the adenylyl cyclase stimulator (e.g., forskolin).- Ensure all reagents are fresh and follow the manufacturer's protocol for the cAMP kit. Consider a forskolin-free assay system for Gi-coupled receptors to reduce variability. |
| No GTPγS binding signal | - Inactive G-proteins in membrane preparation- Incorrect buffer composition- Insufficient receptor density in membranes | - Prepare fresh cell membranes and store them properly.- Optimize the concentrations of MgCl2 and GDP in the assay buffer.- Use membranes from a cell line overexpressing the S1P1 receptor. |
| Unexpected agonist effect of a supposed antagonist | - Compound has partial agonist activity- Off-target effects at high concentrations | - Carefully characterize the dose-response curve. A partial agonist will show a lower maximal effect compared to a full agonist.- Test the compound in a parental cell line lacking the S1P1 receptor to check for non-specific effects. |
Experimental Protocols
cAMP Assay for Gi-Coupled S1P1 Receptor
This protocol is a generalized method for determining the effect of this compound on cAMP levels in cells expressing the S1P1 receptor.
Objective: To measure the inhibition of adenylyl cyclase activity, and thus the reduction of intracellular cAMP, upon S1P1 receptor activation by this compound.
Materials:
-
Cells stably or transiently expressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
This compound stock solution (in DMSO).
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Culture the S1P1-expressing cells according to standard protocols.
-
Cell Seeding: Seed the cells into a 96- or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Assay: a. Remove the culture medium from the cells. b. Add the diluted this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add the forskolin solution to all wells (except for negative controls) to stimulate adenylyl cyclase. d. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Lymphocyte Migration (Chemotaxis) Assay
This protocol describes a transwell assay to assess the inhibitory effect of this compound on lymphocyte migration towards an S1P gradient.
Objective: To quantify the inhibition of S1P1-mediated lymphocyte migration by this compound.
Materials:
-
Primary lymphocytes or a lymphocyte cell line (e.g., Jurkat).
-
RPMI 1640 medium with 0.1% BSA (assay medium).
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This compound stock solution (in DMSO).
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Sphingosine-1-phosphate (S1P) stock solution.
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Transwell inserts (e.g., 8 µm pore size for lymphocytes).
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24-well plate.
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
Procedure:
-
Cell Preparation: a. Culture and harvest the lymphocytes. b. Wash the cells twice with serum-free RPMI 1640. c. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL. d. Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup: a. Add assay medium containing the desired concentration of S1P (chemoattractant, e.g., 1-100 nM) to the lower chambers of the 24-well plate. Include a negative control with assay medium only. b. Carefully place the Transwell inserts into the wells. c. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours. The optimal incubation time should be determined empirically.
-
Quantification of Migration: a. Carefully remove the Transwell inserts. b. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of migration relative to the vehicle control and plot it against the this compound concentration to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vitro this compound Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 4. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
Icanbelimod solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of Icanbelimod in experimental settings. The following question-and-answer format directly addresses common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly CBP-307) is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its primary mechanism of action involves the modulation of lymphocyte trafficking. By binding to S1P1 on lymphocytes, this compound induces the internalization of the receptor. This process prevents lymphocytes from egressing from the lymph nodes into the peripheral blood and tissues, effectively sequestering them. This reduction in circulating lymphocytes is the basis for its investigation in autoimmune and inflammatory diseases.[4][5]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Chemical Name | 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid hemihydrate |
| Molecular Formula | C₂₃H₂₄FN₃O₃ |
| Molecular Weight | 409.46 g/mol |
| Appearance | Solid powder |
Troubleshooting Guide: Solubility Issues in Aqueous Solutions
Q3: I am having trouble dissolving this compound in aqueous buffers like PBS or cell culture media. What are its solubility properties?
Quantitative solubility has been reported in dimethyl sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 6.8 mg/mL | Requires ultrasonication and warming to fully dissolve. |
Q4: How should I prepare a stock solution of this compound?
Given its high solubility in DMSO, it is recommended to prepare a concentrated stock solution in this solvent.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution (Molecular Weight = 409.46 g/mol ), you will need 4.0946 mg of this compound for every 1 mL of DMSO.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous, sterile DMSO to the tube.
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Vortex the solution until the this compound is mostly dissolved.
-
Gently warm the tube to 37°C and sonicate for short intervals until the solution is clear and all solid material has dissolved.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a hydrophobic compound is transferred from a high-concentration organic solvent stock to an aqueous solution. Here are several strategies to mitigate this problem:
-
Optimize Your Dilution Method:
-
Avoid direct dilution of a highly concentrated stock. Instead of adding a very small volume of a high-concentration DMSO stock directly into a large volume of aqueous media, perform an intermediate dilution step. First, dilute your stock in a smaller volume of serum-free media or PBS, vortex gently, and then add this intermediate dilution to your final volume of complete media.
-
Add the stock solution to the medium slowly while vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
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Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. Solubility is often temperature-dependent, and this can help keep the compound in solution.
-
-
Lower the Final Concentration: The final concentration of this compound in your experiment may be exceeding its solubility limit in the aqueous medium. Consider performing a dose-response experiment starting with lower, more soluble concentrations.
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Control the Final DMSO Concentration: While increasing the final DMSO concentration can improve solubility, it's crucial to consider its potential toxicity to your cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is essential to determine the specific tolerance of your cell line and include a vehicle control in your experiments.
-
Consider Formulation Strategies: For particularly challenging situations, you might explore the use of solubilizing agents or carriers. These strategies are more complex and require careful validation to ensure they do not interfere with your experimental outcomes. Potential options, often used for poorly soluble drugs, include:
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Complexation with cyclodextrins: These can encapsulate the hydrophobic drug and increase its apparent water solubility.
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Use of co-solvents: A small percentage of a less polar, water-miscible solvent like ethanol could be included in the final medium, but toxicity must be carefully evaluated.
-
Lipid-based formulations: For in vivo studies, lipid-based formulations are often used. While more complex for in vitro work, in some cases, emulsifiers or lipid nanoparticles could be considered.
-
Experimental Protocol: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution. In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media. Gently vortex to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete media. Invert the tube several times to ensure thorough mixing. The final concentration will be 10 µM with a final DMSO concentration of 0.1%.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Q6: How stable is this compound in aqueous working solutions?
The stability of this compound in aqueous solutions at working concentrations has not been extensively reported. As a general precaution for hydrophobic compounds, it is recommended to prepare fresh working solutions for each experiment and to avoid storing them for extended periods, even at 4°C. If long-term incubation is required, it is advisable to perform a stability test by analyzing the concentration of the compound in the medium over time using an appropriate analytical method like HPLC.
Visualizing this compound's Mechanism of Action
This compound's Signaling Pathway
This compound, as an S1P1 receptor agonist, initiates a signaling cascade that leads to the internalization of the S1P1 receptor, thereby preventing lymphocyte egress from lymph nodes.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow outlines the recommended steps to prepare a working solution of this compound for in vitro experiments, minimizing the risk of precipitation.
Logical Relationship of Troubleshooting Steps
When encountering precipitation issues, a logical troubleshooting approach is crucial. This diagram outlines the decision-making process.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 4. Lymphocyte Trafficking in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Icanbelimod in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icanbelimod (formerly CBP-307) in various research models. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered, next-generation, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism of action is to act as a potent agonist at the S1P1 receptor.[1] This prolonged activation leads to the internalization and degradation of the S1P1 receptor on lymphocytes, rendering them unresponsive to the natural S1P gradient that governs their exit from lymph nodes.[3] This results in the reversible sequestration of lymphocytes within the lymph nodes, leading to a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[1]
Q2: What is the reported selectivity profile of this compound?
A2: Preclinical in vitro studies have demonstrated that this compound is a highly potent and selective modulator of S1P1. It has shown a selectivity of over 80,000-fold for S1P1 compared to S1P3. Another study noted no significant activity for S1P3 in Chinese hamster ovary (CHO) cells engineered to express human S1P receptors. High selectivity against S1P3 is desirable to minimize potential cardiovascular side effects associated with this receptor subtype.
Q3: What are the expected on-target effects of this compound in research models?
A3: The primary on-target pharmacodynamic effect of this compound is a rapid, dose-dependent reduction in peripheral blood lymphocyte counts. In animal models, this can be observed within hours of administration. In human studies, maximal lymphocyte reduction occurs approximately 6 hours post-dose. Upon cessation of treatment, lymphocyte counts are expected to recover to baseline levels. This recovery is relatively rapid, typically observed within 12-48 hours in animal studies and within a week in humans.
Q4: What are the known on-target side effects observed with this compound?
A4: As with other S1P1 modulators, this compound can cause a transient, first-dose-related reduction in heart rate (bradycardia). Other commonly reported adverse events in clinical trials include headache, dizziness, and lymphopenia (an expected consequence of its mechanism of action).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Greater or less than expected reduction in lymphocyte counts.
-
Possible Cause 1: Incorrect Dosing or Bioavailability Issues.
-
Troubleshooting:
-
Verify the concentration and stability of the this compound stock solution.
-
Ensure the correct dose was administered based on the animal's weight and the study protocol.
-
Consider the route of administration and vehicle used, as these can impact absorption and bioavailability. Oral administration in a fasted versus fed state can influence exposure.
-
If possible, measure plasma levels of this compound to confirm exposure.
-
-
-
Possible Cause 2: Species-specific differences in metabolism or S1P1 receptor pharmacology.
-
Troubleshooting:
-
Review literature for known differences in S1P receptor biology in the specific animal model being used.
-
The half-life of this compound is reported to be around 5.3 hours in rats, which may differ in other species. Consider the timing of blood sampling for lymphocyte counts relative to the drug's pharmacokinetic profile in your model.
-
-
-
Possible Cause 3: Issues with lymphocyte counting methodology.
-
Troubleshooting:
-
Validate the automated or manual cell counting method.
-
Ensure proper gating strategy if using flow cytometry to identify lymphocyte populations.
-
Check for cell lysis or clumping in blood samples.
-
-
Issue 2: Unexpected cardiovascular effects (e.g., severe or prolonged bradycardia).
-
Possible Cause 1: First-dose effect.
-
Troubleshooting:
-
A transient decrease in heart rate is an expected on-target effect of S1P1 modulators.
-
To mitigate this in multi-dose studies, consider a dose-titration protocol, starting with a lower dose and gradually increasing to the target dose. This approach has been shown to attenuate heart rate reductions in humans.
-
-
-
Possible Cause 2: Anesthesia or procedural stress.
-
Troubleshooting:
-
Evaluate the potential impact of anesthetics used during procedures (e.g., telemetry implantation or blood sampling) on cardiovascular parameters.
-
Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-related cardiovascular changes.
-
-
Issue 3: Lack of efficacy in a disease model despite confirmed lymphocyte reduction.
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Possible Cause 1: Disease model is not primarily driven by circulating lymphocytes.
-
Troubleshooting:
-
This compound's primary effect is on the trafficking of naïve and central memory T cells. It may not significantly impact effector memory T cells or other immune cells that do not rely on S1P1 for tissue infiltration.
-
Re-evaluate the pathogenesis of the specific disease model. Consider histological analysis of the target tissue to determine if the inflammatory infiltrate is composed of lymphocyte subsets that are less sensitive to S1P1 modulation.
-
-
-
Possible Cause 2: Timing of treatment initiation.
-
Troubleshooting:
-
The therapeutic window for an anti-lymphocyte trafficking agent can be critical. Initiating treatment before the establishment of significant tissue inflammation may be more effective than treating established disease.
-
Consider a prophylactic treatment paradigm in your model to assess the role of lymphocyte trafficking in disease initiation.
-
-
Quantitative Data Summary
Table 1: Dose-Dependent Reduction in Lymphocyte Counts (Human Data)
| This compound Dose (Single Oral Dose) | Maximal Mean Decrease in Lymphocyte Count |
| 0.1 mg | 11% |
| 0.25 mg | 40% |
| 0.5 mg | 71% |
| 2.5 mg | 77% |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Humans (Multiple Dosing)
| Adverse Event | Frequency in this compound Group |
| Headache | 50.0% |
| Lymphopenia | 41.7% |
| Fatigue | 16.7% |
| Nausea | 16.7% |
| Musculoskeletal Pain | 16.7% |
Experimental Protocols
Key Experiment: In Vivo Assessment of this compound-Induced Lymphopenia
Objective: To determine the effect of this compound on peripheral blood lymphocyte counts in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
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Automated hematology analyzer or flow cytometer with appropriate antibodies (e.g., anti-CD3, anti-B220 for mice)
Procedure:
-
Acclimatization: Acclimatize animals to the facility and handling for at least one week prior to the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal for a complete blood count (CBC) or flow cytometric analysis.
-
Dosing: Prepare this compound in the appropriate vehicle at the desired concentrations. Administer a single dose of this compound or vehicle to the animals via oral gavage.
-
Post-dose Blood Collection: Collect blood samples at various time points post-administration (e.g., 2, 4, 6, 12, 24, 48, and 72 hours) to capture the kinetics of lymphocyte reduction and recovery.
-
Analysis:
-
Perform a CBC on each blood sample to determine the total lymphocyte count.
-
Alternatively, use flow cytometry to quantify specific lymphocyte subsets (e.g., T cells, B cells).
-
-
Data Interpretation: Calculate the percentage change in lymphocyte counts from baseline for each animal at each time point. Compare the this compound-treated groups to the vehicle-treated control group.
Visualizations
Caption: this compound's on-target S1P1 signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Icanbelimod Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Icanbelimod in cell culture media. The following information offers troubleshooting advice and frequently asked questions to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. The degradation of a small molecule like this compound can lead to a decreased effective concentration, potentially generating byproducts with off-target effects that can impact experimental outcomes.[1]
Q2: What are the primary factors that could cause this compound to degrade in my cell culture setup?
A2: Several factors can contribute to the degradation of small molecules in a cell culture environment:
-
pH: The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical bonds.[2][3] this compound contains a 1,2,4-oxadiazole ring, which can be susceptible to ring-opening via hydrolysis under either acidic or basic conditions.[4][5]
-
Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), it contains various enzymes like esterases and proteases that can metabolize the compound.
-
Cellular Metabolism: If you are conducting experiments with live cells, their metabolic processes can modify or degrade this compound.
-
Temperature: Standard cell culture incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is a good practice to minimize light exposure during handling.
-
Binding to Plasticware and Media Components: Highly lipophilic compounds may adsorb to the surface of plastic culture vessels. Additionally, compounds can bind to proteins like albumin present in serum, which can affect their availability and apparent stability.
Q3: How can I determine if this compound is stable under my specific experimental conditions?
A3: To assess the stability of this compound, you should perform a stability study. This involves incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Aliquots should be collected at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of the parent compound. A significant decrease in concentration over time indicates instability.
Q4: What are the immediate steps I can take to minimize the potential instability of this compound?
A4: To mitigate potential degradation, consider the following:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make fresh dilutions into the culture medium immediately before each experiment.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.
-
Control Temperature and Time: Minimize the time your this compound-containing media is kept at 37°C before being added to the cells.
-
Use Serum-Free Media (if possible): If your experimental design and cell line permit, using serum-free media can help reduce enzymatic degradation.
-
Include Proper Controls: Always include a vehicle control (e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
Troubleshooting Guide
If you suspect this compound instability is affecting your experiments, use this guide to identify and address the issue.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased or no biological effect over time. | Compound degradation in media. | Perform a time-course stability study (see Experimental Protocol below). If degradation is confirmed, reduce the pre-incubation time of the compound in the media or add the compound at multiple time points during a long-term experiment. |
| High variability between replicate experiments. | Inconsistent compound concentration due to degradation. | Prepare fresh dilutions for each experiment immediately before use. Ensure thorough mixing of the compound in the media. |
| Unexpected cytotoxicity or off-target effects. | Formation of active or toxic degradation products. | Analyze samples from a stability study using LC-MS to identify potential degradation products. |
| Compound precipitates out of solution. | Poor solubility in aqueous media. | This is a solubility issue, not necessarily a stability issue. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). |
Data Presentation
The following tables present hypothetical stability data for this compound under different conditions to illustrate how results from a stability study might be presented.
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in Serum-Free DMEM |
| 0 | 100% | 100% |
| 2 | 95% | 99% |
| 6 | 85% | 97% |
| 12 | 70% | 94% |
| 24 | 50% | 90% |
| 48 | 25% | 82% |
Table 2: Influence of pH on this compound Stability in Buffer at 37°C over 24 hours
| pH | % Remaining |
| 5.0 | 98% |
| 7.4 | 90% |
| 8.5 | 75% |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Preparation of Media:
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS and antibiotics).
-
Also, prepare a batch of the same medium without serum to assess the impact of serum components.
-
Pre-warm the media to 37°C in a cell culture incubator.
2. Sample Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike the pre-warmed media with the this compound stock to achieve the final desired concentration for your experiments. Ensure the final DMSO concentration is consistent across all samples and is non-toxic to your cells (e.g., <0.1%).
3. Incubation:
-
Incubate the this compound-containing media at 37°C in a 5% CO₂ incubator, mimicking your experimental conditions.
-
Include a control sample of this compound in a simple buffer (e.g., PBS) at the same concentration to assess its inherent chemical stability.
4. Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Immediately stop any potential degradation in the collected samples. A common method is to add an equal volume of ice-cold acetonitrile to precipitate proteins and then store the samples at -80°C until analysis.
5. Sample Analysis:
-
Analyze the concentration of the parent this compound in each sample using a validated analytical method such as LC-MS/MS or HPLC.
-
Plot the percentage of this compound remaining relative to the 0-hour time point versus time to generate a stability profile.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Simplified signaling pathway of this compound via the S1P1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Icanbelimod in EAE Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icanbelimod in Experimental Autoimmune Encephalomyelitis (EAE) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in the context of EAE?
A1: this compound (formerly CBP-307) is an orally active, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action relevant to EAE is the induction of S1P1 internalization on lymphocytes.[1] This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS), thereby mitigating the autoimmune attack on myelin that characterizes EAE.[2][3][4]
Q2: What is the reported efficacy of this compound in EAE models?
A2: Preclinical studies have shown that this compound is effective in inhibiting the development of EAE in a dose-dependent manner in mouse models. Oral administration of this compound at doses between 0.3-1 mg/kg for 30 days has been shown to decrease the severity score of MOG 35-55 induced EAE.
Q3: What is the expected effect of this compound on peripheral lymphocyte counts?
A3: this compound causes a rapid and dose-dependent reduction in the number of circulating peripheral blood lymphocytes. A dose of 0.01 mg/kg can result in a greater than 50% reduction in peripheral blood lymphocytes. This lymphopenia is a key pharmacodynamic marker of this compound's activity.
Q4: How does the efficacy of this compound compare to other S1P modulators like Fingolimod in EAE?
Troubleshooting Guide
Issue 1: Lower than expected efficacy of this compound in reducing EAE clinical scores.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | This compound's efficacy in EAE is dose-dependent. Ensure the correct dose is being administered. For mice, oral doses in the range of 0.3-1 mg/kg have been reported to be effective. Consider performing a dose-response study to determine the optimal dose for your specific EAE model and mouse strain. |
| Timing of Treatment Initiation | The timing of treatment initiation can significantly impact efficacy. Prophylactic (starting at or before immunization) or early therapeutic (at the first signs of disease) administration is generally more effective for S1P modulators. |
| Drug Administration and Bioavailability | This compound is administered orally. Ensure proper gavage technique to deliver the full dose. While not specified for this compound, the bioavailability of some S1P modulators can be affected by food. Maintain consistency in feeding schedules relative to drug administration. |
| Severity of EAE Model | A very aggressive EAE model may overwhelm the therapeutic effect of the compound. Consider titrating the concentration of the myelin peptide or pertussis toxin to induce a less severe disease course. |
| Mouse Strain Variability | Different mouse strains can exhibit varying susceptibility to EAE and responses to treatment. The reported efficacy of this compound was in a MOG 35-55 induced mouse model. Ensure the mouse strain you are using is appropriate for the chosen EAE induction protocol. |
Issue 2: High variability in EAE disease course and this compound efficacy between animals.
| Potential Cause | Troubleshooting Step |
| Improper Emulsion Preparation | The emulsion of myelin peptide and Complete Freund's Adjuvant (CFA) is critical for successful EAE induction. Ensure a stable emulsion is formed by proper mixing. |
| Inconsistent Immunization | Subcutaneous injections should be consistent in location and volume. Inconsistent administration can lead to variable immune responses. |
| Animal Stress | Stress can impact the immune system and EAE development. Handle mice gently and consistently. Acclimatize animals to the facility and procedures before starting the experiment. |
| Health Status of Animals | Ensure all animals are healthy and free of other infections before EAE induction. Underlying health issues can affect the immune response and disease course. |
| Blinded Scoring | To minimize bias, clinical scoring of EAE should be performed by an observer who is blinded to the treatment groups. |
Issue 3: Unexpected adverse effects.
| Potential Cause | Troubleshooting Step |
| First-Dose Bradycardia | S1P receptor modulators as a class are known to cause a transient decrease in heart rate upon the first dose. While this compound is a next-generation selective S1P1 modulator designed to minimize this effect, it is a potential consideration. Monitor animals for any signs of distress after the initial dose. |
| Off-Target Effects | Although this compound is selective for S1P1, at very high doses, off-target effects cannot be completely ruled out. If unexpected adverse events are observed, consider reducing the dose. |
Quantitative Data Summary
The following tables summarize typical data for EAE clinical scores and the effect of S1P1 modulation. Note that the this compound data is from a specific preclinical study, and the Fingolimod data is provided as a well-established reference for the class effect of S1P modulators.
Table 1: this compound Efficacy in MOG 35-55 Induced EAE in Mice
| Treatment Group | Dosing Regimen | Outcome | Reference |
| This compound | 0.3 - 1 mg/kg, p.o., daily for 30 days | Decreased severity score of EAE |
Table 2: Representative EAE Clinical Scoring in C57BL/6 Mice (Vehicle vs. S1P Modulator)
| Day Post-Immunization | Mean Clinical Score (Vehicle) | Mean Clinical Score (Fingolimod) |
| 10 | 0.5 - 1.0 | 0 |
| 15 | 2.0 - 2.5 | 0.5 - 1.0 |
| 20 | 2.5 - 3.0 | 1.0 - 1.5 |
| 25 | 2.5 - 3.0 | 1.0 - 1.5 |
| 30 | 2.0 - 2.5 | 1.0 |
Note: This table represents typical, illustrative data compiled from various EAE studies and should be used as a general guide. Actual scores can vary significantly between experiments.
Table 3: this compound Effect on Peripheral Blood Lymphocyte Count
| Dose | Effect | Reference |
| 0.01 mg/kg | >50% decrease in peripheral blood lymphocytes | |
| 0.1 mg (single dose, human) | -11% | |
| 0.25 mg (single dose, human) | -40% | |
| 0.5 mg (single dose, human) | -71% | |
| 0.15 mg (multiple doses, human) | -49% | |
| 0.25 mg (multiple doses, human) | -75% |
Experimental Protocols
Detailed Methodology for MOG35-55-Induced EAE in C57BL/6 Mice
Materials:
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Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
Reconstitute MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. Draw equal volumes into two syringes connected by a luer-lock and repeatedly pass the mixture between the syringes until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice with isoflurane.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
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On Day 0 (shortly after immunization) and Day 2, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal injection.
-
-
Clinical Scoring:
-
Beginning on Day 7 post-immunization, monitor mice daily for clinical signs of EAE.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
This compound Administration Protocol (Prophylactic)
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., as recommended by the manufacturer).
-
Dilute the stock solution to the desired final concentration for oral gavage.
-
-
Administration:
-
Beginning on the day of immunization (Day 0), administer the prepared this compound solution orally once daily.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
A vehicle control group should receive the vehicle solution on the same schedule.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
Technical Support Center: Mitigating Icanbelimod-Induced Bradycardia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icanbelimod in animal studies. The focus is on understanding and mitigating the transient bradycardia associated with this S1P1 receptor modulator.
Troubleshooting Guides
Issue: Significant Bradycardia Observed After First Dose of this compound
1. Initial Assessment and Monitoring:
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Symptom Severity: Is the bradycardia asymptomatic (animal maintains normal activity) or symptomatic (e.g., lethargy, ataxia, altered respiration)?
-
Continuous Monitoring: If not already in place, implement continuous electrocardiogram (ECG) monitoring via telemetry to accurately quantify the heart rate (HR) drop and identify any potential atrioventricular (AV) blocks.
-
Data to Collect:
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Baseline HR prior to dosing.
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Time to onset of bradycardia post-dosing.
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Nadir (lowest point) of the HR.
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Duration of the bradycardic event.
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Presence and type of any arrhythmias (e.g., AV block).
-
2. Mitigation Strategies:
-
Pharmacological Intervention (for severe or symptomatic bradycardia):
-
Atropine: Administer atropine sulfate, a muscarinic antagonist, to counteract the parasympathomimetic effect of this compound on the heart.
-
Isoproterenol: If atropine is ineffective or contraindicated, a continuous infusion of isoproterenol, a non-selective β-adrenergic agonist, can be used to increase heart rate.
-
-
Dose-Titration Protocol (Prophylactic approach for future studies):
-
To prevent or minimize the first-dose bradycardic effect, implement a dose-titration regimen. This involves administering sub-therapeutic doses of this compound and gradually escalating to the target therapeutic dose over several days. This allows for the desensitization of the S1P1 receptors on atrial myocytes.
-
Issue: Bradycardia Persists Longer Than Expected
-
Pharmacokinetic Considerations: Review the pharmacokinetic profile of this compound in the specific animal model. The half-life in rats is approximately 5.3 hours, with lymphocyte counts recovering within 12-48 hours after discontinuation.[1] Bradycardia should be transient.
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Animal Health Status: Assess the overall health of the animal. Pre-existing cardiovascular conditions or concurrent medications could influence the response to this compound.
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Compound Formulation/Dosing Error: Verify the formulation, concentration, and administered dose of this compound to rule out any experimental errors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced bradycardia?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its binding to S1P1 receptors on atrial myocytes activates G protein-gated inwardly rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in the firing rate of the sinoatrial (SA) node, resulting in a transient bradycardia.
Q2: Is the bradycardia observed with this compound a cause for concern in long-term studies?
A2: The bradycardia induced by S1P1 receptor agonists is typically a first-dose effect and is transient. With continued daily dosing, the S1P1 receptors on atrial myocytes are internalized and desensitized, leading to a return of the heart rate to baseline levels. In a first-in-human study, up-titration of this compound attenuated heart rate reductions.[1]
Q3: What are the recommended doses of atropine and isoproterenol for reversing this compound-induced bradycardia in animal models?
A3: The optimal dose will depend on the animal model and the severity of the bradycardia. However, based on general preclinical use, the following starting doses can be considered:
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Atropine: For dogs, a dose of 0.04 mg/kg (intramuscularly or intravenously) has been shown to be effective in preventing and reversing bradycardia from other agents.
-
Isoproterenol: An intravenous infusion of 0.05 - 0.2 mcg/kg/min can be initiated and titrated to effect.[2]
It is crucial to titrate these interventions to the desired physiological response while continuously monitoring the animal's cardiovascular status.
Q4: Can this compound-induced bradycardia be avoided altogether?
A4: While it may not be possible to completely avoid a minor transient decrease in heart rate with the initial therapeutic dose, a dose-titration or dose-escalation protocol is a highly effective strategy to significantly mitigate this effect. By starting with a low dose and gradually increasing it, the cardiac S1P1 receptors can adapt, thus preventing a significant drop in heart rate when the full therapeutic dose is administered.
Q5: Are certain animal models more susceptible to S1P1 agonist-induced bradycardia?
A5: Yes, there are species-specific differences in the cardiovascular response to S1P1 receptor agonists. For instance, guinea pigs have been shown to be a sensitive model for detecting S1P1 agonist-induced atrioventricular conduction delays, a component of bradycardia.[3] In contrast, rats and dogs may show less pronounced effects with selective S1P1 agonists.[3]
Data Presentation
Table 1: Preclinical Data on this compound in Rats
| Parameter | Value | Reference |
| Minimal Efficacious Dose (lymphocyte reduction) | 0.01 mg/kg | |
| No-Observed-Adverse-Effect Level (NOAEL) | 1 mg/kg | |
| Elimination Half-life | 5.3 hours |
Table 2: Example Dose-Titration Protocol for an S1P1 Agonist (Ponesimod) in Guinea Pigs to Mitigate Bradycardia
| Day(s) | Dose (mg/kg, p.o.) | Dosing Interval |
| 1-2 | 0.1 | Every 12 hours |
| 3-4 | 0.2 | Every 12 hours |
| 5 | 0.4 | Single dose |
This table is adapted from a study on ponesimod and serves as a template. The optimal titration schedule for this compound should be determined empirically.
Table 3: Pharmacological Interventions for S1P1 Agonist-Induced Bradycardia in Animal Models
| Agent | Animal Model | Dose | Route | Expected Outcome |
| Atropine | Dog | 0.04 mg/kg | IM/IV | Prevention or reversal of bradycardia. |
| Isoproterenol | General | 0.05 - 0.2 mcg/kg/min, titrated to effect | IV | Increase in heart rate to within a normal range. |
Experimental Protocols
Protocol 1: Dose-Titration to Mitigate First-Dose Bradycardia
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Animal Model: Conscious, telemetry-implanted guinea pigs.
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Baseline Monitoring: Record baseline ECG, heart rate, and blood pressure for at least 24 hours prior to the first dose.
-
Dosing Regimen:
-
Administer this compound orally at a starting dose expected to be sub-therapeutic for the bradycardic effect (e.g., based on dose-ranging studies).
-
Gradually increase the dose at fixed intervals (e.g., every 12 or 24 hours). An example escalation could be 0.1 mg/kg, followed by 0.2 mg/kg, and then the target therapeutic dose.
-
-
Continuous Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the dose-titration period and for at least 24 hours after the final dose.
-
Data Analysis: Compare the heart rate response to the first administration of the target therapeutic dose in the dose-titration group to a control group receiving the target dose as a first-time administration.
Protocol 2: Reversal of Acute Bradycardia with Atropine
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Animal Model: Conscious, telemetry-implanted dogs or another suitable model.
-
Induction of Bradycardia: Administer a single oral dose of this compound known to induce a significant but transient bradycardia.
-
Monitoring: Continuously monitor ECG and heart rate.
-
Intervention: Once bradycardia is established (e.g., a 20-30% decrease from baseline heart rate), administer atropine sulfate (e.g., 0.04 mg/kg, IV).
-
Post-Intervention Monitoring: Continue to monitor ECG and heart rate to assess the magnitude and duration of the reversal of bradycardia.
-
Data Analysis: Quantify the increase in heart rate from the nadir following atropine administration and the time to return to baseline.
Visualizations
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ISOPROTERENOL (Isuprel) | LHSC [lhsc.on.ca]
- 3. Induction of paradoxic bradycardia in rats by inferior vena cava occlusion during the administration of isoproterenol: the essential role of augmented sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
Icanbelimod Dose-Response Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Icanbelimod. The information is designed to address specific issues encountered during the optimization of dose-response experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (formerly CBP-307) is an orally administered, potent, and selective small molecule modulator of the sphingosine-1-phosphate (S1P) receptor.[1][2][3] It primarily acts as an agonist for S1P receptor subtype 1 (S1P1) and, to a lesser extent, S1P5.[1] Its mechanism involves binding to S1P1 on lymphocytes, which promotes the internalization of the receptor.[1] This process inhibits lymphocytes from exiting lymphoid tissues, leading to a dose-dependent reduction in the number of circulating peripheral lymphocytes.
Q2: What is the key signaling pathway activated by this compound?
A2: this compound targets the S1P1 receptor, a G-protein coupled receptor (GPCR) that exclusively couples with the Gi/o protein subunit. Upon activation by this compound, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to its role in regulating lymphocyte trafficking.
Caption: this compound activates the S1P1-Gi signaling pathway.
Q3: What are the established potency and pharmacodynamic values for this compound?
A3: this compound has demonstrated nanomolar potency in in-vitro assays and clear dose-dependent effects in human studies. A lower EC50 value signifies higher potency, meaning a lower concentration is needed to achieve 50% of the maximum effect.
| Parameter | Value | Species/System | Reference |
| EC50 (S1P1) | ~2.8 nM | Human (in vitro) | |
| EC50 (S1P5) | ~7.3 nM | Human (in vitro) | |
| Selectivity | >1000-fold | Over S1P2, S1P3, S1P4 | |
| Lymphocyte Reduction | -40% | Human (0.25 mg single dose) | |
| Lymphocyte Reduction | -71% | Human (0.5 mg single dose) | |
| Lymphocyte Reduction | -75% | Human (0.25 mg multiple doses) |
Section 2: Troubleshooting Dose-Response Experiments
Q4: I am not observing a dose-response effect in my cell-based assay. What are the likely causes?
A4: A lack of response can stem from several factors related to the compound, the experimental setup, or the biological system.
-
Compound Inactivity: Verify the purity and integrity of your this compound stock. Ensure it has been stored correctly and that the solvent used for dilution is appropriate and does not interfere with the assay.
-
Incorrect Concentration Range: The reported EC50 for S1P1 is approximately 2.8 nM. Your dose range should bracket this value. A common mistake is testing a concentration range that is too low to elicit a response or too high, causing cytotoxicity that masks the specific effect.
-
Low Receptor Expression: The cell line used must express sufficient levels of the S1P1 receptor. Confirm S1P1 expression using techniques like qPCR, Western Blot, or flow cytometry. If expression is low, consider using a cell line engineered to overexpress human S1P1.
-
Cell Health and Viability: Poor cell health can dramatically affect results. Ensure cells are not overgrown, contaminated, or have been passaged too many times. Run a parallel cytotoxicity assay to confirm that the observed effects are not due to cell death.
Q5: My dose-response curve is highly variable and does not fit a standard sigmoidal model. How can I improve it?
A5: High variability or a poor curve fit often points to technical inconsistencies in the assay protocol.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a primary source of error. Use calibrated pipettes and perform dilutions carefully. For consistency, create a master mix of each concentration to be added to replicate wells.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before plating and use a consistent seeding protocol.
-
Compound Solubility: this compound is a small molecule that may have solubility limits in aqueous media. Visually inspect your highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or adding a small, non-interfering amount of a surfactant like Pluronic F-68.
-
Assay Timing: Ensure that incubation times for compound treatment and signal development are consistent across all plates and experiments. The kinetics of the response may be sensitive to timing.
Q6: I am observing unexpected cellular effects, particularly at higher concentrations of this compound. What could be the cause?
A6: While this compound is highly selective for S1P1/S1P5, off-target effects or cytotoxicity can occur at supra-pharmacological concentrations.
-
Loss of Selectivity: At very high concentrations, this compound may begin to interact with other S1P receptor subtypes, such as S1P3. S1P3 agonism has been linked to effects like bradycardia. Correlate your findings with the known pharmacology of other S1P receptors.
-
Cytotoxicity: High concentrations of any small molecule can induce stress or toxicity. It is crucial to determine the cytotoxicity profile of this compound in your specific cell model and ensure your dose-response experiments are conducted well below the toxic threshold.
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects at higher concentrations. Ensure you run a vehicle control at the highest concentration used in your dose-response curve to rule out solvent-induced artifacts.
Section 3: Experimental Protocols & Workflows
Protocol 1: In Vitro Potency Determination using a cAMP Assay
This protocol outlines a method to determine the EC50 of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the S1P1 receptor.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor in appropriate media. Plate cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution series in assay buffer to create a range of concentrations spanning from 1 pM to 10 µM. Also, prepare a forskolin solution (e.g., 10 µM final concentration) to stimulate adenylyl cyclase.
-
Assay Procedure:
-
Wash the cell monolayer with a serum-free medium or assay buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Add forskolin to all wells (except for negative controls) to stimulate cAMP production and incubate for an additional 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 0% inhibition (maximum response) and the signal from untreated cells as 100% inhibition (basal response).
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Caption: Workflow for an in vitro this compound potency assay.
Protocol 2: In Vivo Pharmacodynamic Assay (Mouse Lymphocyte Reduction)
This protocol describes a method to evaluate the in vivo dose-response of this compound by measuring peripheral lymphocyte counts in mice.
Methodology:
-
Animal Acclimation: Acclimate C57BL/6 mice for at least one week before the experiment. House them with access to food and water ad libitum.
-
Dosing Groups: Divide mice into groups (n=5-8 per group). Include a vehicle control group (e.g., 0.5% methylcellulose) and at least 3-4 dose levels of this compound (e.g., 0.01, 0.1, 1 mg/kg).
-
Compound Administration: Prepare this compound suspensions in the vehicle. Administer a single dose to each mouse via oral gavage (p.o.).
-
Blood Sampling: Collect a baseline blood sample (T=0) from each mouse via a submandibular or tail vein bleed. Collect subsequent blood samples at specific time points post-dose (e.g., 6, 24, and 48 hours). The maximal effect on lymphocyte count is often observed around 6 hours post-dose.
-
Lymphocyte Counting:
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry with antibodies against lymphocyte markers (e.g., CD3, CD4, CD8, B220) for more detailed analysis.
-
-
Data Analysis:
-
For each animal, calculate the percentage change in lymphocyte count from its own baseline (T=0) at each time point.
-
Plot the mean percentage reduction in lymphocytes against the this compound dose for a specific time point (e.g., 6 hours) to generate a dose-response curve.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 3. This compound - Suzhou Connect Biopharmaceuticals - AdisInsight [adisinsight.springer.com]
Icanbelimod Technical Support Center: Troubleshooting Lymphocyte Trafficking Assays
Welcome to the technical support center for Icanbelimod. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in lymphocyte trafficking assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating lymphocytes with this compound in a trafficking assay?
A1: this compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3] The primary expected outcome is the inhibition of lymphocyte egress from lymphoid tissues. In an in vitro chemotaxis assay, this translates to a dose-dependent reduction in lymphocyte migration towards an S1P gradient. This compound acts as a functional antagonist by inducing the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that would typically chemoattract them.[4][5]
Q2: We are observing less potent inhibition of lymphocyte migration than expected. What are the potential causes?
A2: Several factors could contribute to a lower-than-expected inhibitory effect of this compound. These can be broadly categorized into issues with the compound, the cells, or the assay setup itself.
-
Compound Integrity and Concentration: Ensure that the this compound stock solution is prepared and stored correctly. Repeated freeze-thaw cycles or improper storage could degrade the compound. It is also crucial to verify the final concentration in your assay.
-
Cell Health and Activation State: The expression of S1P1 receptors can vary depending on the activation state of the lymphocytes. Using unhealthy or improperly activated lymphocytes can lead to inconsistent results.
-
Assay Conditions: The S1P gradient is critical for lymphocyte migration. Ensure that the S1P concentration in the lower chamber of your transwell assay is optimal and that a stable gradient is established.
Q3: We are seeing significant cell death in our lymphocyte cultures after treatment with this compound. Is this expected?
A3: While high concentrations of any compound can induce cytotoxicity, this compound is not primarily designed to be a cytotoxic agent. Significant cell death is an unexpected result. First, verify the concentration of this compound being used. If the concentration is within the recommended range for inhibiting migration, consider the following:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a toxic level for your specific lymphocyte population.
-
Contamination: Rule out any potential contamination of your cell culture or reagents.
-
Off-Target Effects: While this compound is a selective S1P1 modulator, off-target effects at high concentrations cannot be entirely ruled out. Consider performing a dose-response curve to determine the optimal non-toxic concentration for your specific assay.
Q4: Can this compound affect the migration of other immune cell subsets besides lymphocytes?
A4: this compound's primary target is the S1P1 receptor, which is highly expressed on lymphocytes. However, other immune cells may also express S1P1, albeit at potentially lower levels. Therefore, it is plausible that this compound could have some effect on the migration of other immune cells. If your assay involves a mixed population of immune cells, it is recommended to use flow cytometry to specifically analyze the lymphocyte population to accurately assess the effect of this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition of lymphocyte migration | 1. Inactive this compound: Compound may be degraded. | - Prepare fresh stock solutions of this compound. - Verify the storage conditions and expiration date of the compound. |
| 2. Suboptimal S1P Gradient: Insufficient chemoattractant. | - Optimize the S1P concentration in the lower chamber of the transwell. - Ensure a stable gradient is maintained throughout the assay. | |
| 3. Low S1P1 Receptor Expression: Lymphocytes may not be expressing sufficient levels of the target receptor. | - Use freshly isolated or properly cultured lymphocytes. - Confirm S1P1 expression on your cell population using flow cytometry or western blotting. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven number of cells per well. | - Ensure thorough mixing of the cell suspension before seeding. - Use calibrated pipettes for accurate cell seeding. |
| 2. Edge Effects: Wells on the edge of the plate may behave differently. | - Avoid using the outer wells of the plate for critical experiments. - Fill the outer wells with media or PBS to maintain humidity. | |
| 3. Incomplete Washing: Residual non-migrated cells in the top chamber. | - Gently but thoroughly wipe the top surface of the transwell membrane with a cotton swab to remove non-migrated cells. | |
| Unexpected increase in migration | 1. Off-target effects: At certain concentrations, the compound might be interacting with other receptors. | - Perform a full dose-response curve to identify the optimal inhibitory concentration. - Test this compound on a cell line known to not express S1P1 as a negative control. |
| 2. Pro-migratory contaminants in the compound stock. | - Use a high-purity source of this compound. - Test the vehicle control (e.g., DMSO) alone to ensure it does not induce migration. |
Data Presentation
This compound Dose-Dependent Reduction of Circulating Lymphocytes (Clinical Data)
The following tables summarize the mean percentage decrease in total circulating lymphocyte counts in healthy male participants following single and multiple oral doses of this compound. This data provides an in vivo context for the expected potency of the compound.
Table 1: Single Ascending Dose Cohorts
| This compound Dose (mg) | Maximal Mean Decrease in Lymphocyte Count (%) |
| 0.1 | 11 |
| 0.25 | 40 |
| 0.5 | 71 |
| 2.5 | 77 |
Table 2: Multiple Ascending Dose Cohorts (28-day treatment)
| This compound Dose (mg) | Maximal Mean Decrease in Lymphocyte Count (%) |
| 0.15 | 49 |
| 0.25 | 75 |
Experimental Protocols
In Vitro Lymphocyte Chemotaxis Assay (Boyden Chamber)
This protocol outlines a general procedure for assessing the effect of this compound on lymphocyte migration.
Materials:
-
This compound
-
Sphingosine-1-Phosphate (S1P)
-
Primary lymphocytes or a lymphocyte cell line
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture lymphocytes in appropriate media.
-
Prior to the assay, starve the cells in serum-free media for 2-4 hours.
-
Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in RPMI 1640 with 0.5% BSA.
-
Add 600 µL of RPMI 1640 with 0.5% BSA containing the desired concentration of S1P (chemoattractant) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension to the top of each transwell insert.
-
Add the desired concentration of this compound or vehicle control to the top chamber with the cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the plate.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the S1P1 receptor.
Experimental Workflow for a Chemotaxis Assay
Caption: Workflow for an in vitro lymphocyte chemotaxis assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected assay results.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Icanbelimod In Vitro Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of Icanbelimod.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I not observing significant cytotoxicity with this compound in my cancer cell line experiments?
A1: This is a common and expected observation. This compound is not a traditional cytotoxic agent. It is a selective modulator of the Sphingosine 1-Phosphate Receptor 1 (S1P1).[1] Its primary mechanism of action involves modulating immune cell trafficking, not inducing direct cell death in most cell types.[2][3] In vivo, its main effect is a dose-dependent reduction in circulating lymphocytes.[4][5] Therefore, standard cytotoxicity assays on non-immune cells or even on immune cells without the proper context may not yield a classic dose-dependent cytotoxic curve.
Q2: What is the mechanism of action for this compound?
A2: this compound acts as a functional antagonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). By binding to S1P1 on lymphocytes, it internalizes the receptor, rendering the cells unresponsive to the natural ligand, S1P. This prevents lymphocytes from egressing from lymph nodes, leading to a reduction of lymphocytes in the peripheral blood. The S1P1 signaling pathway is involved in processes like cell migration, survival, and differentiation rather than programmed cell death.
Q3: What alternative in vitro assays are more appropriate for characterizing the effects of this compound?
A3: To measure the biological activity of this compound in vitro, consider assays that align with its mechanism of action:
-
Receptor Binding Assays: To determine the affinity of this compound for the S1P1 receptor.
-
Receptor Internalization Assays: Using fluorescently tagged receptors or antibodies to visualize receptor internalization upon compound treatment.
-
Signaling Pathway Analysis: Performing Western blots to measure the phosphorylation of downstream effectors like ERK (Extracellular signal-regulated kinase) to confirm pathway modulation.
-
Cell Migration/Chemotaxis Assays: Using a Boyden chamber or similar system to measure the inhibition of S1P-induced lymphocyte migration.
-
Flow Cytometry: To analyze the surface expression of S1P1 on target cells.
Q4: My replicate wells show high variability. What are the common causes and solutions?
A4: High variability is a frequent issue in plate-based assays. Key factors include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated multichannel pipettes for dispensing. A cell titration experiment can determine the optimal seeding density.
-
Pipetting Errors: Overly forceful pipetting can damage cells. Ensure consistent technique and volume when adding compounds and reagents.
-
Edge Effects: Evaporation in the outer wells of a plate can concentrate compounds and affect cell health. Consider not using the outermost wells for experimental data or ensuring proper humidification in the incubator.
Q5: My results are not reproducible between experiments. What should I investigate?
A5: Lack of reproducibility often points to subtle variations in experimental conditions.
-
Cell Culture Consistency: Use cells within a narrow and consistent passage number range to avoid phenotypic drift. Regularly test for mycoplasma contamination.
-
Reagent Preparation: Prepare fresh reagents when possible. If using frozen stocks, avoid multiple freeze-thaw cycles.
-
Assay Timeline: Ensure incubation times for cell plating, compound treatment, and reagent addition are kept consistent across all experiments.
Section 2: Troubleshooting Common Assay Issues
Problem: The MTT or other tetrazolium-based assay shows an increase in signal at high concentrations.
-
Possible Cause: The compound itself may be directly reducing the MTT reagent, leading to a false positive signal for cell viability. This is a known artifact for compounds with antioxidant properties.
-
Troubleshooting Steps:
-
Run a "Compound Only" Control: Set up wells with the same concentrations of this compound in cell-free media.
-
Add the MTT reagent and incubate for the standard duration.
-
If a color change occurs, it confirms the compound is interfering with the assay.
-
Solution: Switch to a non-tetrazolium-based assay that measures a different aspect of cell health, such as an LDH assay for membrane integrity or an ATP-based assay (e.g., CellTiter-Glo®) for cell viability.
-
Problem: The Lactate Dehydrogenase (LDH) assay shows low signal, even though microscopy reveals significant cell stress or death.
-
Possible Cause: The LDH assay measures the activity of LDH released from cells with compromised membrane integrity. If a compound induces apoptosis without immediate membrane rupture, LDH release can be a late-stage event, leading to an underestimation of cytotoxicity at earlier time points.
-
Troubleshooting Steps:
-
Time Course Experiment: Measure LDH release at multiple time points (e.g., 24, 48, and 72 hours) to capture the kinetics of membrane damage.
-
Include a Lysis Control: Add a lysis agent to a set of untreated control wells to determine the maximum possible LDH release. This helps normalize the data.
-
Confirm with an Apoptosis Assay: Use an alternative method like Annexin V/PI staining with flow cytometry to specifically detect early and late apoptosis.
-
Problem: The ATP-based viability assay (e.g., CellTiter-Glo®) is giving a very low or no signal across the plate.
-
Possible Cause: A low signal indicates a low level of cellular ATP. This can be due to low cell numbers, rapid ATP degradation by ATPases released during lysis, or inefficient cell lysis.
-
Troubleshooting Steps:
-
Verify Cell Number: Ensure a sufficient number of viable cells were seeded to generate a detectable signal.
-
Ensure Proper Lysis: Check that the lysis buffer is compatible with your cell type and is effectively inactivating ATPases.
-
Work Quickly: ATP is a labile molecule. Once cells are lysed, work efficiently and keep samples on ice if the protocol allows, to prevent ATP degradation.
-
Section 3: Data Presentation
Quantitative data on this compound's biological effects are summarized below.
Table 1: Pharmacodynamic Effect of this compound on Circulating Lymphocytes in Healthy Men (Single Dose)
| This compound Dose | Maximum Mean Decrease in Lymphocyte Count (%) |
| 0.1 mg | 11% |
| 0.25 mg | 40% |
| 0.5 mg | 71% |
| 2.5 mg | 77% |
Note: This table presents in vivo pharmacodynamic data, not in vitro cytotoxicity. It illustrates the primary biological effect of this compound.
Table 2: Illustrative Template for In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| Jurkat | MTT | 72 hours | > 100 (Hypothetical) |
| PBMCs | LDH | 48 hours | > 100 (Hypothetical) |
| HEK293 | ATP-based | 72 hours | > 100 (Hypothetical) |
Note: This table is a template. As this compound is not expected to be directly cytotoxic, high IC50 values (>100 µM) are anticipated in most standard cytotoxicity assays.
Section 4: Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
-
Cell Seeding: Prepare a single-cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-only and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL stock diluted in medium) to each well and incubate for 1-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT solution and add a solubilization agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540-570 nm using a microplate reader. Subtract the background absorbance from a media-only control.
Protocol 2: Membrane Integrity Assessment using LDH Assay
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Include three additional control groups: untreated cells for spontaneous LDH release, vehicle control, and a maximum LDH release control (add lysis buffer 45 minutes before measurement).
-
Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well. Be sure not to disturb the cell monolayer.
-
LDH Reaction: Add the supernatant to a fresh 96-well plate containing the LDH reaction mixture as supplied by the manufacturer's kit.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by correcting for background and comparing the sample LDH release to the spontaneous and maximum release controls.
Section 5: Mandatory Visualizations
Caption: Simplified S1P1 signaling pathway modulated by this compound.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Caption: Troubleshooting decision tree for low observed cytotoxicity.
References
- 1. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Icanbelimod Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the delivery of icanbelimod in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Formulation and Administration
Question: We are observing high variability in plasma concentrations of this compound after oral gavage in rats. What could be the cause and how can we mitigate this?
Answer: High variability in plasma concentrations following oral administration of a poorly soluble compound like this compound is a common challenge. Several factors could be contributing to this issue:
-
Inconsistent Formulation: The suspension may not be uniformly mixed, leading to inconsistent dosing.
-
Mitigation: Ensure the dosing formulation is a homogenous suspension. Use a stirrer to mix the suspension continuously before and during dose administration. Sonication can also be employed to break down particle clumps and create a finer, more uniform suspension.
-
-
Animal-to-Animal Physiological Differences: Variations in gastrointestinal (GI) motility and pH among individual animals can affect the dissolution and absorption of the compound.
-
Mitigation: Standardize experimental conditions as much as possible. This includes using animals of the same age, sex, and strain, and maintaining a consistent diet and fasting period before dosing.
-
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
-
Mitigation: Ensure all personnel are properly trained in oral gavage techniques to minimize stress and prevent injury to the animals.
-
Question: this compound has poor aqueous solubility. What is a suitable vehicle for oral administration in rodents?
Answer: For poorly water-soluble compounds like this compound, a suspension formulation is often necessary for oral administration in preclinical studies. A common and effective vehicle for similar S1P receptor modulators consists of a mixture of a surfactant and a suspending agent in water.
A recommended starting formulation is:
-
10% DMSO / 10% Tween 80 in 80% water. [1]
Alternatively, other vehicles for poorly soluble drugs that can be considered include:
-
Aqueous suspensions using suspending agents like methylcellulose (MC) or carboxymethylcellulose sodium (CMC-Na), often at a concentration of 0.5%.
-
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of lipophilic compounds.
It is crucial to assess the stability of this compound in the chosen vehicle before initiating in vivo studies.
Pharmacodynamics and Efficacy
Question: We are not observing the expected level of lymphocyte reduction in our mouse model after this compound administration. What are the potential reasons?
Answer: Several factors could lead to a lower-than-expected pharmacodynamic response:
-
Suboptimal Dose: The dose of this compound may be insufficient to induce a significant reduction in lymphocyte counts in the specific mouse strain being used. The minimal efficacious dose in rats for reducing peripheral blood lymphocyte counts was found to be 0.01 mg/kg.[2]
-
Poor Bioavailability: The formulation may not be providing adequate exposure. Consider optimizing the formulation as discussed above to enhance solubility and absorption.
-
Timing of Blood Sampling: The timing of blood collection for lymphocyte counting is critical. The maximal decrease in lymphocyte counts in humans occurs approximately 6 hours post-dose.[2] The timing of nadir may vary in different animal species. Conduct a time-course experiment to determine the optimal time point for assessing lymphocyte reduction in your model.
-
Analytical Method: Ensure that the method for counting lymphocytes (e.g., flow cytometry) is validated and sensitive enough to detect the expected changes.
Question: Are there any known side effects of this compound in animal models that we should monitor for?
Answer: Yes, as a sphingosine-1-phosphate receptor modulator, this compound can have on-target side effects. In preclinical toxicology studies, the no-observed-adverse-effect level (NOAEL) was established at 1 mg/kg in both rats and dogs.[2]
A key side effect to monitor, particularly at higher doses, is bradycardia (a decrease in heart rate). This is a known class effect of S1P receptor modulators.[2] In a first-in-human study, transient bradycardia was observed, especially at a higher dose of 2.5 mg. Therefore, it is advisable to monitor heart rate in animals, especially during dose-ranging studies. Dose up-titration, starting with a lower dose and gradually increasing to the desired therapeutic dose, can help mitigate this effect.
Frequently Asked Questions (FAQs)
General Information
Question: What is the mechanism of action of this compound?
Answer: this compound is a next-generation, highly potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1). By binding to S1PR1 on lymphocytes, it inhibits their egress from lymph nodes. This sequestration of lymphocytes in the lymphoid organs leads to a reduction in the number of circulating lymphocytes in the peripheral blood.
Question: What is the primary pharmacodynamic effect of this compound?
Answer: The primary and dose-dependent pharmacodynamic effect of this compound is the reduction of total circulating lymphocyte counts. In animal studies, it has been shown to cause a greater than 50% reduction in lymphocyte counts.
Pharmacokinetics
Question: What is the elimination half-life of this compound in animal models?
Answer: In vivo animal studies have shown that this compound has a short elimination half-life. In rats, the elimination half-life is approximately 5.3 hours. This allows for a rapid recovery of lymphocyte counts, typically within 12 to 48 hours after discontinuation of the drug in animal studies.
Experimental Design
Question: What is a typical starting dose for this compound in a rat model of autoimmune disease?
Answer: Based on preclinical findings, the minimal efficacious dose of this compound in rats for reducing peripheral blood lymphocyte counts is 0.01 mg/kg. For efficacy studies, a dose-ranging study starting from this dose level is recommended to determine the optimal dose for the specific disease model.
Question: How should blood samples be collected and processed for lymphocyte counting in mice?
Answer: Blood samples can be collected via standard methods such as tail vein or retro-orbital bleeding. For lymphocyte analysis by flow cytometry, red blood cells should be lysed. The remaining cells can then be stained with fluorescently-labeled antibodies specific for different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) and quantified using a flow cytometer.
Quantitative Data
Table 1: Preclinical Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Species | Dose (mg/kg) | Route | Elimination Half-life (t½) | Key Pharmacodynamic Effect | Reference |
| Rat | 0.01 | Oral | 5.3 hours | Minimal efficacious dose for lymphocyte reduction | |
| Rat | 1 | Oral | Not Specified | No-Observed-Adverse-Effect Level (NOAEL) | |
| Dog | 1 | Oral | Not Specified | No-Observed-Adverse-Effect Level (NOAEL) |
Table 2: Dose-Dependent Reduction in Lymphocyte Counts in Humans (for reference)
| Single Oral Dose | Maximal Mean Decrease in Lymphocyte Count |
| 0.1 mg | 11% |
| 0.25 mg | 40% |
| 0.5 mg | 71% |
| 2.5 mg | 77% |
| Data from a first-in-human study and may be used to guide dose selection in larger animal models. |
Experimental Protocols
Protocol 1: Oral Administration of this compound and Blood Sampling in Rats for Pharmacokinetic Studies
1. Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g).
-
Acclimatize animals to the experimental conditions for at least 3 days prior to the study.
-
Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
2. Formulation Preparation:
-
On the day of dosing, prepare the this compound formulation. A recommended vehicle is 10% DMSO and 10% Tween 80 in 80% sterile water.
-
Weigh the required amount of this compound and dissolve it in DMSO first.
-
Add Tween 80 and then sterile water to the final volume.
-
Ensure the formulation is a homogeneous suspension by vortexing and/or sonicating. Maintain continuous stirring during the dosing procedure.
3. Dosing:
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Administer the formulation via oral gavage using a suitable gavage needle. The typical dosing volume for rats is 5-10 mL/kg.
-
A control group receiving the vehicle only should be included.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Keep the samples on ice until centrifugation.
5. Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis for this compound concentration by a validated analytical method (e.g., LC-MS/MS).
Protocol 2: Assessment of Lymphocyte Counts in Mice Treated with this compound
1. Animal Treatment:
-
Administer this compound or vehicle to mice via oral gavage as described in Protocol 1.
2. Blood Collection:
-
At desired time points (e.g., 3 and 24 hours post-dose to assess peak effect and recovery), collect blood samples into EDTA-containing tubes.
3. Red Blood Cell Lysis:
-
Lyse red blood cells using a lysis buffer.
4. Cell Staining:
-
Resuspend the remaining cells in a suitable buffer (e.g., FACS buffer).
-
Stain the cells with fluorescently-labeled antibodies against lymphocyte markers such as CD4, CD8, and CD19.
5. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to determine the absolute counts of different lymphocyte populations.
Visualizations
Caption: this compound's signaling pathway.
Caption: Experimental workflow for in vivo studies.
References
- 1. WO2011060392A1 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]
- 2. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icanbelimod Vehicle Selection for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Icanbelimod in in vivo studies. The focus is on addressing specific issues related to vehicle selection and formulation for this selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly known as CBP-307) is an orally active, potent, and selective agonist of the S1P1 receptor.[1] Its primary mechanism of action involves binding to S1P1 on lymphocytes, which leads to the internalization and degradation of the receptor.[2] This functional antagonism prevents lymphocytes from egressing from lymph nodes, resulting in their sequestration and a subsequent reduction of circulating lymphocytes in the peripheral blood.[3][4] This modulation of lymphocyte trafficking is the basis for its therapeutic potential in autoimmune and inflammatory diseases.[5]
Q2: What are the key downstream effects of this compound binding to the S1P1 receptor?
A2: Upon binding to the S1P1 receptor, a G protein-coupled receptor (GPCR), this compound triggers a signaling cascade. S1P1 is primarily coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, activation of S1P1 can lead to the activation of the PI3K-Akt pathway and the MAPK/ERK pathway. A key event in the mechanism of S1P1 modulators like this compound is the subsequent receptor internalization and degradation, which ultimately blocks the lymphocyte's ability to respond to the natural S1P gradient and exit the lymph nodes.
Q3: Is there a standard, publicly available vehicle formulation for preclinical oral administration of this compound?
A3: Currently, there is no single, publicly documented "standard" vehicle for the preclinical oral administration of this compound. While patents and clinical trial information confirm its oral activity, specific formulations used in non-clinical animal studies are not detailed in readily available literature. Researchers will likely need to develop a suitable formulation based on the physicochemical properties of this compound and the specifics of their experimental design.
Q4: What are the common challenges in formulating this compound for in vivo studies?
A4: Like many small molecule drug candidates, this compound's formulation can be challenged by its solubility. As an azetidine-3-carboxylic acid derivative, its solubility in aqueous solutions may be limited. Ensuring a homogenous and stable formulation, whether a solution or a suspension, is critical for accurate and reproducible dosing in animal studies.
Q5: How can I determine the best vehicle for my in vivo study with this compound?
A5: The selection of an appropriate vehicle should be guided by solubility testing. A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex solvent systems if necessary. It is crucial to assess not only the solubility but also the stability of the formulation over the intended period of use and its tolerability in the chosen animal model.
Troubleshooting Guide: Vehicle Selection and Formulation
This guide provides a systematic approach to selecting a vehicle and preparing a formulation of this compound for oral gavage in preclinical models.
Initial Solubility Assessment
A preliminary assessment of this compound's solubility in common preclinical vehicles is the first step. This will determine whether a simple solution or a more complex formulation, such as a suspension, is required.
Table 1: Common Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Suitability for Oral Gavage in Rodents |
| Aqueous Vehicles | Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | High |
| Aqueous with Surfactants | 0.5% (w/v) Methylcellulose in water, 0.1% (v/v) Tween 80 in water | High |
| Co-solvents | Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), Glycerol | Moderate (dilution may be required) |
| Oils | Corn oil, Sesame oil, Olive oil | High |
| Organic Solvents | Dimethyl sulfoxide (DMSO), Ethanol | Low (must be used at very low concentrations and diluted) |
Experimental Protocol: Small-Scale Solubility Testing
This protocol outlines a method to determine an approximate solubility of this compound in various vehicles.
Materials:
-
This compound powder
-
Selection of vehicles from Table 1
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a series of tubes.
-
Add a measured volume of the first test vehicle to the first tube to achieve the highest desired concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If not fully dissolved, use sonication for 5-10 minutes.
-
If the compound is fully dissolved, the solubility is at least at that concentration. You can proceed to test a higher concentration or declare it soluble for your needs.
-
If the compound is not fully dissolved, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method. This concentration represents the kinetic solubility.
-
Repeat steps 2-7 for each vehicle to be tested.
Formulation Preparation and Troubleshooting
Scenario 1: this compound is soluble in a simple aqueous vehicle.
-
Protocol: Dissolve the required amount of this compound in the chosen aqueous vehicle (e.g., 0.9% saline) with vortexing or sonication.
-
Troubleshooting:
-
Precipitation upon standing: The solution may be supersaturated. Try preparing a slightly lower concentration or gently warming the solution during preparation (ensure the compound is stable at that temperature).
-
Slow dissolution: Increase vortexing/sonication time or slightly warm the vehicle.
-
Scenario 2: this compound is not soluble in simple aqueous vehicles.
-
Option A: Suspension Formulation
-
Protocol:
-
Weigh the required amount of this compound.
-
Add a small amount of a wetting agent (e.g., 0.1% Tween 80 in 0.5% methylcellulose) to form a paste.
-
Gradually add the remaining vehicle while vortexing to create a uniform suspension.
-
-
Troubleshooting:
-
Clumping of powder: Ensure thorough initial wetting to a smooth paste before adding the bulk vehicle.
-
Rapid settling of particles: Increase the viscosity of the vehicle (e.g., increase the concentration of methylcellulose) or ensure the suspension is vortexed immediately before each gavage.
-
-
-
Option B: Co-solvent Formulation
-
Protocol:
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., PEG400, DMSO).
-
Slowly add the aqueous vehicle while vortexing to the desired final volume.
-
-
Troubleshooting:
-
Precipitation upon addition of aqueous vehicle: The drug has "crashed out" of solution. The proportion of the co-solvent may be too low. Try a different co-solvent or a higher co-solvent to aqueous vehicle ratio. Be mindful of the tolerability of high concentrations of co-solvents in your animal model.
-
-
Visualizations
This compound Mechanism of Action: S1P1 Receptor Signaling and Lymphocyte Sequestration
Caption: this compound binds to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent sequestration of the lymphocyte within the lymph node.
Experimental Workflow: Vehicle Selection for In Vivo Studies
Caption: A logical workflow for selecting an appropriate vehicle for in vivo studies with this compound, starting with solubility screening and ending with a stable and tolerable formulation.
Signaling Pathway: this compound and the S1P1 Receptor
Caption: this compound activates the S1P1 receptor, leading to downstream signaling and subsequent receptor internalization, which blocks lymphocyte egress from lymph nodes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Investigation of fingolimod-induced lymphocyte sequestration on inflammatory response and neurological damages after cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable lymphocyte counts with Icanbelimod treatment
This guide is intended for researchers, scientists, and drug development professionals using Icanbelimod. It provides troubleshooting information and frequently asked questions regarding the interpretation of variable lymphocyte counts during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on peripheral lymphocyte counts?
A1: this compound is a sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its mechanism of action involves inhibiting the egress of lymphocytes from lymph nodes, which leads to a rapid and dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood.[2][3][4] This effect is the intended pharmacodynamic action of the drug.
Q2: How quickly does this compound reduce lymphocyte counts and how long does the effect last?
A2: Following a single oral dose, this compound causes a rapid reduction in lymphocyte counts, with the maximum decrease observed approximately 4 to 7 hours post-dose.[5] With continuous daily dosing, lymphocyte counts typically reach a steady state by day 14. Upon discontinuation of the treatment, lymphocyte counts have been observed to return to baseline levels within one week.
Q3: What is the typical magnitude of lymphocyte reduction observed with this compound?
A3: The reduction in lymphocyte count is dose-dependent. Clinical studies in healthy male subjects have demonstrated specific mean decreases from baseline at various dosages, as summarized in the table below.
Q4: My lymphocyte counts are more variable than expected. What are the potential causes?
A4: Several factors can contribute to variability in lymphocyte counts during this compound treatment:
-
Dose and Dosing Regimen: Inconsistent dosing will lead to fluctuating drug exposure and, consequently, variable lymphocyte counts. Ensure a consistent once-daily dosing schedule is maintained.
-
Food Intake: Administration of this compound after a high-fat meal can lead to lower lymphocyte counts across various timepoints compared to administration in a fasted state, although the maximal decrease may not be significantly affected. For consistency, a standardized protocol for food intake relative to drug administration is recommended.
-
Individual Biological Variation: There is natural inter-individual variability in baseline lymphocyte counts and in the response to S1P1 modulators.
-
Assay Variability: Technical variability in sample collection, processing (e.g., time from collection to analysis), and the counting method itself (e.g., hematology analyzer vs. flow cytometry) can introduce variations.
-
Concomitant Medications or Conditions: Other ongoing biological processes or medications could potentially influence lymphocyte counts.
Q5: Are all lymphocyte subtypes affected equally by this compound?
A5: No, S1P1 modulators do not affect all lymphocyte subsets uniformly. The mechanism of action is most pronounced on lymphocytes that express the chemokine receptor CCR7, which is crucial for their exit from lymph nodes. Therefore, this compound is expected to cause a more significant reduction in circulating naive T cells, central memory T cells, and B cells. Effector memory T cells and Natural Killer (NK) cells are generally less affected. For detailed analysis, it is recommended to perform lymphocyte subpopulation analysis using flow cytometry.
Q6: What should I do if I observe minimal or no change in lymphocyte counts after treatment?
A6: If you observe an unexpectedly low response, consider the troubleshooting workflow below. Key areas to investigate include:
-
Compound Integrity and Formulation: Verify the stability and correct formulation of the this compound used in the experiment.
-
Dosing and Administration: Confirm that the correct dose was administered and that the administration route was appropriate and successful (e.g., for oral gavage in animal studies, ensure proper delivery).
-
Timing of Measurement: Ensure that blood samples are collected at the expected time of peak effect (around 4-7 hours post-dose for acute effects).
-
Analytical Method: Check the calibration and proper functioning of your hematology analyzer or flow cytometer.
Q7: Is the degree of lymphopenia correlated with the therapeutic efficacy of the drug?
A7: While the reduction in peripheral lymphocytes is a direct pharmacodynamic effect of this compound's mechanism of action, studies with other S1P modulators have shown that the absolute degree of lymphopenia in the blood may not directly correlate with the level of clinical response in patients. The sequestration of lymphocytes in the lymph nodes is the key therapeutic action.
Data Presentation
Table 1: Dose-Dependent Reduction in Peripheral Lymphocyte Counts with this compound
| Dosing Regimen | This compound Dose | Maximum Mean Decrease in Lymphocyte Count (%) | Time to Maximum Effect / Steady State |
| Single Dose | 0.1 mg | 11% | ~6 hours post-dose |
| 0.25 mg | 40% | ~6 hours post-dose | |
| 0.5 mg | 71% | ~6 hours post-dose | |
| 2.5 mg | 77% | ~6 hours post-dose | |
| Multiple Doses | 0.15 mg (Once Daily) | 49% | Steady state by Day 14 |
| (28 Days) | 0.25 mg (Once Daily) | 75% | Steady state by Day 14 |
Data summarized from a first-in-human study in healthy male participants.
Experimental Protocols
Protocol: Monitoring Peripheral Blood Lymphocyte Subsets by Flow Cytometry
This protocol outlines a general procedure for analyzing the effect of this compound on major lymphocyte populations.
1. Objective: To quantify the absolute counts of T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), and B cells (CD19+) in whole blood samples from subjects treated with this compound.
2. Materials:
-
Whole blood collected in K2-EDTA anticoagulant tubes.
-
Phosphate-Buffered Saline (PBS).
-
RBC Lysis Buffer (e.g., ACK lysing buffer).
-
Fluorochrome-conjugated monoclonal antibodies (e.g., Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD19, Anti-CD45).
-
Isotype controls for each antibody.
-
Commercially available counting beads for absolute quantification.
-
A calibrated flow cytometer.
3. Procedure:
-
Blood Collection: Collect whole blood samples at predetermined time points (e.g., pre-dose, and 4, 8, 24 hours post-dose for single-dose studies; or weekly for multiple-dose studies).
-
Antibody Staining:
-
Add 100 µL of whole blood to the bottom of a 5 mL polystyrene flow cytometry tube.
-
Add the pre-titrated volume of each fluorochrome-conjugated antibody cocktail to the tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Add 2 mL of PBS to the cell pellet.
-
Resuspend the cells by gentle vortexing.
-
Centrifuge at 300-400 x g for 5 minutes and aspirate the supernatant.
-
-
Sample Resuspension and Absolute Counting:
-
Resuspend the final cell pellet in a known volume of PBS (e.g., 400 µL).
-
Add a precise volume of counting beads (as per the manufacturer's instructions) to each tube just before acquisition.
-
-
Flow Cytometry Acquisition:
-
Acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for statistically significant analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties, and confirm with CD45 staining.
-
Within the lymphocyte gate, identify and quantify the percentages of T cells (CD3+), T helper cells (CD4+), cytotoxic T cells (CD8+), and B cells (CD19+).
-
Calculate the absolute count of each cell population using the following formula: (Number of cell events / Number of bead events) x (Bead concentration / Test volume) = Absolute count (cells/µL)
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Icanbelimod precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with icanbelimod precipitation in stock solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on its predicted physicochemical properties suggesting a hydrophobic nature, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can promote precipitation of hydrophobic compounds.
Q2: What is a typical stock solution concentration for this compound?
A2: A common starting concentration for stock solutions of small molecule inhibitors is 10 mM.[1] However, the optimal concentration depends on the solubility of this compound in DMSO and the final desired concentration in your assay. It is recommended to perform a solubility test to determine the maximum practical stock concentration.
Q3: How should I store my this compound stock solution?
A3: To maintain the stability and prevent degradation of your this compound stock solution, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[2]
Q4: My this compound stock solution appears to have precipitated after storage. What should I do?
A4: If you observe precipitate in your stock solution, gently warm the vial in a 37°C water bath and vortex or sonicate briefly to try and redissolve the compound.[1] If the precipitate does not dissolve, it is possible the concentration is too high for the storage conditions. In this case, it is recommended to prepare a fresh stock solution at a lower concentration.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to my aqueous cell culture medium.
This is a common issue with hydrophobic compounds dissolved in DMSO, often referred to as "crashing out," which occurs when the compound's solubility limit in the aqueous medium is exceeded upon dilution of the DMSO.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium is above its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Rapid Dilution ("Solvent Shock") | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium. |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. |
| Media Composition | Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. | Test the solubility of this compound in a simpler buffer, like PBS, to see if media components are the issue. If so, you may need to explore different media formulations or the use of solubilizing agents. |
Issue 2: this compound precipitates in the cell culture over time during a long-term experiment.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Medium | Over the course of a long-term experiment, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
| Compound Instability | This compound may be unstable in the culture medium over long periods, leading to degradation and precipitation of less soluble byproducts. | While specific stability data for this compound in culture media is not readily available, it is good practice to refresh the media with freshly prepared this compound solution at regular intervals during long-term experiments. |
| Interaction with Cellular Components | As cells grow and metabolize, they can alter the pH and composition of the culture medium, which may affect the solubility of this compound. | Monitor the pH of your culture medium. If significant changes are observed, consider using a buffered medium or adjusting the media refreshment schedule. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 409.5 g/mol | PubChem CID: 117972004 |
| Chemical Formula | C23H24FN3O3 | PubChem CID: 117972004 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass of this compound:
-
Use the following formula: Mass (mg) = 10 mM * Volume of DMSO (mL) * 0.001 L/mL * 409.5 g/mol * 1000 mg/g
-
For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.095 mg of this compound.
-
-
Weigh the this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolve the this compound:
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can briefly sonicate the tube or warm it in a 37°C water bath for a few minutes, followed by vortexing. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
Procedure:
-
Prepare a serial dilution:
-
In a series of sterile tubes or wells of a 96-well plate, prepare a range of this compound concentrations in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To minimize the risk of precipitation, perform a two-step dilution. First, create an intermediate dilution of your 10 mM stock in the medium, and then use this to prepare the final concentrations.
-
Include a vehicle control well containing the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubate and Observe:
-
Incubate the tubes or plate at 37°C in a cell culture incubator for a period relevant to your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
-
Assess for Precipitation:
-
At each time point, visually inspect each concentration for any signs of precipitation (e.g., cloudiness, crystals, or a film). You can also examine the solutions under a microscope for a more sensitive assessment.
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
-
Visualizations
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
Caption: Recommended workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Icanbelimod Preclinical Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in preclinical experiments involving Icanbelimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly CBP-307) is an orally active, potent, and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action involves binding to S1P1 on lymphocytes, which inhibits their egress from lymph nodes. This leads to a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[3][4]
Q2: What are the key preclinical effects of this compound?
A2: The most prominent preclinical effect of this compound is the rapid and dose-dependent reduction of peripheral blood lymphocytes.[3] In rat models, a dose of 0.01 mg/kg was sufficient to cause a greater than 50% reduction in lymphocyte counts. This compound has also demonstrated efficacy in animal models of autoimmune diseases, such as experimental autoimmune encephalitis (EAE) and collagen-induced arthritis.
Q3: What are the reported potency values for this compound?
A3: this compound has shown high potency for the S1P1 receptor in various in vitro assays. The reported EC50 value for S1P1 receptor internalization is 9.83 nM. The IC50 value for S1P1 receptor binding is reported as 0.6 nM.
Q4: How should this compound be prepared for in vivo oral administration?
A4: For oral gavage in preclinical animal models, this compound can be formulated in a suitable vehicle. While specific formulation details for this compound are not publicly available, similar S1P receptor modulators have been formulated in vehicles such as 1% methylcellulose or a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. It is crucial to ensure the compound is uniformly suspended before each administration.
Q5: What is the stability of this compound in a DMSO stock solution?
A5: Stock solutions of this compound in DMSO are reported to be stable for up to 2 years at -80°C and for 1 year at -20°C. However, it is always recommended to perform in-house stability checks for long-term studies to ensure the integrity of the compound.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in S1P1 receptor binding assay results | Inconsistent membrane preparation quality. | Ensure a standardized protocol for membrane preparation from cells expressing the S1P1 receptor. Perform protein quantification for each batch to ensure consistent protein concentration in the assay. |
| Degradation of radioligand. | Aliquot the radioligand upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. | |
| Non-specific binding. | Optimize the concentration of bovine serum albumin (BSA) in the assay buffer. Ensure proper washing steps to remove unbound radioligand. | |
| Inconsistent EC50/IC50 values in functional assays (e.g., GTPγS) | Variable cell passage number. | Use cells within a defined passage number range for all experiments, as receptor expression levels can change with excessive passaging. |
| Incomplete cell stimulation or inhibition. | Optimize incubation times and agonist/antagonist concentrations. Ensure thorough mixing of reagents. | |
| Signal interference from the compound. | Run a control with the compound in the absence of cells or membranes to check for autofluorescence or other interfering properties. |
In Vivo Experiment Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in lymphocyte count reduction | Inconsistent oral gavage administration. | Ensure all technicians are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. |
| Animal stress affecting baseline lymphocyte counts. | Acclimatize animals to the facility and handling procedures before the start of the experiment. Maintain a consistent light-dark cycle and minimize noise and disturbances. | |
| Genetic drift in animal strains. | Source animals from a reputable vendor and ensure the genetic background is consistent across all experimental groups. | |
| Variable disease severity in colitis models (DSS/TNBS) | Differences in the gut microbiome of the animals. | Cohouse animals from different litters before the start of the experiment to normalize the gut microbiota. |
| Inconsistent administration of DSS or TNBS. | For DSS, ensure the DSS solution is freshly prepared and that water consumption is monitored. For TNBS, ensure consistent intrarectal administration volume and technique. | |
| Strain-dependent sensitivity to colitis induction. | Be aware of the known differences in susceptibility to colitis between mouse strains (e.g., C57BL/6 are more susceptible to DSS-induced colitis than BALB/c). | |
| Unexpected adverse effects or mortality | Formulation issues leading to poor bioavailability or toxicity. | Ensure the formulation is homogenous and the vehicle is well-tolerated by the animal strain at the administered volume. |
| Exaggerated pharmacology at the tested dose. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) before initiating efficacy studies. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Value | Assay Type |
| EC50 | S1P1 | 9.83 nM | S1P1 Internalization |
| IC50 | S1P1 | 0.6 nM | Receptor Binding |
| IC50 | S1P3 | 12 µM | Receptor Binding |
| IC50 | S1P4 | 70 nM | Receptor Binding |
| IC50 | S1P5 | 1.0 nM | Receptor Binding |
Data sourced from
Table 2: Preclinical In Vivo Efficacy of this compound in Rats
| Dose (oral) | Endpoint | Result | Animal Model |
| 0.01 mg/kg | Peripheral Blood Lymphocytes | >50% reduction | Healthy Rats |
| ED50 | Peripheral Blood Lymphocytes | 0.03 mg/kg | Healthy Rats |
| 0.3 - 1 mg/kg (daily for 30 days) | EAE Severity Score | Dose-dependent decrease | EAE Mice |
| 3 mg/kg (daily for 12 days) | Joint Swelling | Inhibition | Collagen-Induced Arthritis Rats |
Data sourced from
Experimental Protocols
S1P1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human S1P1 receptor.
-
[³²P]S1P (Radioligand).
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Unlabeled S1P for determining non-specific binding.
-
96-well filter plates (GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle (for total binding) or excess unlabeled S1P (for non-specific binding).
-
Add 50 µL of diluted S1P1 membrane preparation (1-2 µg protein/well) to each well.
-
Pre-incubate for 30 minutes at room temperature.
-
Add 50 µL of [³²P]S1P (final concentration 0.1-0.2 nM) to all wells.
-
Incubate for 60 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester.
-
Wash the filters five times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value using non-linear regression analysis.
In Vivo Lymphocyte Reduction Assay in Rats
Objective: To evaluate the dose-dependent effect of this compound on peripheral blood lymphocyte counts.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water).
-
EDTA-coated microcentrifuge tubes for blood collection.
-
Automated hematology analyzer.
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Group animals and administer this compound or vehicle via oral gavage at various doses (e.g., 0.01, 0.1, 1 mg/kg).
-
Collect blood samples (e.g., 100-200 µL) from the tail vein at baseline (pre-dose) and at specified time points post-dose (e.g., 2, 4, 6, 24, 48 hours).
-
Transfer blood samples into EDTA-coated tubes and mix gently to prevent coagulation.
-
Analyze the blood samples using a validated automated hematology analyzer to determine the absolute lymphocyte count.
-
Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.
-
Analyze the data to determine the dose-response relationship and the ED50 for lymphocyte reduction.
Mandatory Visualizations
Caption: S1P1 Receptor Signaling Pathway Activated by this compound.
Caption: Preclinical Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
Validation & Comparative
Head-to-head comparison of Icanbelimod and other S1P modulators
An Objective Head-to-Head Comparison of Icanbelimod and Other Sphingosine-1-Phosphate (S1P) Receptor Modulators
Introduction
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have become a cornerstone in the treatment of various immune-mediated inflammatory diseases, most notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] These drugs target a family of five G protein-coupled receptors (GPCRs), S1P1-5, which are crucial for regulating lymphocyte trafficking from secondary lymphoid organs.[3][4] By preventing the egress of lymphocytes, particularly T and B cells, these modulators reduce the infiltration of immune cells into inflammatory sites, such as the central nervous system in MS or the gut in UC.[5]
The first-generation S1P modulator, fingolimod, was non-selective, leading to a broad range of on- and off-target effects. This prompted the development of second-generation modulators with improved receptor selectivity, aiming for enhanced safety profiles while maintaining or improving efficacy. This compound (formerly CBP-307) is one such next-generation modulator, designed as a selective agonist for the S1P1 receptor subtype.
This guide provides a detailed, data-driven comparison of this compound against other prominent S1P modulators, including fingolimod, ozanimod, ponesimod, and siponimod. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, pharmacology, clinical effects, and the experimental methods used for their evaluation.
S1P Receptor Signaling Pathway
Sphingosine-1-phosphate is a bioactive lipid that signals both extracellularly, through its five receptors (S1P1-5), and intracellularly. The extracellular signaling is critical for immune cell trafficking. S1P receptors are expressed on various cells throughout the body and couple to different heterotrimeric G proteins to initiate downstream signaling cascades. The primary immunomodulatory effect of this drug class is mediated through the S1P1 receptor on lymphocytes.
Mechanism of Action: Lymphocyte Sequestration
S1P receptor modulators act as functional antagonists. After binding to the S1P1 receptor on lymphocytes, they induce receptor internalization and degradation. This renders the lymphocytes unresponsive to the natural S1P gradient, which is high in the blood and lymph and low within lymphoid tissues. This gradient is essential for guiding lymphocytes out of the lymph nodes. By disrupting this sensing mechanism, the modulators effectively trap lymphocytes within the lymph nodes, reducing their count in the peripheral circulation and limiting their migration to sites of inflammation.
Comparative Data of S1P Modulators
The following tables summarize key quantitative and qualitative data for this compound and other approved S1P modulators. Direct head-to-head clinical trials are rare, so comparisons are often based on data from separate pivotal trials.
Table 1: Receptor Selectivity and Potency
Selectivity is a key differentiator among S1P modulators. While fingolimod is non-selective, newer agents target specific receptor subtypes, primarily S1P1, to reduce off-target side effects associated with S1P3 activation, such as bradycardia.
| Modulator | Receptor Targets | Potency (EC50 / IC50) | Notes |
| This compound | Selective S1P1 | Not publicly disclosed in provided results. | Designed for high selectivity to S1P1. |
| Fingolimod | S1P1, 3, 4, 5 | S1P1: ~0.1-0.3 nMS1P3: ~7-10 nM | Non-selective; requires phosphorylation to active form (Fingolimod-P). |
| Ozanimod | S1P1, 5 | S1P1: 1.03 nMS1P5: 8.6 nM | Selective for S1P1 and S1P5. |
| Ponesimod | S1P1 | S1P1: 5.7 nM | Highly selective for S1P1. |
| Siponimod | S1P1, 5 | S1P1: 0.39 nMS1P5: 0.98 nM | Selective for S1P1 and S1P5. |
Table 2: Pharmacodynamics and Pharmacokinetics
The pharmacodynamic effect is primarily measured by the reduction in peripheral lymphocyte counts. The speed of lymphocyte recovery after drug cessation is a critical safety and management consideration.
| Modulator | Maximal Lymphocyte Reduction | Lymphocyte Recovery Time | Key PK Parameters |
| This compound | -75% (at 0.25 mg multiple dose) | Rapid recovery (~7 days) | Tmax: 4–7 hours |
| Fingolimod | ~70% | 1–2 months | Long half-life |
| Ozanimod | ~57% | ~1 month | Long half-life active metabolite (~10 days). |
| Ponesimod | ~70% | 1–2 weeks | Shorter half-life allows for faster recovery. |
| Siponimod | ~70% | ~10 days | Relatively fast recovery. |
Table 3: Clinical Efficacy and Safety Profile
This table highlights approved indications and notable adverse events. Cardiac effects, particularly first-dose bradycardia, are a known class effect, which is mitigated in newer agents through dose titration and increased receptor selectivity.
| Modulator | Approved Indications | Common Adverse Events | Key Safety Considerations |
| This compound | Ulcerative Colitis (in development) | Headache, dizziness, lymphopenia. | Transient bradycardia observed at high single doses (2.5 mg); attenuated with up-titration. |
| Fingolimod | Multiple Sclerosis | Headache, influenza, diarrhea, back pain. | First-dose bradycardia, atrioventricular (AV) block, macular edema, infection risk. |
| Ozanimod | Multiple Sclerosis, Ulcerative Colitis | Nasopharyngitis, headache, upper respiratory infection. | Dose titration required to mitigate cardiac effects; risk of infections. |
| Ponesimod | Multiple Sclerosis | Nasopharyngitis, headache, upper respiratory infection. | Dose titration required; risk of bradycardia and AV block. |
| Siponimod | Multiple Sclerosis (esp. SPMS) | Headache, hypertension, transaminase increase. | Dose titration required; risk of bradycardia, macular edema, infections. |
Experimental Protocols
The characterization of S1P modulators relies on standardized in vitro assays to determine receptor binding affinity and functional potency.
Protocol 1: Radioligand Competitive Binding Assay (for Ki / IC50)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the target receptor, allowing for the determination of its binding affinity (Ki).
-
Objective: To determine the IC50 and Ki of a test compound for S1P receptors.
-
Materials:
-
Cell membranes prepared from cells overexpressing a specific human S1P receptor subtype (e.g., S1P1).
-
Radiolabeled S1P ligand (e.g., [3H]-Ozanimod or [32P]S1P).
-
Test compound (unlabeled modulator).
-
Assay buffer, 96-well filter plates, vacuum manifold, scintillation fluid, and microplate scintillation counter.
-
-
Methodology:
-
Assay Setup: In a 96-well plate, add receptor membranes, varying concentrations of the unlabeled test compound, and a fixed concentration of the radiolabeled ligand.
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled S1P).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of the plate through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
Icanbelimod's Efficacy in Lymphocyte Sequestration: A Comparative Analysis
A detailed guide for researchers on the mechanism and experimental validation of Icanbelimod, a novel S1P1 receptor modulator, in comparison to other market alternatives. This document provides an objective analysis of its performance, supported by experimental data and detailed methodologies.
This compound, a next-generation, orally administered sphingosine-1-phosphate (S1P) receptor 1 (S1P1) modulator, has demonstrated significant efficacy in reducing peripheral lymphocyte counts, a key mechanism for the treatment of various autoimmune diseases.[1][2] This guide offers a comprehensive comparison of this compound with other S1P receptor modulators, presenting quantitative data on lymphocyte sequestration, detailed experimental protocols for its validation, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy in Lymphocyte Reduction
This compound's potent effect on lymphocyte sequestration has been quantified in a Phase 1 clinical trial in healthy men. The data reveals a dose-dependent reduction in circulating lymphocytes, with a rapid onset of action and a relatively quick recovery period upon cessation of treatment.[1] This profile is compared with other established S1P receptor modulators, including fingolimod, ozanimod, and siponimod, in the table below.
| Drug | Dose | Maximum Lymphocyte Reduction | Time to Maximum Reduction | Recovery Time to Baseline | Key Findings |
| This compound | 0.25 mg (single dose) | ~40% | ~6 hours | 7 days | Rapid onset and recovery. |
| 0.5 mg (single dose) | ~71% | ~6 hours | 7 days | Dose-dependent reduction. | |
| 0.25 mg (multiple doses) | ~75% | Steady state by Day 14 | 7 days | Sustained reduction with daily dosing. | |
| Fingolimod | 0.5 mg | ~70-80% | N/A | Several weeks | Non-selective S1PR modulator with a long half-life. |
| Ozanimod | 1 mg | Dose-dependent reduction | N/A | ~15 days | Selective for S1P1 and S1P5. |
| Siponimod | 2 mg | ~71% reduction at 6 months | 4-6 hours | ~1 week | Selective for S1P1 and S1P5. |
Table 1: Comparison of Lymphocyte Sequestration by S1P Receptor Modulators. This table summarizes the key pharmacodynamic properties of this compound and other S1P receptor modulators, focusing on their ability to reduce circulating lymphocyte counts. Data is compiled from various clinical studies.
Mechanism of Action: S1P1 Receptor Modulation
This compound exerts its effect by acting as a functional antagonist of the S1P1 receptor on lymphocytes. S1P is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes. A concentration gradient of S1P, which is high in the blood and lymph and low in lymphoid tissues, guides lymphocytes out of the lymph nodes and into circulation.
This compound binds to the S1P1 receptor on lymphocytes, causing its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes, particularly autoreactive T and B cells, prevents their migration to sites of inflammation, thereby reducing the inflammatory response characteristic of autoimmune diseases.
Experimental Protocols
The validation of this compound's effect on lymphocyte sequestration relies on precise and standardized experimental procedures. The following is a detailed protocol for the quantification of peripheral blood lymphocyte subsets using flow cytometry, a key technique in clinical trials for S1P receptor modulators.
Quantification of Lymphocyte Subsets by Flow Cytometry
Objective: To enumerate total lymphocytes, T cells (CD3+), B cells (CD19+), and their major subsets (e.g., CD4+ and CD8+ T cells, naïve and memory populations) in peripheral blood.
Materials:
-
Whole blood collected in K2-EDTA anticoagulant tubes.
-
Phosphate-Buffered Saline (PBS).
-
Red Blood Cell (RBC) Lysis Buffer.
-
FACS tubes (5 mL polystyrene round-bottom tubes).
-
Micropipettes and sterile tips.
-
Centrifuge.
-
Flow Cytometer.
-
Fluorochrome-conjugated monoclonal antibodies (see Table 2 for a typical panel).
-
Isotype controls for each fluorochrome.
-
Fc blocking reagent.
Antibody Panel:
| Marker | Fluorochrome | Cell Population |
| CD45 | PerCP | All Leukocytes |
| CD3 | FITC | T Cells |
| CD4 | APC | Helper T Cells |
| CD8 | PE-Cy7 | Cytotoxic T Cells |
| CD19 | PE | B Cells |
| CD45RA | Pacific Blue | Naïve T Cells |
| CCR7 | Alexa Fluor 700 | Naïve/Central Memory T Cells |
Table 2: Example Flow Cytometry Panel for Lymphocyte Subset Analysis.
Procedure:
-
Sample Collection and Preparation:
-
Collect 2-3 mL of peripheral blood into a K2-EDTA tube. Process within 24 hours.
-
Invert the tube gently to mix the blood before aliquoting.
-
-
Antibody Staining:
-
Pipette 100 µL of whole blood into the bottom of a FACS tube.
-
Add Fc blocking reagent and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Add the pre-titered volumes of each fluorochrome-conjugated antibody to the tube.
-
Prepare a separate tube for each isotype control.
-
Vortex gently to mix and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of RBC Lysis Buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant without disturbing the cell pellet.
-
-
Washing:
-
Add 2 mL of PBS to the cell pellet.
-
Vortex gently to resuspend the cells.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of PBS.
-
The samples are now ready for acquisition on the flow cytometer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a calibrated flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the lymphocyte population.
-
Use a CD45 vs. SSC plot to further refine the lymphocyte gate.
-
Analyze the expression of T cell and B cell markers within the lymphocyte gate to quantify different subsets.
-
Use isotype controls to set the gates for positive staining.
-
This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and evaluate the efficacy of this compound in inducing lymphocyte sequestration. The comparative data, detailed protocols, and clear visualizations offer a solid foundation for further research and clinical development in the field of autoimmune disease therapy.
References
Icanbelimod's Receptor Selectivity: A Comparative Analysis Against Other S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Icanbelimod (CBP-307) with other sphingosine-1-phosphate (S1P) receptor modulators. The data presented herein is intended to offer an objective overview of the binding affinities and functional potencies of these compounds across the five S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, and S1P5), supported by detailed experimental protocols.
Introduction to S1P Receptors and this compound
Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors that play crucial roles in regulating a wide array of physiological processes, most notably lymphocyte trafficking. Modulation of these receptors is a key therapeutic strategy for autoimmune diseases. This compound is a next-generation, orally administered S1P receptor modulator that primarily targets the S1P1 receptor subtype.[1][2][3] Understanding its selectivity and potential off-target effects on other S1P receptor subtypes is critical for predicting its therapeutic efficacy and safety profile.
Comparative Analysis of Receptor Binding Affinity and Functional Activity
The following tables summarize the binding affinities (Ki) and functional activities (EC50) of this compound and other prominent S1P receptor modulators. This quantitative data allows for a direct comparison of their potency and selectivity across the S1P receptor family.
Table 1: Comparative Binding Affinities (Ki, nM) of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | NA | NA | NA | NA | NA |
| Ozanimod | 0.43 | >10000 | >10000 | >10000 | 2.7 |
| Fingolimod-P | 0.33 | >10000 | 0.35 | 0.61 | 0.3 |
| Siponimod | 0.95 | >10000 | >10000 | >10000 | 0.42 |
NA: Not Available in publicly accessible literature.
Table 2: Comparative Functional Activity (EC50, nM) of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 9.83 (internalization) | NA | No notable activity | NA | NA |
| Ozanimod | 0.27 | >10000 | >10000 | 3300 | 1.3 |
| Fingolimod-P | 0.17 | 6.3 | 0.55 | 0.3 | 0.2 |
| Siponimod | 0.4 | >10000 | >1000 | >10000 | 0.37 |
NA: Not Available in publicly accessible literature. The EC50 value for this compound at S1P1 reflects its potency in inducing receptor internalization.
Based on available data, this compound is a potent agonist at the S1P1 receptor. Qualitative statements from research publications indicate that it has "no notable activity for S1PR3".[2] However, comprehensive quantitative data for its binding affinity and functional activity across all five S1P receptor subtypes are not yet publicly available. In contrast, other modulators like Ozanimod and Siponimod demonstrate high selectivity for S1P1 and S1P5, while the active form of Fingolimod (Fingolimod-P) is less selective, showing potent activity at S1P1, S1P3, S1P4, and S1P5.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the S1P receptor signaling pathway and the workflows for key experimental assays.
Figure 1: Simplified S1P Receptor Signaling Pathway.
Figure 2: Experimental Workflows for Binding and Functional Assays.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay is performed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably overexpressing one of the human S1P receptor subtypes (S1P1-5).
-
Assay Buffer: A suitable buffer is prepared, typically containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ozanimod or [³²P]-S1P) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 60-90 minutes).
-
Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor agonism and is used to determine the potency (EC50) and efficacy (Emax) of a test compound.
-
Membrane Preparation: As with the binding assay, cell membranes containing the S1P receptor of interest and associated G-proteins are used.
-
Assay Buffer: The assay buffer is similar to that used in the binding assay but is supplemented with GDP (typically 10 µM) to ensure the G-proteins are in an inactive state at the start of the experiment.
-
Reaction Mixture: The cell membranes are incubated with varying concentrations of the test compound (e.g., this compound) in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-induced G-protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunit, which is trapped on the filter, is measured by scintillation counting.
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
Conclusion
This compound is a potent S1P1 receptor modulator. While a complete quantitative profile of its cross-reactivity with other S1P receptor subtypes is not yet publicly available, existing data suggests a degree of selectivity, particularly a lack of significant activity at the S1P3 receptor. For a comprehensive understanding of its pharmacological profile, further studies detailing its binding affinities and functional activities across the entire S1P receptor family are warranted. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of S1P receptor modulation and drug development.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia | Semantic Scholar [semanticscholar.org]
- 3. hcplive.com [hcplive.com]
In Vitro Potency of Icanbelimod versus Fingolimod on T cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icanbelimod and Fingolimod are both sphingosine-1-phosphate (S1P) receptor modulators that exert their immunomodulatory effects primarily by acting on T cells. While Fingolimod is a well-established therapeutic for relapsing-remitting multiple sclerosis, this compound is a next-generation, selective S1P receptor 1 (S1P1) agonist. This guide provides an objective comparison of the in vitro potency of these two compounds on T cells, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Data Presentation: In Vitro Potency
The in vitro potency of this compound and Fingolimod is primarily assessed by their ability to induce the internalization of the S1P1 receptor on T cells, a key event that leads to the sequestration of these immune cells in lymph nodes.
| Compound | Assay | Potency (EC50/IC50) | Cell Type | Reference |
| This compound | S1P1 Internalization | EC50 = 9.83 nM | Not specified | [1] |
| Fingolimod (as Fingolimod-phosphate) | S1P1 Activation | EC50 = ~0.3–0.6 nM | Not specified | [2] |
Note: The active form of Fingolimod is its phosphorylated metabolite, Fingolimod-phosphate. The provided EC50 value for Fingolimod-phosphate reflects its potency in activating the S1P1 receptor, which subsequently leads to its internalization. A direct head-to-head study comparing the EC50 for S1P1 internalization under identical experimental conditions is not yet publicly available.
Mechanism of Action and Signaling Pathways
Both this compound and Fingolimod function as functional antagonists of the S1P1 receptor on T cells. Upon binding, they initially act as agonists, leading to the internalization and subsequent degradation of the receptor.[3][4][5] This functional antagonism renders the T cells unresponsive to the natural S1P gradient that guides their egress from lymph nodes, effectively trapping them and reducing their circulation in the periphery.
The signaling cascade initiated by S1P1 receptor activation involves G-protein coupling and the activation of downstream pathways such as PI3K/Akt and Ras/ERK, which are crucial for T cell trafficking and survival.
Experimental Protocols
S1P1 Receptor Internalization Assay
This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.
Objective: To determine the EC50 value of a test compound for S1P1 receptor internalization.
Materials:
-
T cells (e.g., primary human T cells or a T cell line expressing S1P1)
-
Test compounds (this compound, Fingolimod-phosphate)
-
Fluorescently labeled antibody against an extracellular epitope of S1P1
-
Flow cytometer
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Isolate and prepare T cells at a suitable concentration in assay buffer.
-
Compound Treatment: Incubate the cells with various concentrations of the test compound for a defined period (e.g., 30 minutes to 3 hours) at 37°C. Include a vehicle control.
-
Antibody Staining: Wash the cells to remove excess compound and then stain with the fluorescently labeled anti-S1P1 antibody on ice to prevent further internalization.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the S1P1 staining.
-
Data Analysis: The reduction in MFI corresponds to the degree of receptor internalization. Plot the percentage of internalization against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vitro T Cell Migration (Chemotaxis) Assay
This assay assesses the ability of S1P receptor modulators to inhibit the migration of T cells towards an S1P gradient.
Objective: To determine the IC50 value of a test compound for the inhibition of T cell migration.
Materials:
-
T cells
-
Test compounds (this compound, Fingolimod-phosphate)
-
Recombinant human S1P
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size)
-
24-well plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting method (e.g., hemocytometer, automated cell counter, or flow cytometry)
Procedure:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add assay medium containing S1P to the lower chamber of the wells. Add assay medium without S1P to the upper chamber (the insert).
-
Cell Treatment: Pre-incubate T cells with various concentrations of the test compound or vehicle control.
-
Cell Seeding: Add the pre-treated T cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 2-4 hours).
-
Cell Quantification: Collect the cells that have migrated to the lower chamber and count them.
-
Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the IC50 value.
Conclusion
References
- 1. neurology.org [neurology.org]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Icanbelimod and Etrasimod for Ulcerative Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two emerging therapies for moderately to severely active ulcerative colitis (UC): Icanbelimod and Etrasimod. Both are oral sphingosine-1-phosphate (S1P) receptor modulators, a class of drugs that offers a novel approach to managing this chronic inflammatory bowel disease. This comparison focuses on their mechanism of action, clinical efficacy, safety profiles, and the methodologies of their key clinical trials, presenting the available data to inform research and development decisions.
Mechanism of Action: Targeting Lymphocyte Trafficking
Both this compound and Etrasimod function by modulating the S1P receptor system, which plays a crucial role in regulating the movement of lymphocytes from lymphoid tissues into the peripheral circulation. By acting on these receptors, the drugs sequester lymphocytes in the lymph nodes, preventing their migration to the inflamed intestinal mucosa and thereby reducing inflammation.
Etrasimod is a selective modulator of S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, and S1P5).[1] Its action on these specific subtypes is thought to contribute to its therapeutic effects in ulcerative colitis.[1]
This compound (formerly CBP-307) is a next-generation, selective S1P receptor 1 (S1P1) modulator.[2][3] Its high selectivity for S1P1 is designed to maximize efficacy while potentially minimizing off-target effects.
Figure 1: Signaling pathway of S1P receptor modulation by Etrasimod and this compound.
Clinical Trial Performance: A Head-to-Head Look at the Data
Direct comparative trials between this compound and Etrasimod have not been conducted. The following tables summarize the available efficacy and safety data from their respective key clinical trials. It is crucial to note that the data for this compound is from a Phase 2 trial, while the data for Etrasimod is from Phase 3 trials, which can influence the interpretation of the results.
Table 1: Efficacy Data from Key Clinical Trials
| Endpoint | This compound (CN002 - Phase 2)[1] | Etrasimod (ELEVATE UC 52 & 12 - Phase 3) |
| Induction of Clinical Remission (Week 12) | 0.2 mg: Statistically significant improvement vs. placebo | ELEVATE UC 52: 27.0% vs. 7.4% placebo (p<0.001)ELEVATE UC 12: 24.8% vs. 15.2% placebo (p=0.0264) |
| Maintenance of Clinical Remission | Week 48 (0.2 mg): 67% of patients who completed the maintenance period achieved clinical remission. 80% of patients in clinical remission at week 12 sustained it through week 48. | ELEVATE UC 52 (Week 52): 32.1% vs. 6.7% placebo (p<0.001) |
| Endoscopic Improvement (Week 12) | Data not explicitly reported in the same terms. | Statistically significant improvements in all key secondary endpoints, including endoscopic improvement. |
| Symptomatic Remission (Week 12) | Numerical improvement in change from baseline in adapted Mayo score. | Statistically significant improvements in all key secondary endpoints, including symptomatic remission. |
Table 2: Safety and Tolerability Profile
| Adverse Events | This compound (CN002 - Phase 2) | Etrasimod (ELEVATE UC 52 & 12 - Phase 3) |
| Overall Profile | Generally well-tolerated. Frequencies of treatment-emergent adverse events were similar between this compound and placebo groups. | Favorable benefit/risk profile, consistent with previous studies. |
| Most Common Adverse Events | Majority of treatment-emergent adverse events were mild to moderate in severity. | Headache, worsening of UC, COVID-19 infection, dizziness, pyrexia, arthralgia, abdominal pain, and nausea. |
| Serious Adverse Events | No new safety signals identified. | No reports of bradycardia or atrioventricular block as serious adverse events. |
Experimental Protocols: A Glimpse into the Trial Designs
A thorough understanding of the experimental methodologies is essential for interpreting the clinical trial data. The following provides a detailed overview of the key clinical trial protocols for both this compound and Etrasimod.
This compound: CN002 Phase 2 Trial
The CN002 trial was a Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with moderate-to-severe ulcerative colitis.
-
Study Design: The trial consisted of a 12-week induction period followed by a 36-week maintenance period.
-
Patient Population: Adults with a diagnosis of moderate-to-severe ulcerative colitis.
-
Treatment Arms:
-
This compound 0.1 mg once daily
-
This compound 0.2 mg once daily
-
Placebo once daily
-
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving clinical remission at week 12.
-
Secondary Endpoints: Included clinical response, endoscopic improvement, and change from baseline in the adapted Mayo score.
Etrasimod: ELEVATE UC 52 and ELEVATE UC 12 Phase 3 Trials
The ELEVATE UC program consisted of two pivotal Phase 3, randomized, double-blind, placebo-controlled trials to assess the efficacy and safety of Etrasimod in patients with moderately to severely active ulcerative colitis who had failed or were intolerant to at least one conventional, biologic, or JAK therapy.
-
Study Design:
-
ELEVATE UC 52: A 52-week trial with a "treat-through" design, evaluating both induction and maintenance of remission.
-
ELEVATE UC 12: A 12-week induction trial.
-
-
Patient Population: Adults with moderately to severely active UC, defined by a modified Mayo score (MMS) of 4 to 9, with an endoscopic subscore of ≥2 and a rectal bleeding subscore of ≥1.
-
Treatment Arms:
-
Etrasimod 2 mg once daily
-
Placebo once daily
-
-
Primary Endpoints:
-
ELEVATE UC 52: Clinical remission at week 12 and week 52.
-
ELEVATE UC 12: Clinical remission at week 12.
-
-
Key Secondary Endpoints: Included clinical response, symptomatic remission, endoscopic improvement, and mucosal healing.
Figure 2: Generalized experimental workflow for a clinical trial in ulcerative colitis.
Conclusion
This compound and Etrasimod represent promising oral therapeutic options for patients with ulcerative colitis. Both demonstrate a targeted mechanism of action that has shown efficacy in clinical trials. Etrasimod, having completed Phase 3 trials, has a more extensive dataset supporting its efficacy and safety in a larger patient population. This compound has shown encouraging results in its Phase 2 trial, suggesting its potential as a highly selective S1P1 modulator.
Direct comparative studies are needed to definitively establish the relative efficacy and safety of these two agents. However, the data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current landscape and potential of these novel S1P receptor modulators in the treatment of ulcerative colitis. The detailed experimental protocols offer valuable insights for the design of future studies in this therapeutic area.
References
Rapid Lymphocyte Recovery Following Icanbelimod Cessation: A Comparative Analysis
For Immediate Release
Taicang, China and San Diego, CA – November 29, 2025 – This guide provides a comparative analysis of the rapid lymphocyte recovery observed after the cessation of Icanbelimod, a novel, orally administered, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, with other approved S1P1 receptor modulators. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacodynamic profiles of this class of drugs.
This compound's distinguishing feature is its rapid reversibility, with lymphocyte counts returning to baseline levels within a week of treatment discontinuation.[1][2] This swift recovery profile presents a significant potential advantage in clinical practice, offering flexibility in patient management, such as in instances of infection, planned vaccinations, or the need to switch therapies.
Comparative Lymphocyte Recovery Kinetics
The table below summarizes the lymphocyte recovery kinetics following the cessation of this compound and other S1P1 receptor modulators.
| Drug Name | Time to Lymphocyte Recovery | Percentage of Patients Recovered | Additional Notes |
| This compound | Within 1 week | Not explicitly stated, but returns to baseline levels.[1][2] | Demonstrates a rapid and complete recovery of lymphocyte counts.[1] |
| Ponesimod | 1-2 weeks | 90% of patients' peripheral lymphocyte counts return to the normal range. | Considered to have the fastest lymphocyte recovery among the S1P class. |
| Siponimod | Within 10 days | 90% of patients' lymphocyte counts return to the normal range. | Residual effects on lymphocyte count may persist for up to 3-4 weeks after the last dose. |
| Ozanimod | Median of ~30 days | ~80-90% of patients are within the normal range within 3 months. | The return to normal lymphocyte counts is slower compared to this compound, Ponesimod, and Siponimod. |
| Fingolimod | Weeks to months | Not explicitly stated, recovery is prolonged. | Lymphocyte counts can remain low for an extended period after discontinuation. |
Mechanism of Action: S1P1 Receptor Modulation
S1P1 receptor modulators function by binding to the S1P1 receptor on lymphocytes. This binding internalizes the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. Consequently, lymphocytes are reversibly sequestered in the lymphoid tissues, leading to a reduction of circulating lymphocytes in the peripheral blood. The speed of lymphocyte recovery upon drug cessation is largely influenced by the drug's pharmacokinetic properties, such as its half-life and the presence of active metabolites.
Experimental Protocols
The validation of lymphocyte recovery post-Icanbelimod cessation is typically conducted through rigorous clinical trial protocols. A generalized workflow for such an assessment is outlined below.
Objective: To characterize the time course of lymphocyte recovery in peripheral blood following the discontinuation of an S1P1 receptor modulator.
Methodology:
-
Patient Population: Subjects who have been receiving the S1P1 receptor modulator for a specified duration as part of a clinical trial.
-
Baseline Measurement: A complete blood count (CBC) with differential is performed prior to the initiation of treatment to establish baseline absolute lymphocyte counts (ALC).
-
On-Treatment Monitoring: ALC is monitored at regular intervals throughout the treatment period to assess the pharmacodynamic effect of the drug.
-
Discontinuation and Follow-up:
-
Upon cessation of the drug, blood samples for CBC with differential are collected at frequent, predefined intervals (e.g., daily for the first week, then weekly, and then monthly).
-
The primary endpoint is typically the time for the ALC to return to within the normal range or to a certain percentage of the baseline value.
-
-
Data Analysis: The mean and median time to lymphocyte recovery are calculated. The percentage of patients achieving lymphocyte recovery at different time points is also determined.
Conclusion
The rapid lymphocyte recovery profile of this compound, with a return to baseline levels within one week of cessation, distinguishes it from several other S1P1 receptor modulators. This characteristic, supported by clinical trial data, suggests a favorable safety and management profile, which could be a significant consideration for clinicians and patients. Further research and real-world evidence will continue to delineate the clinical implications of these differing pharmacodynamic profiles.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia [frontiersin.org]
Navigating the Safety Landscape of S1P Modulators: A Comparative Guide for Researchers
For Immediate Release
[City, State] – November 29, 2025 – As the landscape of sphingosine-1-phosphate (S1P) receptor modulators expands, researchers and drug development professionals face the critical task of selecting candidates with the most favorable safety profiles. This guide provides a comprehensive, data-driven comparison of the safety profiles of the emerging S1P1 modulator, Icanbelimod, against established treatments: fingolimod, ozanimod, ponesimod, and siponimod. The information presented is intended to support informed decision-making in preclinical and clinical research.
S1P modulators have revolutionized the treatment of autoimmune diseases, primarily multiple sclerosis (MS) and ulcerative colitis (UC), by preventing the trafficking of lymphocytes from lymph nodes into the central nervous system and other tissues. However, their systemic effects necessitate a thorough understanding of their respective safety profiles. This guide synthesizes key safety findings from clinical trials, focusing on adverse events, cardiac effects, and the pharmacodynamic impact on lymphocyte counts.
Comparative Safety Profile of S1P Modulators
The following table summarizes the incidence of key adverse events observed in pivotal clinical trials of this compound and other S1P modulators. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease states, and trial durations.
| Adverse Event Category | This compound (Phase 1 & 2, Healthy Volunteers & UC) | Fingolimod (Phase 3, MS) | Ozanimod (Phase 3, MS & UC) | Ponesimod (Phase 3, MS) | Siponimod (Phase 3, SPMS) |
| Most Common AEs | Headache, Dizziness, Lymphopenia[1][2] | Headache, Influenza, Diarrhea, Back Pain, Liver Enzyme Elevation, Cough | Upper Respiratory Tract Infection, Headache, Elevated Liver Enzymes[3] | Upper Respiratory Tract Infection, Elevated Liver Enzymes, Hypertension[4] | Headache, Hypertension, Elevated Liver Enzymes |
| Serious AEs | Transient Bradycardia (at high single dose)[1] | Bradycardia, Atrioventricular Block, Macular Edema, Serious Infections, Malignancy | Serious Infections, Macular Edema, Thromboembolic Events | Serious Infections, Bradycardia, Macular Edema | Serious Infections, Macular Edema, Bradycardia |
| AEs Leading to Discontinuation | Non-serious TEAEs (in a few participants) | 8.7% (vs 6.0% for teriflunomide) | Low and comparable to placebo | 8.5% | Similar to placebo |
Lymphocyte Count Dynamics: A Key Pharmacodynamic Marker
A hallmark of S1P modulator activity is the reduction of peripheral lymphocyte counts. The magnitude and recovery time of this effect are critical safety and efficacy considerations.
| Pharmacodynamic Marker | This compound | Fingolimod | Ozanimod | Ponesimod | Siponimod |
| Lymphocyte Reduction | Dose-dependent; up to 75% reduction with 0.25 mg daily | ~70-80% reduction | ~45% reduction from baseline | Up to 81% reduction with 40 mg daily | 20-30% of baseline values |
| Lymphocyte Recovery | Return to baseline within 1 week of discontinuation | 1-2 months for normalization in most patients; prolonged lymphopenia in some | Median of 30 days to return to normal range; up to 3 months for 90% of patients | Return to normal range within 1 week of discontinuation | Return to normal range within 10 days for 90% of patients |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and safety assessment of S1P modulators, the following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for evaluating off-target cardiac effects.
Caption: S1P Signaling Pathway and the Target of this compound.
Caption: Experimental Workflow for Cardiac Safety Assessment of S1P Modulators.
Experimental Protocols
A comprehensive understanding of the methodologies used to generate safety data is crucial for its interpretation. Below are summaries of typical experimental protocols employed in the clinical development of S1P modulators.
1. First-in-Human (FIH) Single and Multiple Ascending Dose (SAD/MAD) Studies
-
Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the investigational drug in healthy volunteers.
-
Methodology:
-
Design: Randomized, double-blind, placebo-controlled, dose-escalation studies.
-
SAD Phase: A single dose of the drug or placebo is administered to sequential cohorts of subjects at increasing dose levels.
-
MAD Phase: Multiple doses of the drug or placebo are administered to sequential cohorts over a defined period (e.g., 7-28 days).
-
Safety Monitoring: Intensive monitoring of vital signs, electrocardiograms (ECGs), clinical laboratory tests (hematology, clinical chemistry, urinalysis), and adverse events (AEs). First-dose cardiac monitoring is typically implemented to assess for bradycardia and atrioventricular (AV) block.
-
PK/PD Assessments: Serial blood sampling to determine drug concentration-time profiles and to measure biomarkers such as absolute lymphocyte count.
-
2. Pivotal Phase 3 Clinical Trials in Patient Populations (e.g., MS, UC)
-
Objective: To establish the efficacy and further characterize the safety profile of the drug in the target patient population against a placebo or an active comparator.
-
Methodology:
-
Design: Randomized, double-blind, active- or placebo-controlled, parallel-group, multicenter studies.
-
Safety Assessments:
-
General Safety: Systematic collection of all adverse events (AEs) and serious adverse events (SAEs), coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Cardiovascular Safety: ECGs performed at baseline and at specified intervals throughout the study. First-dose monitoring protocols are often required for S1P modulators.
-
Ophthalmologic Safety: Comprehensive ophthalmologic examinations, including fundoscopy and optical coherence tomography (OCT), at baseline and regular intervals to monitor for macular edema.
-
Pulmonary Function: Spirometry tests to assess pulmonary function.
-
Hepatic Function: Regular monitoring of liver function tests (ALT, AST, bilirubin).
-
Infection Monitoring: Vigilant monitoring for and reporting of all infections, with particular attention to opportunistic infections.
-
-
Conclusion
The safety profile is a paramount consideration in the development and clinical application of S1P modulators. This compound, a next-generation, selective S1P1 modulator, demonstrates a promising safety and tolerability profile in early clinical studies, characterized by a rapid recovery of lymphocyte counts upon discontinuation. This contrasts with the longer lymphocyte recovery times observed with some of the earlier S1P modulators. While all S1P modulators share class-specific safety considerations, such as cardiac effects and the risk of infection, the nuances in their receptor selectivity and pharmacokinetic profiles may translate into clinically meaningful differences in their long-term safety. Continued investigation and head-to-head comparative studies will be essential to fully elucidate the relative safety of these agents and to guide their optimal use in patients.
Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. For specific guidance on the use of any therapeutic agent, please consult the approved product labeling and a qualified healthcare professional.
References
- 1. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
Icanbelimod's S1P5 Receptor Profile: A Comparative Analysis with Other S1P1/5 Modulators
For researchers and drug development professionals, understanding the nuanced interactions of sphingosine-1-phosphate (S1P) receptor modulators is critical for advancing novel therapeutics. This guide provides a detailed comparison of Icanbelimod's (CBP-307) effects on the S1P5 receptor relative to other prominent S1P1/5 modulators, including ozanimod, siponimod, and ponesimod. The following analysis is supported by experimental data on binding affinities and functional activities, alongside detailed methodologies for the key assays employed.
This compound is a next-generation, orally active S1P1 receptor modulator.[1][2][3] While it is recognized as a potent agonist at the S1P1 receptor, with an EC50 of 9.83 nM for receptor internalization, its specific binding affinity and functional potency at the S1P5 receptor are less characterized in publicly available literature.[4] However, computational and in-vitro studies suggest that this compound exhibits a lower activation potency at the S1P5 receptor compared to its activity at S1P1.[5] This contrasts with other dual S1P1/5 modulators where S1P5 activity is more pronounced.
Comparative Quantitative Data
To provide a clear comparison, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other key S1P1/5 modulators at both S1P1 and S1P5 receptors. The data for ozanimod, siponimod, and ponesimod are derived from a comprehensive study utilizing [3H]-ozanimod competition radioligand binding assays and [35S]-GTPγS functional assays.
Table 1: Binding Affinity (Ki, nM) at S1P1 and S1P5 Receptors
| Compound | S1P1 Ki (nM) | S1P5 Ki (nM) |
| This compound (CBP-307) | Data Not Available | Data Not Available |
| Ozanimod | 0.25 | 3.3 |
| Siponimod | 0.83 | 1.1 |
| Ponesimod | 1.1 | 15 |
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) at S1P1 and S1P5 Receptors
| Compound | S1P1 EC50 (nM) | S1P1 Emax (%) | S1P5 EC50 (nM) | S1P5 Emax (%) |
| This compound (CBP-307) | 9.83 (Internalization) | Data Not Available | Data Not Available | Data Not Available |
| Ozanimod | 0.27 | 100 | 7.9 | 94 |
| Siponimod | 0.39 | 97 | 0.98 | 100 |
| Ponesimod | 0.87 | 100 | 10.2 | 87 |
Emax is relative to the maximal response of the endogenous ligand S1P.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. Connect Biopharma Announces Week 12 Top-Line Results from Phase 2 CBP-307 Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 2. Connect Biopharma Completes Enrollment of CBP-307 Global Phase 2 Clinical Trial in Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetics of Icanbelimod and Fingolimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Icanbelimod and Fingolimod, two sphingosine-1-phosphate (S1P) receptor modulators. The information presented is based on available clinical trial data and is intended to assist researchers and drug development professionals in understanding the key pharmacokinetic differences and similarities between these two compounds.
Introduction to this compound and Fingolimod
Fingolimod, the first approved oral therapy for relapsing forms of multiple sclerosis, is a non-selective S1P receptor modulator.[1][2] It is a structural analog of sphingosine and requires phosphorylation in vivo to its active metabolite, fingolimod-phosphate, to exert its therapeutic effects.[1] this compound (formerly CBP-307) is a next-generation, orally administered, selective S1P receptor 1 (S1P1) modulator.[3][4] By selectively targeting S1P1, this compound aims to provide therapeutic benefits with an improved safety profile. Both drugs share a common mechanism of action, which involves the sequestration of lymphocytes in the lymph nodes, thereby preventing their infiltration into the central nervous system.
Pharmacokinetic Profile Comparison
The following tables summarize the key pharmacokinetic parameters of this compound and Fingolimod based on data from clinical studies in healthy adult subjects. It is important to note that these values are derived from separate studies and do not represent a direct head-to-head comparison.
Table 1: Single-Dose Pharmacokinetic Parameters
| Parameter | This compound (0.5 mg) | Fingolimod (0.5 mg) |
| Cmax (Maximum Concentration) | 1.03 ng/mL | ~0.85-1.1 ng/mL |
| Tmax (Time to Maximum Concentration) | 5.0 hours | 12-16 hours |
| AUC (Area Under the Curve) | 21.1 ng·h/mL (AUClast) | Data not directly comparable from available sources |
| t½ (Half-life) | 25.2 hours | 6-9 days |
| Effect of Food | High-fat meal increased AUC and Cmax by 1.81- and 1.77-fold, respectively, and delayed Tmax. | No significant effect on Cmax or AUC. |
Table 2: Multiple-Dose Pharmacokinetic Parameters
| Parameter | This compound (0.25 mg/day) | Fingolimod (0.5 mg/day) |
| Time to Steady State | Approximately 14 days | 1-2 months |
| Accumulation | Moderate | Significant |
| Protein Binding | Data not available | >99.7% |
| Metabolism | Data not available | Extensively metabolized, primarily by CYP4F2. |
| Elimination | Data not available | Primarily as inactive metabolites in urine (81%). |
Experimental Protocols
This compound: First-in-Human, Single and Multiple Ascending Dose Study
This study was a randomized, double-blind, placebo-controlled trial conducted in healthy male participants.
-
Study Design: The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase. In the SAD phase, cohorts of participants received a single oral dose of this compound (0.1 mg, 0.25 mg, 0.5 mg, or 2.5 mg) or placebo. In the MAD phase, cohorts received daily oral doses of this compound (0.15 mg or 0.25 mg) or placebo for 28 days.
-
Dosing: Treatments were administered orally with approximately 240 mL of water after an overnight fast. The effect of food was assessed in the 0.5 mg single-dose cohort, where participants received the dose 30 minutes after a high-fat breakfast following a washout period.
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at various time points post-dose.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method.
Fingolimod: Bioequivalence Study in Healthy Volunteers
The pharmacokinetic data for Fingolimod is derived from several studies, including bioequivalence studies in healthy adult volunteers.
-
Study Design: These were typically single-center, randomized, open-label, single-dose, two-way crossover studies. Participants received a single oral dose of a test formulation and a reference formulation of Fingolimod, separated by a washout period of at least 42 days.
-
Dosing: A single oral dose of Fingolimod (e.g., 0.5 mg) was administered with water after an overnight fast.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at numerous time points post-dose, often up to 72 hours or longer.
-
Analytical Method: Whole blood or plasma concentrations of Fingolimod and its active metabolite, fingolimod-phosphate, were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Visualizations
Signaling Pathway of S1P Receptor Modulators
Caption: Mechanism of action of S1P receptor modulators.
General Workflow of a First-in-Human SAD/MAD PK Study
Caption: Typical workflow for a SAD/MAD clinical trial.
Discussion
The pharmacokinetic profiles of this compound and Fingolimod exhibit several key differences. This compound is characterized by a more rapid time to maximum concentration and a significantly shorter half-life compared to Fingolimod. The shorter half-life of this compound may translate to a faster elimination from the body and potentially a quicker recovery of lymphocyte counts upon treatment discontinuation, a feature that could be advantageous in managing infections or planning for pregnancy.
The influence of food on the absorption of the two drugs also differs. While a high-fat meal significantly increases the exposure of this compound, Fingolimod's absorption is not affected by food intake. This suggests that this compound may need to be administered with food to ensure optimal and consistent absorption, whereas Fingolimod offers more flexibility in its administration.
Fingolimod's long half-life and slow absorption contribute to a flat concentration profile at steady state, which is reached after 1-2 months of daily dosing. In contrast, this compound reaches steady state more rapidly, within approximately 14 days.
It is crucial to reiterate that this comparison is based on data from separate clinical trials. A definitive comparison of the pharmacokinetic profiles of this compound and Fingolimod would require a head-to-head clinical trial. The information provided herein serves as a guide for researchers and professionals in the field of drug development to understand the currently available pharmacokinetic data for these two S1P receptor modulators.
References
- 1. Clinical Pharmacokinetics of Fingolimod | springermedicine.com [springermedicine.com]
- 2. Pharmacokinetic evaluation of fingolimod for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Connect Biopharma Announces Positive Long-Term Data from the Maintenance Period Through Week 48 of CN002 Phase 2 this compound Trial in Patients with Moderate-to-Severe Ulcerative Colitis - BioSpace [biospace.com]
A Preclinical Comparative Guide to Icanbelimod (CBP-307) and Other S1P1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for Icanbelimod (formerly CBP-307), a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other notable S1P1 modulators. The data presented is compiled from publicly available preclinical studies and aims to facilitate a comprehensive understanding of this compound's pharmacological profile in relation to its alternatives.
This compound is a potent and selective S1P1 receptor agonist that has demonstrated efficacy in animal models of autoimmune diseases.[1][2] Its mechanism of action involves the internalization of the S1P1 receptor on lymphocytes, which traps these immune cells in the lymph nodes and prevents their migration to sites of inflammation.[2][3] Preclinical studies have highlighted this compound's rapid onset of action and a short half-life in animal models, suggesting a potentially favorable safety profile with quick immune system recovery upon discontinuation.[4]
Comparative Preclinical Data
The following tables summarize the key preclinical in vitro potency, selectivity, and in vivo pharmacodynamic and efficacy data for this compound and its key competitors: Fingolimod, Ozanimod, and Ponesimod.
In Vitro Potency and Selectivity of S1P1 Receptor Modulators
| Compound | S1P1 EC50 (nM) | S1P5 EC50 (nM) | Selectivity over S1P3 | Assay Type |
| This compound (CBP-307) | ~2.8 | ~7.3 | >1000-fold | Not Specified |
| 9.83 | - | No significant activity | S1P1 Internalization | |
| Fingolimod (FTY720-P) | 0.33 | - | - | S1P Receptor Antagonist Activity |
| Ozanimod | - | - | - | S1P1 and S1P5 modulator |
| Ponesimod | - | - | - | S1P1 Selective Modulator |
| Siponimod (BAF312) | 0.39 | 0.98 | >1000-fold | Not Specified |
In Vivo Preclinical Efficacy and Pharmacodynamics
| Compound | Animal Model | Key Findings |
| This compound (CBP-307) | Experimental Autoimmune Encephalomyelitis (EAE) in mice | Dose-dependent reduction in disease severity (0.3-1 mg/kg) |
| Collagen-Induced Arthritis (CIA) in rats | Effective in inhibiting joint swelling and destruction | |
| Healthy Rats | Minimal efficacious dose of 0.01 mg/kg for >50% lymphocyte reduction | |
| Fingolimod (FTY720) | Not specified | Half-life of 23.4 hours in rats |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the preclinical evaluation of S1P1 receptor modulators.
In Vitro S1P1 Receptor Internalization Assay
-
Objective: To determine the potency of a compound in inducing the internalization of the S1P1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells stably expressing human S1P1 receptor, often tagged with a fluorescent protein (e.g., GFP).
-
Methodology:
-
Cells are seeded in multi-well plates and cultured to a suitable confluency.
-
Cells are then treated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 30-60 minutes) at 37°C.
-
Following incubation, cells are fixed with paraformaldehyde.
-
Receptor internalization is visualized and quantified using high-content imaging systems or flow cytometry. The fluorescent signal from the cell surface decreases as the tagged receptors are internalized into intracellular vesicles.
-
The concentration-response curve is plotted, and the EC50 value (the concentration at which 50% of the maximal internalization is observed) is calculated.
-
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the efficacy of a compound in a mouse model of multiple sclerosis.
-
Animal Model: Female C57BL/6 mice, 8-12 weeks old.
-
Disease Induction:
-
On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.
-
-
Treatment:
-
Mice are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
Oral administration of the compounds typically begins on the day of immunization or at the onset of clinical signs and continues daily.
-
-
Efficacy Assessment:
-
Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Body weight is also recorded daily.
-
At the end of the study, blood can be collected for lymphocyte counting.
-
The brain and spinal cord are harvested for histological analysis to assess immune cell infiltration and demyelination.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
-
Objective: To assess the therapeutic potential of a compound in a rat model of rheumatoid arthritis.
-
Animal Model: Male Lewis or Dark Agouti rats.
-
Disease Induction:
-
On day 0, rats are immunized with an intradermal injection at the base of the tail with an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
A booster immunization is given on day 7.
-
-
Treatment:
-
Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, oral administration of the test compound begins on the day of the first immunization. For therapeutic treatment, dosing starts after the onset of arthritis.
-
-
Efficacy Assessment:
-
The severity of arthritis is evaluated by scoring each paw based on erythema and swelling.
-
Paw volume can be measured using a plethysmometer.
-
At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and bone/cartilage destruction.
-
This guide is intended for informational purposes for a scientific audience and is based on available preclinical data. Further research and clinical validation are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crohn's Disease - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]
- 4. This compound (CBP-307), a next-generation Sphingosine-1-phosphate receptor modulator, in healthy men: pharmacokinetics, pharmacodynamics, safety, and tolerability in a randomized trial in Australia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Icanbelimod: A Procedural Guide
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for Icanbelimod is not publicly available. In the absence of specific guidance from the manufacturer, this compound should be handled and disposed of as a potentially hazardous chemical. The following procedures are based on established best practices for the disposal of novel or uncharacterized research compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol.
Guiding Principle: Assume Hazardous Nature
When disposal information for a novel compound like this compound is not available, the primary safety principle is to treat the substance as hazardous waste.[1] This approach ensures the highest level of safety for laboratory personnel and the environment. All disposal activities must comply with local, state, and federal regulations.
Standard Operating Procedure (SOP) for Disposal of this compound
This section provides step-by-step guidance for the safe handling and disposal of this compound waste in a laboratory setting.
Waste Identification and Segregation
Proper segregation is the first critical step in safe chemical waste management.[2][3]
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, compatible container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
Sharps Waste:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
Proper Waste Containment
The integrity of the waste container is crucial to prevent leaks and exposure.
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
Container Condition: Ensure waste containers are in good condition, with no cracks or leaks, and have a secure, screw-top cap.
-
Headroom: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.
Labeling of Waste Containers
Accurate labeling is a regulatory requirement and essential for safe handling.
-
Labeling Requirements: All waste containers must be clearly labeled with the words "Hazardous Waste."
-
Content Identification: The label must include the full chemical name, "this compound," and list all other constituents in the container, including solvents and their approximate percentages. Chemical formulas or abbreviations are not acceptable.
-
Date of Accumulation: Mark the date when the first waste was added to the container.
Storage of Chemical Waste
Waste must be stored safely pending pickup by EHS.
-
Designated Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks.
-
Segregation: Store containers of this compound waste separately from incompatible chemicals. As a general rule, store acids and bases separately, and keep oxidizers away from flammable materials.
Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days to one year), contact your EHS department to schedule a waste pickup.
-
Provide Information: Be prepared to provide the information from the waste label to the EHS personnel.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures.
Disposal of Empty Containers
Even "empty" containers require proper handling as they may contain chemical residues.
-
Acutely Hazardous Waste Consideration: If this compound were to be classified as an acutely hazardous waste (a "P-listed" waste), the empty container must be triple-rinsed. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
General Procedure (assuming non-acutely hazardous):
-
Thoroughly empty the container.
-
Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).
-
Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for drain disposal if the solvent is appropriate and allowed by local regulations, but it is safest to collect all rinsate as hazardous waste.
-
Allow the container to air-dry completely.
-
Deface or remove the original label.
-
Dispose of the clean, dry container as regular solid waste (e.g., in a broken glass receptacle if applicable).
-
Data Presentation
Table 1: Key Disposal Principles for Uncharacterized Compounds
| Principle | Action | Rationale |
| Assume Hazard | Treat this compound as hazardous waste in the absence of specific SDS data. | Ensures maximum safety and compliance with the most stringent potential requirements. |
| Segregation | Collect this compound waste separately from other waste streams. | Prevents dangerous chemical reactions and simplifies the disposal process for EHS. |
| Containment | Use labeled, sealed, and chemically compatible containers. | Prevents spills, leaks, and exposure to laboratory personnel. |
| Documentation | Fully label all waste with contents and accumulation start date. | Provides critical safety information for handlers and is a regulatory requirement. |
| Consultation | Always contact your institution's EHS for guidance and pickup. | Ensures that disposal is handled by trained professionals in compliance with all regulations. |
Mandatory Visualization
Caption: Decision Workflow for this compound Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Research: A Comprehensive Guide to Handling Icanbelimod
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Icanbelimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on the safety protocols for Fingolimod, a well-characterized S1P receptor modulator with a similar mechanism of action. It is imperative to treat this compound with the same level of caution.
Immediate Safety and Handling Protocols
1. Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against accidental exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Contaminated gloves should be disposed of properly. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a fume hood or other ventilated enclosure. For weighing or generating dust, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
2. Engineering Controls:
A well-ventilated laboratory with a certified chemical fume hood is essential for handling this compound, especially when working with the solid compound or preparing solutions.
3. Handling Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably a fume hood.
-
Weighing: Perform weighing of the solid compound in a ventilated enclosure.
-
Solution Preparation: Prepare solutions in a fume hood.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
4. Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures
| Emergency Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.
-
Unused Compound and Solutions: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
This compound Mechanism of Action
This compound is a selective S1P1 receptor modulator. Its primary mechanism of action involves binding to the S1P1 receptor on lymphocytes (a type of white blood cell). This binding leads to the internalization of the receptor, effectively trapping the lymphocytes in the lymph nodes and preventing their egress into the bloodstream and subsequent migration to tissues. This reduction in circulating lymphocytes is the basis for its therapeutic potential in autoimmune diseases.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound in a research setting, from receiving the compound to final disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
